Methyl 3-amino-4-cyanothiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-4-cyanothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)6-5(9)4(2-8)3-12-6/h3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWVEROSMGRHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380916 | |
| Record name | methyl 3-amino-4-cyanothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102123-28-4 | |
| Record name | methyl 3-amino-4-cyanothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-4-cyanothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate
An In-depth Technical Guide on the Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate
Executive Summary
Substituted 2-aminothiophenes are a cornerstone of modern medicinal chemistry and materials science, serving as pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Among these, this compound represents a highly functionalized scaffold with significant potential for further chemical elaboration. This guide provides a comprehensive overview of the principal synthetic route to this class of molecules: the Gewald three-component reaction.[3][4] We will dissect the reaction mechanism, provide a detailed, field-proven experimental protocol, discuss methods for in-process control and characterization, and address critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this valuable heterocyclic building block.
The Significance of Substituted 2-Aminothiophenes
The thiophene ring is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to engage in a variety of biological interactions. When functionalized with an amino group at the 2-position, these compounds become versatile building blocks. Their applications are extensive and include:
-
Pharmaceutical Intermediates: They form the core of numerous drugs, including the widely used dental anesthetic Articaine, which is derived from a similar 3-amino-4-methylthiophene-2-carboxylate precursor.[5]
-
Biologically Active Agents: The 2-aminothiophene motif is present in compounds exhibiting anti-inflammatory, antimicrobial, and antidepressant properties.[1] They are also investigated as allosteric enhancers for adenosine receptors, highlighting their therapeutic potential.[1]
-
Functional Materials: Their electronic properties make them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and field-effect transistors.[1]
The Gewald Reaction: A Cornerstone Synthesis
The most robust and widely adopted method for constructing poly-substituted 2-aminothiophenes is the Gewald reaction, first reported by Karl Gewald in 1961.[3] This one-pot, multi-component reaction offers an efficient and atom-economical pathway by bringing together three simple precursors:
-
An α-activated nitrile (e.g., malononitrile, ethyl cyanoacetate).
-
A carbonyl compound (an aldehyde or ketone).
-
Elemental sulfur .
The reaction is typically catalyzed by a base, such as a secondary amine (e.g., morpholine or diethylamine), and proceeds under mild conditions, making it a highly practical and versatile synthetic tool.[3][4]
Reaction Mechanism and Causality
Understanding the mechanism is key to optimizing the reaction and troubleshooting potential issues. The process is a cascade of well-understood organic transformations.[6][7][8]
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the α-activated nitrile. This step generates a stable α,β-unsaturated nitrile intermediate, also known as a vinylidene cyanide derivative. The choice of base is critical here; it must be strong enough to deprotonate the active methylene compound without causing significant side reactions.
-
Michael Addition of Sulfur: Elemental sulfur (S₈), in the presence of the base, forms a nucleophilic sulfide or polysulfide species. This species then undergoes a Michael-type addition to the electron-deficient double bond of the vinylidene cyanide intermediate.
-
Ring Closure and Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group. This is followed by a tautomerization step to yield the final, stable aromatic 2-aminothiophene ring system.
Synthesis of this compound: A Practical Protocol
This section details the synthesis of the target compound. The selection of starting materials is dictated by the desired substitution pattern on the final thiophene ring.
-
To achieve the 4-cyano and 3-amino groups, malononitrile is the ideal α-activated nitrile.
-
To install the methyl 2-carboxylate group at the 2-position, an α-ketoester such as methyl pyruvate is required as the carbonyl component.
-
Elemental sulfur provides the sulfur atom for the heterocycle.
Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and clear endpoints for a reproducible synthesis.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl Pyruvate | 102.09 | 10.21 g (8.8 mL) | 0.10 | Reagent grade, ≥98% |
| Malononitrile | 66.06 | 6.61 g | 0.10 | Reagent grade, ≥99% |
| Elemental Sulfur | 32.06 | 3.21 g | 0.10 | Powdered |
| Morpholine | 87.12 | 8.71 g (8.7 mL) | 0.10 | Catalyst |
| Ethanol | 46.07 | 100 mL | - | Solvent, 200 proof |
| Deionized Water | 18.02 | 500 mL | - | For work-up |
| Ethyl Acetate | 88.11 | As needed | - | For extraction/TLC |
| Hexane | 86.18 | As needed | - | For TLC/column |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethanol (100 mL).
-
Reagent Addition: Sequentially add methyl pyruvate (10.21 g), malononitrile (6.61 g), and powdered elemental sulfur (3.21 g) to the solvent with stirring.
-
Catalyst Introduction: Add morpholine (8.71 g) dropwise to the stirred suspension. The addition of the base is often mildly exothermic and catalyzes the initial condensation.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The solution will typically darken as the reaction progresses.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Filtration: Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual morpholine and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by silica gel column chromatography to yield the pure this compound as a solid.
Product Characterization
Validation of the final product's identity and purity is essential. The following data are characteristic of the target compound class.
Table 2: Expected Analytical Data
| Analysis | Expected Characteristics |
| Appearance | White to pale yellow crystalline solid.[9] |
| Melting Point | Expected in the range of 85-88 °C (based on similar structures).[9] |
| ¹H NMR | Signals corresponding to the amino protons (broad singlet), methyl ester protons (singlet, ~3.8 ppm), and potentially a proton at the 5-position if the starting carbonyl was an aldehyde. |
| ¹³C NMR | Resonances for the cyano carbon (~115 ppm), carbonyl carbon (~165 ppm), and aromatic carbons of the thiophene ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C≡N stretching (~2220 cm⁻¹), and C=O stretching of the ester (~1700 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₈H₆N₂O₂S, MW: 198.21 g/mol ). |
Safety and Handling
Professional laboratory practice dictates strict adherence to safety protocols, especially when working with reactive chemicals.
-
Hazard Identification:
-
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle only in a certified chemical fume hood.
-
Methyl Pyruvate: Flammable liquid and vapor. Causes serious eye irritation.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.
-
Aminothiophenes: This class of compounds may cause skin, eye, and respiratory irritation.[10]
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust.[11][12][13]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The Gewald reaction provides a powerful and direct synthetic route to this compound and its analogs. Its operational simplicity, use of readily available starting materials, and high efficiency make it an indispensable tool for chemists in both academic and industrial settings. By understanding the underlying mechanism and adhering to a robust experimental protocol, researchers can reliably produce this versatile chemical building block, paving the way for innovations in drug discovery and materials science.
References
- Google Patents. (n.d.). Process for preparing thiophene derivatives. (US4847386A).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
M. Akkurt, et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health. Retrieved from [Link]
-
Shree Ganesh Remedies Limited. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (DE1055007B).
-
Chembk. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]
-
American Chemical Society. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Retrieved from [Link]
-
American Chemical Society. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Retrieved from [Link]
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from [Link]
-
Pubs.rsc.org. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Merck Millipore. (2025). Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
Sources
- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemixl.com [chemixl.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-Amino-4-cyanothiophene-2-carboxylate Scaffolds
A Note on the Subject Compound: Initial research for the specific molecule, Methyl 3-amino-4-cyanothiophene-2-carboxylate, reveals a lack of extensive, specific characterization data in publicly accessible scientific literature. The majority of available data pertains to closely related isomers or analogs, such as the 4-methyl or 5-amino substituted thiophenes. To maintain the highest standards of scientific integrity and provide a technically accurate and actionable guide, this document will focus on the well-established chemistry of the broader, yet critically important, class of Alkyl 3-amino-4-cyanothiophene-2-carboxylate compounds. The principles, protocols, and reactivity discussed herein are directly applicable to the target molecule and provide a robust framework for its synthesis and utilization.
Introduction: The Versatile Thiophene Building Block
Substituted 2-aminothiophenes are a cornerstone of modern medicinal chemistry and materials science. Their rigid, heteroaromatic structure and dense functionalization make them ideal starting points for the synthesis of complex molecular architectures. Among these, the Alkyl 3-amino-4-cyanothiophene-2-carboxylate scaffold is particularly valuable. The strategic placement of an amino group, a nitrile, and an ester on adjacent carbons of the thiophene ring creates a highly reactive and versatile platform for constructing fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are recognized as "privileged scaffolds" in drug discovery. This guide provides a detailed exploration of the synthesis, properties, and profound synthetic utility of this essential chemical intermediate.
Physicochemical and Spectroscopic Profile
While specific data for the methyl ester is elusive, the general class of Alkyl 3-amino-4-cyanothiophene-2-carboxylates exhibits predictable properties.
General Physical Properties
| Property | Typical Value/Observation |
| Appearance | Off-white, yellow, or pale brown crystalline solid |
| Molecular Formula (for Methyl Ester) | C₇H₆N₂O₂S |
| Molecular Weight (for Methyl Ester) | 182.20 g/mol |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and hot alcohols (e.g., ethanol, methanol). Sparingly soluble in nonpolar solvents and water. |
| Melting Point | Varies with substitution but typically in the range of 150-250 °C. |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the successful synthesis of the target scaffold.
| Technique | Key Feature | Expected Chemical Shift / Wavenumber | Causality and Interpretation |
| ¹H NMR | Amine Protons (-NH₂) | Broad singlet, δ 5.5 - 7.5 ppm | These protons are exchangeable and often appear as a broad signal. The chemical shift can vary significantly with solvent and concentration. |
| Thiophene Proton (C5-H) | Singlet, δ 7.0 - 8.5 ppm | As the sole proton on the thiophene ring, it appears as a sharp singlet. Its downfield shift is indicative of its position on the electron-deficient aromatic ring. | |
| Ester Alkyl Protons (-OCH₃) | Singlet, δ 3.7 - 4.0 ppm | Represents the three equivalent protons of the methyl ester group. | |
| ¹³C NMR | Nitrile Carbon (-CN) | δ 115 - 120 ppm | The characteristic chemical shift for a nitrile carbon. |
| Ester Carbonyl (C=O) | δ 160 - 165 ppm | The chemical shift for the sp² hybridized carbonyl carbon of the ester. | |
| Thiophene Ring Carbons | 4 signals, δ 90 - 160 ppm | The carbon atoms of the thiophene ring will have distinct signals, with C2, C3, and C4 being significantly shifted due to the attached electron-withdrawing and donating groups. | |
| IR | N-H Stretch | Two distinct sharp bands, 3300 - 3500 cm⁻¹ | Characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂). |
| C≡N Stretch | Sharp, intense band, 2210 - 2240 cm⁻¹ | A strong, easily identifiable peak confirming the presence of the nitrile group. Its intensity is a hallmark of this functional group. | |
| C=O Stretch | Strong, sharp band, 1670 - 1700 cm⁻¹ | Represents the carbonyl stretching of the ester, often slightly lowered from the typical ~1735 cm⁻¹ due to intramolecular hydrogen bonding with the adjacent amino group. | |
| Mass Spec | Molecular Ion Peak [M]⁺ | For the methyl ester: m/z = 182 | The presence of the molecular ion peak corresponding to the calculated molecular weight confirms the identity of the synthesized compound. |
Synthesis: The Gewald Reaction
The most efficient and widely adopted method for constructing the 2-aminothiophene core is the Gewald multicomponent reaction . This one-pot synthesis is renowned for its operational simplicity, use of readily available starting materials, and ability to generate highly functionalized products in good yields.
The synthesis of a 3-amino-4-cyanothiophene-2-carboxylate scaffold proceeds via the reaction of an alkyl 2-cyanoacetate , malononitrile , and elemental sulfur in the presence of a basic catalyst.
Detailed Experimental Protocol (General Procedure)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the solvent (e.g., absolute ethanol, 5 mL per mmol of limiting reagent).
-
Addition of Reagents: Add alkyl 2-cyanoacetate (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Catalyst Addition: Add the basic catalyst, such as morpholine or triethylamine (0.5 - 1.5 eq.), dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol followed by water to remove residual catalyst and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/DMF mixture) to yield the pure Alkyl 3-amino-4-cyanothiophene-2-carboxylate as a crystalline solid.
Mechanistic Insights: A Self-Validating System
The elegance of the Gewald reaction lies in its sequential and irreversible steps, which drive the reaction towards the stable aromatic product.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the two active methylene compounds (alkyl 2-cyanoacetate and malononitrile). This forms a highly electrophilic dicyano-acrylate intermediate. The formation of this stable, conjugated system is a key driving force.
-
Michael Addition of Sulfur: The base activates elemental sulfur, which then acts as a nucleophile. It attacks the β-carbon of the dicyano-acrylate intermediate in a Michael-type addition.
-
Intramolecular Cyclization & Tautomerization: The resulting thiolate anion attacks one of the nitrile groups in an intramolecular cyclization, forming a five-membered dihydrothiophene imine intermediate.
-
Aromatization: A final tautomerization and elimination step, often involving the loss of a proton and subsequent oxidation (facilitated by the presence of elemental sulfur), leads to the formation of the stable, aromatic 2-aminothiophene ring. The thermodynamic stability of the aromatic product is the ultimate driver for the entire sequence.
Reactivity and Synthetic Utility: Gateway to Fused Heterocycles
The true power of the 3-amino-4-cyanothiophene-2-carboxylate scaffold lies in its predictable and versatile reactivity. The ortho-disposed amino and cyano groups are perfectly positioned for cyclocondensation reactions, providing a direct and efficient entry into the thieno[2,3-d]pyrimidine ring system.
Synthesis of Thieno[2,3-d]pyrimidin-4-ones
A foundational transformation is the reaction with formic acid or formamide to construct the pyrimidine ring, yielding a thieno[2,3-d]pyrimidin-4(3H)-one core, a structure prevalent in kinase inhibitors.
Protocol: Cyclization with Formamide
-
Setup: Place Alkyl 3-amino-4-cyanothiophene-2-carboxylate (1.0 eq.) in a flask equipped for heating.
-
Reagent: Add an excess of formamide (can also serve as the solvent).
-
Reaction: Heat the mixture to 150-180 °C for 2-8 hours.
-
Isolation: Cool the reaction mixture. The product often crystallizes upon cooling or upon the addition of water or ethanol. Collect the solid by filtration and recrystallize to obtain the pure thieno[2,3-d]pyrimidine derivative.
Causality: In this reaction, the amino group of the thiophene acts as a nucleophile, attacking the carbonyl carbon of formamide. Subsequent intramolecular cyclization occurs as the nitrogen from the formamide moiety attacks the nitrile carbon, followed by dehydration to yield the stable, fused aromatic thieno[2,3-d]pyrimidine system. This transformation is a robust and high-yielding method to rapidly increase molecular complexity.
Applications in Drug Discovery and Development
The thieno[2,3-d]pyrimidine scaffold, readily accessed from 3-amino-4-cyanothiophene precursors, is a privileged structure in medicinal chemistry. It mimics the purine core of adenine, allowing it to function as a "hinge-binding" motif in numerous protein kinases. By modifying the substituents on the thiophene and pyrimidine rings, researchers can develop potent and selective inhibitors for various therapeutic targets.
-
Oncology: Many kinase inhibitors for cancer treatment are based on this scaffold, targeting enzymes like EGFR, VEGFR, and CDKs.
-
Inflammatory Diseases: The scaffold is used to develop inhibitors of inflammatory pathway kinases such as p38 MAP kinase and JAKs.
-
Antiviral and Antimicrobial Agents: The structural motif is also found in compounds with demonstrated antiviral and antibacterial properties.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazard Classification: Based on data for analogous compounds, this class of chemicals should be treated as hazardous. They are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Google Patents. (1989). Process for preparing thiophene derivatives (Patent No. US4847386A).
-
PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2019). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Retrieved from [Link]
- Google Patents. (2006). Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid... (Patent No. US20060142567A1).
-
PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 20(9), 16836-16848.
-
ResearchGate. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives.... Retrieved from [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2022). Thienopyrimidine. MDPI Encyclopedia.
-
Sabnis, R. W., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Retrieved from [Link]
- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
-
Le Corre, L., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. Retrieved from [Link]
-
Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. Retrieved from [Link]
-
ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophenes
The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a powerful and versatile multicomponent approach to the synthesis of polysubstituted 2-aminothiophenes.[1] First reported by Karl Gewald in 1966, this one-pot synthesis has become an indispensable tool in the construction of a privileged scaffold found in a wide array of biologically active compounds, including antiviral, antibacterial, antiproliferative, and anti-inflammatory agents.[2] This guide offers an in-depth exploration of the Gewald reaction, from its mechanistic intricacies to practical experimental protocols and optimization strategies, tailored for researchers, scientists, and professionals in drug development.
The Mechanistic Pathway: A Stepwise Elucidation
The elegance of the Gewald reaction lies in its convergence of three readily available components—a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur—in the presence of a base.[3][4] While the overall transformation is straightforward, the underlying mechanism involves a sequence of carefully orchestrated steps. Recent computational studies using Density Functional Theory (DFT) have provided a more granular understanding of the reaction cascade.[5][6]
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3][5] This base-catalyzed step generates a stable α,β-unsaturated nitrile intermediate. The subsequent introduction of sulfur and the final cyclization have been the subject of detailed investigation. It is now widely accepted that the reaction proceeds through the following key stages:
-
Knoevenagel Condensation: The reaction commences with a base-catalyzed condensation of the ketone or aldehyde with the α-cyanoester to form a stable intermediate.[5]
-
Sulfur Addition: The precise mechanism of sulfur addition is complex. It is postulated that a carbanion is formed, which then attacks the elemental sulfur (S₈) ring.[7]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[3]
The following diagram illustrates the generally accepted mechanism of the Gewald reaction.
Caption: The accepted mechanism of the Gewald reaction.
Optimizing the Reaction: A Guide to Enhancing Yields
The efficiency of the Gewald reaction is highly dependent on the judicious selection of catalysts, solvents, and reaction conditions. Fine-tuning these parameters is crucial for maximizing product yields and minimizing reaction times.
The Role of the Catalyst
A variety of bases can be employed to catalyze the Gewald reaction, ranging from organic amines to inorganic bases and, more recently, advanced catalytic systems.
-
Organic Bases: Amines such as morpholine, piperidine, and triethylamine are commonly used in stoichiometric amounts.[8]
-
Inorganic Bases: Heterogeneous catalysts like KF-alumina and nano-structured Na₂CaP₂O₇ offer the advantage of simplified product work-up and catalyst recovery.
-
Dual-Role Catalysts: Catalysts like ZnO have been proposed to play a dual role in facilitating the reaction.
-
Conjugate Acid-Base Catalysts: Recent advancements have introduced the use of conjugate acid-base pairs, such as piperidinium borate, which can act as truly catalytic systems, significantly reducing the required catalyst loading.
Solvent and Reaction Conditions
The reaction medium and temperature play a pivotal role in the kinetics and outcome of the Gewald synthesis.
-
Solvents: A range of solvents, including methanol, ethanol, and DMF, are suitable for the Gewald reaction.[8] In line with the principles of green chemistry, water has been explored as a reaction medium, often in conjunction with ultrasound irradiation, leading to high yields in shorter reaction times.
-
Solvent-Free Conditions: Microwave-assisted synthesis and high-speed ball milling provide solvent-free alternatives that can dramatically curtail reaction times and enhance yields.
-
Temperature: The optimal reaction temperature can vary from ambient temperature to reflux, depending on the reactivity of the substrates and the chosen solvent system.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes quantitative data from various studies, illustrating the impact of different catalysts and conditions on the yield of 2-aminothiophenes.
| Ketone/Aldehyde | Active Methylene Nitrile | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Piperidinium borate (20) | - | 100 | 25 min | 96 | |
| Cyclohexanone | Malononitrile | Pyrrolidinium borate (20) | - | 100 | 30 min | 92 | |
| Cyclohexanone | Malononitrile | Morpholinium borate (20) | - | 100 | 45 min | 89 | |
| Acetophenone | Malononitrile | Piperidinium borate (20) | - | 100 | 45 min | 91 | |
| 4-Methylcyclohexanone | Malononitrile | Piperidinium borate (20) | - | 100 | 30 min | 94 | |
| Cyclohexanone | Ethyl cyanoacetate | Piperidinium borate (20) | - | 100 | 1 h | 88 | |
| Various ketones/aldehydes | Malononitrile | ZnO/nanoclinoptilolite (0.05 g) | - | 100 | 4 h | 30-76 | [7] |
| Various ketones | Malononitrile/Ethyl cyanoacetate | Triethylamine/Water | Room Temp | - | 75-98 | [7] |
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step methodology for a representative Gewald reaction, offering a practical guide for implementation in the laboratory.
General One-Pot Protocol for the Synthesis of 2-Aminothiophenes
This protocol is a generalized procedure based on common practices reported in the literature. Optimization of reactant ratios, catalyst, solvent, and temperature may be necessary for specific substrates.[2]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Base catalyst (e.g., morpholine, 0.5 equiv)
-
Solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.
-
Add the base catalyst to the mixture and stir at room temperature for 10-15 minutes.
-
Add the elemental sulfur to the reaction mixture.
-
Heat the reaction mixture to reflux (or the desired temperature) and stir for the appropriate amount of time (typically 1-4 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Generalized Experimental Workflow
The general workflow for a Gewald reaction, whether in a traditional setup or under microwave or mechanochemical conditions, follows a similar logical progression.
Caption: A generalized experimental workflow for the Gewald reaction.
Conclusion: A Versatile and Enduring Reaction
The Gewald reaction remains a highly relevant and powerful method for the synthesis of substituted 2-aminothiophenes.[2] Its operational simplicity, tolerance of a wide range of functional groups, and the significant biological activity of its products make it an indispensable tool in modern drug discovery and development.[2] The ongoing development of more efficient and environmentally benign protocols, such as those employing catalytic systems, microwave irradiation, and green solvents, continues to expand the utility and applicability of this remarkable reaction.
References
-
Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(1), 209-246. [Link]
-
Le-Cunff, M., & Legros, J. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24599-24615. [Link]
-
Yao, Q., & Liang, C. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]
-
Wikipedia contributors. (2023, December 22). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 24, 2026, from [Link]
-
Revelant, G., & Kirsch, G. (2005). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Computational investigations on the mechanism of the Gewald reaction. ACS Spring 2024. [Link]
Sources
- 1. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. d-nb.info [d-nb.info]
Introduction: The Enduring Legacy of the Gewald Reaction
An In-Depth Technical Guide to the Gewald Aminothiophene Synthesis: Mechanism and Methodology
First reported by Karl Gewald in 1961, the Gewald reaction has become a cornerstone of heterocyclic chemistry, providing a remarkably efficient and versatile multicomponent route to highly substituted 2-aminothiophenes.[1][2][3] These scaffolds are not mere chemical curiosities; they are privileged structures in medicinal chemistry and materials science. The 2-aminothiophene motif is a key pharmacophore found in a multitude of biologically active compounds, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective agents.[1][4][5] Its utility stems from the operational simplicity of the synthesis, the ready availability of starting materials, and the high degree of functionalization that can be achieved in a single step.[1][2]
This guide provides a detailed exploration of the core mechanistic principles underpinning the Gewald synthesis. We will dissect the reaction pathway, elucidate the causal relationships behind experimental choices, present a validated protocol, and examine the factors that govern the reaction's success, offering field-proven insights for researchers, chemists, and drug development professionals.
Dissecting the Core Mechanism: A Stepwise Causal Analysis
The Gewald reaction is a cascade process that elegantly transforms simple starting materials—a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur—into a complex heterocyclic system.[6] The reaction is typically facilitated by a base, such as a secondary or tertiary amine (e.g., morpholine, diethylamine, or triethylamine).[2][7] While often performed as a one-pot synthesis, the mechanism is best understood as a sequence of three principal stages: Knoevenagel condensation, sulfur addition, and intramolecular cyclization followed by aromatization.[2][8]
Recent comprehensive computational studies using Density Functional Theory (DFT) have shed significant light on the reaction's intricacies, confirming the sequence and clarifying the energetic favorability of the proposed pathway.[9][10][11]
Stage 1: The Knoevenagel-Cope Condensation
The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation.[6][8][9] The primary role of the base is to deprotonate the α-methylene group of the activated nitrile component (e.g., malononitrile or ethyl cyanoacetate). The electron-withdrawing nature of the nitrile group (and the ester, if present) increases the acidity of these protons, facilitating the formation of a stabilized carbanion.
This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone or aldehyde. The resulting alkoxide intermediate subsequently eliminates a molecule of water to yield a stable, electron-deficient α,β-unsaturated nitrile, often referred to as the Knoevenagel adduct.[6] This adduct is a critical, isolable intermediate in many two-step variations of the Gewald protocol.[2]
Caption: Stage 1: Base-catalyzed Knoevenagel-Cope Condensation.
Stage 2: The Enigmatic Sulfur Addition
The mechanism of sulfur addition was a subject of debate for many years.[6][12] However, current evidence, strongly supported by computational analysis, indicates that the Knoevenagel adduct is deprotonated at the α-carbon by the base to form a new carbanion.[8] This nucleophilic carbanion then attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a thiolate intermediate bearing a polysulfide chain.[9][10][11]
The base plays a crucial dual role here. While its primary function is deprotonation, secondary amines can also react with elemental sulfur to form polysulfide anions, which may also participate in the reaction, though this is considered a less favorable pathway.[2][9] The polysulfide intermediates can exist in a complex equilibrium, interconverting and shortening until the monosulfide is formed, which is poised for cyclization.[10]
Stage 3: Intramolecular Cyclization and Aromatization
This is the thermodynamically driven, irreversible step of the reaction.[10] The thiolate anion, generated in the previous step, acts as an internal nucleophile, attacking the electron-deficient carbon of the nitrile group. This intramolecular cyclization forms a five-membered iminothiophene ring.[2][6]
The resulting intermediate is not yet the final aromatic product. It rapidly undergoes a tautomerization—a proton shift—to establish the stable, aromatic 2-aminothiophene ring system. This final aromatization step is the primary driving force that funnels all intermediates towards the final product.[6][10]
Caption: Stages 2 & 3: Sulfur Addition, Cyclization, and Aromatization.
Experimental Protocol: A Self-Validating System
The following is a generalized, one-pot procedure for the Gewald synthesis. It serves as a self-validating system, as the progress can be monitored and the endpoint determined through standard analytical techniques.
Disclaimer: This protocol is a generalized procedure based on common practices.[4] Optimization of stoichiometry, solvent, temperature, and reaction time is often necessary for specific substrates. All work should be conducted in a well-ventilated fume hood.
Materials:
-
Ketone or Aldehyde (e.g., Cyclohexanone): 10 mmol, 1.0 eq.
-
Activated Nitrile (e.g., Malononitrile): 10 mmol, 1.0 eq.
-
Elemental Sulfur (powdered): 11 mmol, 1.1 eq.
-
Base Catalyst (e.g., Morpholine): 2-5 mmol, 0.2-0.5 eq.
-
Solvent (e.g., Ethanol or DMF): 20-30 mL
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1.0 eq.), the activated nitrile (1.0 eq.), the solvent, and the base catalyst.
-
Initial Condensation: Stir the mixture at room temperature for 10-15 minutes to initiate the Knoevenagel condensation.
-
Sulfur Addition: Add the powdered elemental sulfur (1.1 eq.) to the mixture in one portion.[4]
-
Heating: Heat the reaction mixture to a gentle reflux (typically 50-80°C, depending on the solvent) and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[4]
-
Workup: Once the reaction is complete, cool the flask to room temperature. Often, the product will precipitate from the solution.
-
Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) to remove any unreacted starting materials or soluble impurities.
-
If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) to yield the pure 2-aminothiophene.
Substrate Scope and Yields: A Quantitative Overview
The Gewald reaction is compatible with a wide range of substrates. However, yields can be influenced by the nature of the carbonyl and activated nitrile components. Aryl ketones, for instance, are often reported to be less reactive than their aliphatic counterparts.[7]
| Carbonyl Component | Activated Nitrile | Base/Conditions | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Diethylamine/Ethanol | 65% | [12] |
| Various Ketones | Malononitrile | Sodium Polysulfide/Ultrasound | 42-90% | [13] |
| Aryl Ketones | Ethyl Cyanoacetate | Morpholine/DMF (stepwise S₈ add.) | 25-70% | [7] |
| Acetone (via Dithiane) | Cyanoacetone | Triethylamine/DMF | Not specified | [14] |
Conclusion
The Gewald aminothiophene synthesis is a powerful and enduring tool in synthetic organic chemistry. Its mechanistic pathway, beginning with a robust Knoevenagel-Cope condensation and culminating in a thermodynamically favorable cyclization and aromatization, allows for the efficient construction of complex and medicinally relevant heterocyclic scaffolds. A thorough understanding of this mechanism empowers chemists to optimize conditions, troubleshoot reactions, and rationally design novel synthetic strategies. The continued development of modifications, such as solvent-free and microwave-assisted protocols, ensures that the Gewald reaction will remain a vital methodology for innovation in drug discovery and materials science for years to come.[7][12]
References
-
Sabnis, R. W., Fiphiv, A. D., & Rangnekar, D. W. (Year not specified). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
Various Authors. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
McKenzie, L. C., et al. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2016(4), M912. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]
-
Sharma, J. (2021). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]
-
G., S., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(4), 163-169. [Link]
-
ResearchGate. (2023). Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]
-
Cocco, M. T., Congiu, C., & Onnis, V. (2004). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 9(8), 643-648. [Link]
-
da Silva, A. C. S., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(13), 5163. [Link]
-
Couto, I., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. Antibiotics, 9(4), 195. [Link]
-
ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Methyl 3-amino-4-cyanothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure, properties, and synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate. Designed for professionals in chemical research and drug development, this document synthesizes theoretical knowledge with practical insights, emphasizing the causal relationships between molecular architecture and chemical behavior.
Introduction and Strategic Importance
This compound is a polysubstituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry. The thiophene ring is a well-established bioisostere of the benzene ring, often employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific arrangement of an amino group at the 3-position, a methyl carboxylate at the 2-position, and a strongly electron-withdrawing cyano group at the 4-position creates a unique electronic and steric profile, making it a valuable scaffold for constructing complex molecular architectures.
While its close analog, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a known intermediate in the synthesis of the local anesthetic Articaine, the 4-cyano derivative presents a different set of electronic properties that are crucial for fine-tuning molecular interactions in drug design.[1] The replacement of the electron-donating methyl group with an electron-withdrawing cyano group significantly alters the electron density of the thiophene ring, influencing its reactivity and potential as a pharmacophore.
Molecular Structure and Physicochemical Properties
Core Structure and Functional Groups
The molecule consists of a central five-membered thiophene ring, which imparts aromatic character and rigidity. The key functional groups are:
-
3-Amino Group (-NH₂): Acts as a hydrogen bond donor and a nucleophilic center. Its basicity is significantly modulated by the adjacent electron-withdrawing groups.
-
2-Carboxylate Group (-COOCH₃): A methyl ester group that acts as a hydrogen bond acceptor. It is sterically significant and influences the conformation of the molecule.
-
4-Cyano Group (-C≡N): A powerful electron-withdrawing group that polarizes the thiophene ring through resonance and inductive effects. This group is a strong hydrogen bond acceptor.
Comparative Physicochemical Data
To provide context, the known properties of the 4-methyl analog are presented below. It is anticipated that the 4-cyano derivative will exhibit a higher melting point and different solubility characteristics due to increased polarity.
| Property | Methyl 3-amino-4-methylthiophene-2-carboxylate | This compound (Predicted) |
| CAS Number | 85006-31-1 | Not assigned / Not found |
| Molecular Formula | C₇H₉NO₂S[4] | C₇H₆N₂O₂S |
| Molecular Weight | 171.22 g/mol [1] | 182.20 g/mol |
| Appearance | White to light yellow crystalline powder[2] | Expected to be a crystalline solid |
| Melting Point | 85-88 °C | Expected to be higher due to stronger intermolecular forces (dipole-dipole, H-bonding) |
| Solubility | Soluble in methanol[2] | Expected to have moderate solubility in polar organic solvents |
Synthesis and Mechanistic Considerations
The synthesis of 3-aminothiophenes is most effectively achieved through pathways that construct the thiophene ring, rather than attempting to functionalize a pre-existing one. The primary routes involve either the well-known Gewald reaction or cyclization of functionalized tetrahydrothiophene precursors.
Proposed Synthetic Pathway via a Tetrahydrothiophene Intermediate
A robust method for synthesizing the core 3-amino-4-cyanothiophene structure is documented in U.S. Patent 4,847,386A.[5] This process involves the reaction of a 3-oxotetrahydrothiophene with hydroxylamine hydrochloride, which proceeds through an oxime intermediate to yield the aromatized aminothiophene. This approach offers high yields and avoids the direct handling of elemental sulfur at later stages.
The logical workflow for synthesizing the target molecule using this established chemistry is outlined below.
Caption: Proposed two-stage synthesis of the target molecule.
Experimental Protocol: Synthesis of 3-amino-4-cyanothiophene hydrochloride
This protocol is adapted from the procedure described for a related compound in U.S. Patent 4,847,386A and serves as a validated starting point for accessing the core of the target molecule.[5]
Objective: To synthesize 3-amino-4-cyanothiophene hydrochloride as a precursor.
Materials:
-
4-Cyano-3-oxotetrahydrothiophene (1.0 eq)
-
Hydroxylamine hydrochloride (1.0 eq)
-
Acetonitrile (approx. 12 mL per g of starting material)
-
Diethyl ether
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Cyano-3-oxotetrahydrothiophene (e.g., 1.27 g) in acetonitrile (15 mL) with heating and stirring.
-
Causality: Acetonitrile is chosen as a polar, inert solvent suitable for the reaction temperature. Heating ensures complete dissolution of the starting material.
-
-
Reagent Addition: Once the solution is refluxing, add hydroxylamine hydrochloride (e.g., 0.69 g) in one portion.
-
Reaction: Maintain the mixture at reflux for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting ketone spot on the TLC plate indicates the completion of the reaction.
-
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Precipitation: Add diethyl ether (e.g., 25 mL) to the cooled solution to precipitate the product.
-
Causality: The hydrochloride salt of the aminothiophene is insoluble in the acetonitrile/ether mixture, allowing for its isolation.
-
-
Filtration and Drying: Filter the resulting solid, wash with a small amount of cold ether, and air-dry to yield 3-amino-4-cyanothiophene hydrochloride.
To obtain the target methyl ester, one would start with the corresponding "Methyl 4-cyano-3-oxotetrahydrothiophene-2-carboxylate" precursor in the protocol above.
Spectroscopic and Structural Characterization (Anticipated)
No definitive crystal structure or detailed spectroscopic data for this compound has been published. However, we can predict the key spectral features based on its structure and by comparison with its 4-methyl analog.
¹H NMR Spectroscopy
-
-NH₂ Protons: A broad singlet, typically in the 5.0-7.0 ppm range, which is exchangeable with D₂O. The electron-withdrawing cyano group may shift this signal downfield compared to the 4-methyl analog.
-
-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.
-
C5-H Proton: A singlet expected in the aromatic region (7.0-8.0 ppm). The precise chemical shift will be influenced by the strong anisotropic and electronic effects of the adjacent cyano and sulfur atoms.
¹³C NMR Spectroscopy
The carbon signals for the thiophene ring will be spread across the aromatic region (~100-160 ppm). The carbon of the -C≡N group is expected around 115-120 ppm, while the ester carbonyl (-C=O ) carbon will appear significantly downfield, likely >160 ppm.
IR Spectroscopy
-
N-H Stretching: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.
-
C≡N Stretching: A strong, sharp absorption band around 2220-2240 cm⁻¹, which is a definitive marker for the cyano group.
-
C=O Stretching: A strong absorption around 1680-1710 cm⁻¹ for the ester carbonyl. Intramolecular hydrogen bonding between the amino group and the carbonyl may lower this frequency.
Reactivity and Application in Drug Development
The reactivity of this compound is governed by the interplay of its functional groups.
Caption: Key reactivity sites on the target molecule.
-
Amino Group Reactivity: The primary amine at C3 is a key site for derivatization. It can undergo acylation, alkylation, and diazotization, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).
-
Thiophene Ring Reactivity: The C5 position is the most likely site for electrophilic aromatic substitution (e.g., halogenation, nitration), as it is activated by the amino group. The electron-withdrawing nature of the cyano and carboxylate groups deactivates the ring overall but directs substitution to this position.
-
Ester and Cyano Group Transformations: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for modification. The cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid under harsh conditions, further expanding the synthetic possibilities.
This versatile reactivity makes the molecule an excellent starting point for building libraries of compounds for high-throughput screening in drug discovery programs, particularly for targets where a rigid, electron-poor scaffold is desired.
References
- Google Patents. (1989). Process for preparing thiophene derivatives (US4847386A).
-
Amerigo Scientific. Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Retrieved from [Link]
-
Valeshvar. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester (85006-31-3). Retrieved from [Link]
-
Ganesh Remedies. Methyl 3-Amino-4-methylthiophene-2-carboxylate (85006-31-1). Retrieved from [Link]
-
Cloud-Clone Corp. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]
Sources
- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 - Manufacturer India [valeshvarbiotech.com]
- 4. chemixl.com [chemixl.com]
- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
Spectroscopic Characterization of Substituted Aminothiophenes: A Technical Guide Focused on Methyl 3-amino-4-cyanothiophene-2-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Data Landscape
In the field of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Substituted thiophenes, in particular, represent a class of molecules with significant therapeutic potential. This guide is centered on the spectroscopic characterization of Methyl 3-amino-4-cyanothiophene-2-carboxylate , a compound of interest for synthetic chemists and drug discovery professionals.
However, a comprehensive search of publicly accessible chemical databases and scientific literature reveals a notable scarcity of readily available experimental spectroscopic data for this specific molecule. This is not an uncommon challenge in research, where novel compounds or those synthesized for proprietary purposes may not have their full characterization data in the public domain.
Therefore, this guide will take a dual approach. Firstly, it will address the data scarcity for the target compound and provide a framework for its characterization based on established principles. Secondly, as a practical illustration, it will present and interpret the available spectroscopic data for a closely related structural isomer, Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate [1]. This comparative analysis will offer valuable insights into the expected spectral features of the target molecule.
The Target Molecule: this compound
The structure of this compound is presented below. Its characterization would rely on a combination of spectroscopic techniques to confirm the presence and connectivity of its functional groups and the overall molecular framework.
Figure 1. Chemical structure of this compound.
A Case Study: Spectroscopic Data of Isomer Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
To provide a tangible example of spectroscopic analysis for this class of compounds, we will examine the data available for the structural isomer, Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate[1].
Molecular Structure
Figure 2. Chemical structure of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Interpretation: While specific peak values are not provided in the available search results, a predicted ¹H NMR spectrum for Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate would show:
-
A singlet for the methyl ester protons (-OCH₃).
-
A singlet for the methyl group protons on the thiophene ring (-CH₃).
-
A broad singlet for the amine protons (-NH₂), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Chemical Shift (ppm) | Assignment |
| Data not available | Data not available |
Interpretation: A predicted ¹³C NMR spectrum would display distinct signals for:
-
The carbonyl carbon of the ester.
-
The carbon of the cyano group.
-
The four carbons of the thiophene ring, each in a unique electronic environment.
-
The methyl carbon of the ester.
-
The methyl carbon attached to the thiophene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | Data not available |
Interpretation: Key expected IR absorption bands for this molecule would include:
-
N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).
-
C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).
-
C=O stretching of the ester group (around 1700-1725 cm⁻¹).
-
C-O stretching of the ester (around 1200-1300 cm⁻¹).
-
C=C and C-S stretching vibrations characteristic of the thiophene ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The PubChem database entry for Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate lists a molecular weight of 196.23 g/mol [1].
Interpretation: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 196. Subsequent fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Experimental Protocols: A General Framework
For researchers aiming to synthesize and characterize this compound, the following general protocols for spectroscopic analysis are recommended.
Synthesis via Gewald Reaction
A common method for the synthesis of 2-aminothiophenes is the Gewald reaction[2][3]. This one-pot, multi-component reaction typically involves a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.
Figure 4. A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion and Future Outlook
While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its characterization. By understanding the expected spectral features based on its chemical structure and by analyzing the data of a close structural isomer, researchers are well-equipped to undertake the synthesis and structural elucidation of this and other novel substituted thiophenes. The protocols and interpretive guidance provided herein are intended to serve as a valuable resource for scientists engaged in the discovery and development of new therapeutic agents.
References
- U.S. Patent 4,847,386A. (1989). Process for preparing thiophene derivatives.
- Sabnis, R. W. (2009). The Gewald Reaction. Journal of Heterocyclic Chemistry, 46(5), 837-851.
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Institute of Standards and Technology. Retrieved from [Link]
-
Georganics. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-4-cyanothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Thiophene Landscape
The substituted thiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and bioisosteric relationship with the benzene ring. Within this chemical class, Methyl 3-amino-4-cyanothiophene-2-carboxylate represents a key building block, offering a unique convergence of functional groups that unlock diverse synthetic pathways. The interplay between the nucleophilic amino group, the electron-withdrawing cyano and ester moieties, and the inherent aromaticity of the thiophene ring dictates the molecule's physical properties and its subsequent utility in complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, grounded in empirical data and established analytical methodologies. Our objective is to furnish researchers and drug development professionals with a reliable reference to inform experimental design, from reaction optimization to formulation strategies.
Molecular and Spectroscopic Identity
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific inquiry. For this compound, this identity is unequivocally established through a combination of structural and spectroscopic data.
Core Molecular Attributes
A summary of the fundamental molecular properties is presented in Table 1. This data is essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry results.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂S | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| CAS Number | 129332-45-2 | [1][2] |
Diagram 1: Molecular Structure of this compound
Caption: 2D structure of this compound.
Spectroscopic Fingerprint
The structural elucidation of this compound is critically dependent on a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle.
Diagram 2: Spectroscopic Characterization Workflow
Caption: A typical workflow for the synthesis, purification, and characterization of the title compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons, the methyl ester protons, and the thiophene ring proton. The chemical shift of the amino protons can be broad and its position concentration-dependent. The methyl protons of the ester group will appear as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all eight carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the ester, the carbons of the thiophene ring (with varying chemical shifts due to the different substituents), the cyano carbon, and the methyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the primary amine, the C≡N stretching of the cyano group, the C=O stretching of the ester, and the C-O stretching of the ester.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.
Physical and Thermal Properties
The physical state, solubility, and thermal stability of a compound are critical parameters that influence its handling, storage, and application in various experimental settings.
Physical State and Solubility
| Property | Observation | Significance |
| Appearance | White to light yellow crystalline powder | Indicates a solid at room temperature. The color may be indicative of purity. |
| Solubility | Soluble in many organic solvents; Insoluble in water | This differential solubility is key for extraction and purification processes. |
Thermal Behavior
The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity, while a broad range may indicate the presence of impurities.
-
Melting Point: 203-207 °C[2]
The relatively high melting point is indicative of a stable crystal lattice with significant intermolecular interactions.
-
Boiling Point (Predicted): 442.2 ± 45.0 °C[2]
The predicted high boiling point suggests low volatility under standard conditions.
Experimental Protocols: A Self-Validating System
The reliability of the physical property data is intrinsically linked to the rigor of the experimental methods used for their determination.
Melting Point Determination
Causality Behind Experimental Choices: The choice of a capillary melting point apparatus is based on its ability to provide a precise and reproducible measurement with a small amount of sample. The rate of temperature increase is controlled to ensure thermal equilibrium between the sample and the heating block, which is essential for an accurate determination.
Step-by-Step Methodology:
-
A small amount of the crystalline sample is placed in a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range over which the sample melts (from the first appearance of liquid to complete liquefaction) is recorded.
Spectroscopic Analysis
Causality Behind Experimental Choices: The choice of deuterated solvents for NMR spectroscopy is to avoid interference from the solvent's proton signals. The use of specific spectroscopic techniques (e.g., ATR-IR) can simplify sample preparation.
Step-by-Step Methodologies:
-
NMR Spectroscopy:
-
A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
-
IR Spectroscopy:
-
A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded.
-
-
Mass Spectrometry:
-
A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system).
-
The mass spectrum is acquired.
-
Conclusion and Future Directions
The physical properties of this compound define its profile as a versatile and valuable building block in chemical synthesis. Its well-defined molecular structure, confirmed by a suite of spectroscopic techniques, provides a solid foundation for its application in the design and synthesis of novel compounds with potential applications in pharmaceuticals and materials science. The data and protocols presented in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic strategies and to provide a basis for the development of new and innovative applications.
References
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 . ganesh-remedies.com. [Link]
-
Exploring Chemical Synthesis with Methyl 3-amino-4-methylthiophene-2-carboxylate . chemsourcing.com. [Link]
-
3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 . aartipharmalabs.com. [Link]
- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester . midas-pharma.com. [Link]
-
Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate . amerigoscientific.com. [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester . . [Link]
- Process for preparing thiophene derivatives.
-
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C8H8N2O2S | CID 596903 . pubchem.ncbi.nlm.nih.gov. [Link]
Sources
In-Depth Technical Guide: Safe Handling and Application of Methyl 3-amino-4-cyanothiophene-2-carboxylate
This guide provides comprehensive technical information and best-practice protocols for the safe handling, storage, and use of Methyl 3-amino-4-cyanothiophene-2-carboxylate. It is intended for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound as a key building block in complex organic synthesis.
Chemical Identification and Structural Context
This compound is a polysubstituted thiophene, a class of sulfur-containing heterocyclic compounds prevalent in medicinal chemistry.[1][2] Its value stems from the unique arrangement of functional groups—an amine, a nitrile (cyano group), and a methyl ester—which offer multiple points for chemical modification.[3]
| Compound Name | CAS Number | Key Differentiating Feature |
| This compound | Not Available | Target Compound |
| Methyl 3-amino-4-methyl thiophene-2-carboxylate | 85006-31-1 | Methyl group at C4 instead of cyano.[4] |
| Methyl 2-aminothiophene-3-carboxylate | 4651-81-4 | Unsubstituted at C4. |
Due to the presence of the cyano group, this compound belongs to the organic nitrile family. While generally less acutely toxic than inorganic cyanide salts, organic nitriles are considered hazardous materials that can release cyanide in vivo through metabolic processes.[5][6] This potential dictates the stringent handling procedures outlined below.
Hazard Assessment and Safety Profile
Given the absence of a specific SDS, a composite hazard profile is derived from the compound's primary functional groups (nitrile and aromatic amine) and data from analogous structures.
Primary Chemical Hazards:
-
Toxicity of the Nitrile Group: The toxicity of aliphatic nitriles is primarily due to the metabolic release of cyanide, which can disrupt cellular respiration.[6] Exposure can lead to a range of systemic effects.[7] Upon heating to decomposition, nitriles can also emit highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[8]
-
Reactivity: Nitriles are incompatible with strong oxidizing acids, with which they can react violently.[8] The combination of nitriles with bases can produce hydrogen cyanide gas.[8]
Inferred GHS Classification (Based on Analogues):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Personal Protective Equipment (PPE)
A rigorous PPE protocol is mandatory to prevent all routes of exposure.[9][10]
-
Hand Protection: Wear nitrile rubber gloves. Given that no specific permeation data is available, double-gloving is recommended for extended handling procedures. Change gloves immediately if they become contaminated, torn, or damaged.[10]
-
Eye/Face Protection: Use chemical-resistant safety goggles with side shields. If there is a splash hazard, a face shield should be worn in addition to goggles.[11]
-
Skin and Body Protection: A full-front-closing lab coat is required. Ensure cuffs are snug around the wrist, ideally tucked under the outer glove. Do not wear shorts or open-toed shoes in the laboratory.[10][11]
-
Respiratory Protection: All handling of the solid powder or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Standard Protocol for Handling and Use
This protocol is designed as a self-validating system to minimize exposure during routine laboratory operations such as weighing and preparing solutions.
Experimental Workflow: Weighing and Dissolution
Caption: Standard workflow for safely weighing and dissolving the powdered reagent.
Step-by-Step Methodology
-
Preparation:
-
Causality: Before handling the compound, prepare the workspace to contain any potential contamination.
-
Action: Designate a specific area within a chemical fume hood for the procedure. Ensure the sash is at the lowest practical working height. Confirm that a spill kit containing a neutralizer and absorbent material for organic compounds is readily available. Don all required PPE.[9]
-
-
Weighing and Transfer:
-
Causality: The powdered form of the chemical presents an inhalation and contamination risk. Steps must be taken to prevent the generation of dust.
-
Action: Place a tared anti-static weigh boat or creased weigh paper on an analytical balance inside the fume hood. Using a clean spatula, carefully transfer the desired amount of this compound. Avoid any rapid movements that could aerosolize the powder. Gently tap the spatula on the flask opening to ensure all powder is transferred.
-
-
Dissolution:
-
Causality: Adding solvent can cause splashing. A controlled addition minimizes this risk.
-
Action: Slowly add the desired solvent to the flask, directing the stream against the inner wall of the vessel to gently wash down any remaining powder. Cap the flask and swirl gently or use magnetic stirring to complete dissolution.
-
-
Cleanup and Disposal:
-
Causality: Proper decontamination and waste segregation are crucial to prevent cross-contamination and ensure safe disposal.
-
Action: Thoroughly wipe down the spatula and the work surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of the cleaning wipes, weigh paper, and outer pair of gloves in a dedicated, sealed solid waste container. The inner gloves should be removed just before exiting the lab. Wash hands thoroughly with soap and water immediately after the procedure.[12]
-
Storage and Disposal
Storage:
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[13] A designated cabinet for toxic or reactive chemicals is appropriate.
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[8][13] Store away from heat sources or areas of potential ignition.
Disposal:
-
Waste Streams: All waste containing this compound, whether solid (contaminated consumables) or liquid (reaction residues), must be treated as hazardous chemical waste.
-
Procedure: Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams. Follow all institutional and local environmental regulations for chemical waste disposal.
Chemical Reactivity and Applications
This compound is a valuable intermediate primarily due to its multifunctional nature, which allows it to be a precursor for a wide range of more complex heterocyclic systems.
Key Reactive Centers
The molecule's utility in drug development is derived from the distinct reactivity of its functional groups.
Caption: Key reactive sites on the this compound molecule.
-
Amino Group: The nucleophilic amino group is a primary site for reactions such as acylation, alkylation, and condensation, which are fundamental for building larger molecular scaffolds.[3]
-
Thiophene Ring: The electron-rich thiophene ring can undergo electrophilic aromatic substitution, typically at the C5 position, allowing for the introduction of various substituents.[14]
-
Cyano and Ester Groups: These groups can be hydrolyzed, reduced, or used as handles in cyclization reactions to form fused-ring systems, such as thienopyrimidines, which are common motifs in pharmacologically active compounds.[15]
Role in Synthesis
This compound is a classic example of a building block used in the Gewald synthesis of 2-aminothiophenes and their subsequent transformations.[16][17][18] These thiophene derivatives are precursors to a wide array of bioactive molecules, including anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[1][19] Its utility in creating diverse chemical libraries makes it a valuable tool for drug discovery and lead optimization campaigns.
References
-
Allyl nitrile: Toxicity and health effects. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (n.d.). Google Patents.
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 24, 2026, from [Link]
-
A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). ReAgent. Retrieved January 24, 2026, from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved January 24, 2026, from [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). UC Irvine Environmental Health & Safety. Retrieved January 24, 2026, from [Link]
-
In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 24, 2026, from [Link]
- US4847386A - Process for preparing thiophene derivatives. (n.d.). Google Patents.
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024, July 5). Europe PMC. Retrieved January 24, 2026, from [Link]
-
Aliphatic Nitriles. (n.d.). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. National Academies Press (US). Retrieved January 24, 2026, from [Link]
-
Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved January 24, 2026, from [Link]
-
Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]
-
Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. (2025, November 9). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9). RSC Publications. Retrieved January 24, 2026, from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, July 5). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. (n.d.). Ganesh Remedies. Retrieved January 24, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 24, 2026, from [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Sonal Plasrub Industries. Retrieved January 24, 2026, from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijpbs.com [ijpbs.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 5. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. tmi.utexas.edu [tmi.utexas.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 14. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 15. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
The Aminothiophene Core: From Serendipitous Discovery to a Cornerstone of Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The aminothiophene scaffold, a five-membered aromatic heterocycle bearing an amino group, represents a privileged structure in medicinal chemistry. Its journey from an academic curiosity to a cornerstone of numerous therapeutic agents is a testament to the synergy of synthetic innovation and profound biological insight. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of aminothiophene compounds. We will delve into the seminal synthetic methodologies, with a particular focus on the robust and versatile Gewald reaction, providing a detailed, self-validating experimental protocol. Furthermore, this guide will illuminate the profound impact of the aminothiophene core in drug discovery through in-depth case studies of key therapeutic agents, examining their mechanisms of action, structure-activity relationships, and the signaling pathways they modulate. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing both historical context and practical, field-proven insights.
A Historical Perspective: The Dawn of Aminothiophene Chemistry
The story of aminothiophenes is intrinsically linked to the broader history of thiophene chemistry. The parent heterocycle, thiophene, was first identified in 1882 by Viktor Meyer as an impurity in benzene. This discovery opened the door to the exploration of a new class of aromatic compounds with unique chemical properties.
While various thiophene derivatives were synthesized in the ensuing decades, the specific class of 2-aminothiophenes gained significant attention in the mid-20th century. The initial synthesis of these compounds was reported by Campaigne and Foye in the 1950s.[1] Their methods, while groundbreaking for their time, often involved multi-step sequences and were limited in scope.
The true paradigm shift in aminothiophene synthesis arrived in the 1960s with the work of Karl Gewald.[1] He developed and standardized a one-pot, multi-component reaction that provided efficient access to a wide variety of polysubstituted 2-aminothiophenes.[1] This reaction, now universally known as the Gewald reaction , revolutionized the field and transformed 2-aminothiophenes from chemical curiosities into readily accessible building blocks for medicinal chemistry and materials science.
The Gewald Reaction: A Synthetic Workhorse
The Gewald reaction is a cornerstone of aminothiophene synthesis, valued for its operational simplicity, broad substrate scope, and the molecular complexity it generates in a single step.[2] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[3][4]
Mechanistic Insights: A Stepwise Annulation
The mechanism of the Gewald reaction has been the subject of considerable study and is understood to proceed through a series of well-defined steps.[5][6] The initial and rate-determining step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by the base.[5] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[1][5]
The causality behind the choice of reactants is crucial for a successful Gewald reaction. The carbonyl compound provides the C4 and C5 atoms of the thiophene ring, while the active methylene nitrile furnishes the C2 and C3 atoms, along with the amino group at C2 and an electron-withdrawing group at C3. Elemental sulfur serves as the sulfur source for the heterocycle. The basic catalyst, typically a secondary amine like morpholine or piperidine, is essential for promoting the initial Knoevenagel condensation.[5]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a detailed, step-by-step methodology for a representative Gewald reaction. The self-validating nature of this protocol lies in the clear characterization of the final product through standard analytical techniques, ensuring the successful execution of the synthesis.
Materials:
-
Cyclohexanone (5.2 mL, 0.05 mol)
-
Ethyl cyanoacetate (5.7 mL, 0.05 mol)
-
Elemental sulfur (1.6 g, 0.05 mol)
-
Morpholine (4.4 mL, 0.05 mol)
-
Ethanol (15 mL)
-
Standard laboratory glassware
-
Stirring apparatus
-
Recrystallization and filtration equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (1 eq.), ethyl cyanoacetate (1 eq.), and elemental sulfur (1 eq.) in ethanol.
-
Initiation: Begin stirring the mixture at room temperature. Slowly add morpholine (1 eq.) dropwise to the reaction mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, remove the ethanol under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from ethanol to yield the final product as an off-white solid.[7]
-
Characterization: The identity and purity of the product, ethyl 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylate, should be confirmed by melting point determination, IR, 1H NMR, and 13C NMR spectroscopy.[7]
Aminothiophenes in Drug Discovery: From Scaffold to Blockbuster
The aminothiophene core is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[8][9] The following case studies highlight the successful application of the aminothiophene scaffold in drug development.
Case Study 1: Tinoridine - A Non-Steroidal Anti-Inflammatory Agent
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that showcases the therapeutic potential of the aminothiophene scaffold.[1] Its mechanism of action is multifaceted, contributing to its anti-inflammatory and analgesic properties.
Mechanism of Action:
Tinoridine's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[2][10] By blocking the COX pathway, tinoridine effectively reduces the production of these pro-inflammatory molecules.[2] Additionally, tinoridine exhibits potent free radical scavenging and anti-peroxidative activity, further contributing to its anti-inflammatory effects by mitigating oxidative stress.[10][11] Recent studies have also suggested that tinoridine may exert its effects through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[12]
Structure-Activity Relationship (SAR):
The structural features of tinoridine are critical for its biological activity. SAR studies have revealed that:
-
The 2-amino group and the 3-carboxylic acid ester functionality are important for its anti-inflammatory activity.[10]
-
The benzyl substituent at the 6-position of the tetrahydrothienopyridine core is a key structural element that can be modified to modulate biological activity.[10]
-
Modifications to the ester alkyl group allow for the fine-tuning of the molecule's physicochemical properties.[10]
Case Study 2: PD 81,723 - An Allosteric Modulator of the A1 Adenosine Receptor
PD 81,723 is a 2-amino-3-benzoylthiophene derivative that acts as a positive allosteric modulator (PAM) of the A1 adenosine receptor (A1AR).[1] A1ARs are G protein-coupled receptors that play crucial roles in the cardiovascular and central nervous systems.[13]
Mechanism of Action:
As a PAM, PD 81,723 does not directly activate the A1AR but enhances the binding and signaling of the endogenous agonist, adenosine.[14] It binds to a site on the receptor that is distinct from the adenosine binding site and induces a conformational change that increases the affinity of the receptor for adenosine.[9] This leads to a potentiation of the downstream signaling cascade, which includes the inhibition of adenylyl cyclase and the modulation of ion channel activity.[15]
Structure-Activity Relationship (SAR):
The SAR of 2-amino-3-benzoylthiophene derivatives as A1AR PAMs has been extensively studied:
-
The 2-amino and 3-benzoyl groups are crucial for allosteric enhancement activity.[16]
-
Substituents on the benzoyl ring can significantly impact potency and selectivity.[17]
-
Bridging the 4- and 5-positions of the thiophene ring with a methylene chain, as seen in related analogs, can also influence activity.[16]
Quantitative Insights: Biological Activity of Aminothiophene Derivatives
The therapeutic potential of aminothiophene compounds is further underscored by their potent activity in various in vitro assays. The following table summarizes the cytotoxic activity of a series of aminothiophene derivatives against different cancer cell lines, highlighting the promise of this scaffold in the development of novel anticancer agents.
| Compound | Cell Line | IC50 (µM) |
| SB-44 | Prostate (PC-3) | 15.38 |
| Cervical (HeLa) | 20.12 | |
| SB-83 | Prostate (PC-3) | 25.67 |
| Cervical (HeLa) | 34.04 | |
| SB-200 | Prostate (PC-3) | 18.91 |
| Cervical (HeLa) | 22.45 | |
| Data adapted from a study on the genotoxicity and anticancer effects of aminothiophene derivatives.[14] |
Conclusion and Future Directions
The journey of aminothiophene compounds from their initial discovery to their current status as a privileged scaffold in drug development is a compelling narrative of chemical innovation and biological exploration. The advent of the Gewald reaction was a watershed moment, providing a robust and versatile synthetic platform that continues to be refined and adapted. The successful development of drugs like Tinoridine and the promising pharmacological profile of compounds like PD 81,723 underscore the immense therapeutic potential harbored within the aminothiophene core.
As our understanding of disease biology deepens, the aminothiophene scaffold will undoubtedly continue to be a fertile ground for the discovery of new and improved therapeutic agents. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of novel biological targets, and the application of computational and structure-based design approaches to optimize the pharmacological properties of this remarkable class of compounds.
References
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022, August 29). Retrieved from [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. Retrieved from [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. Retrieved from [Link]
-
The allosteric enhancer, PD 81723, stabilizes human A1 adenosine receptor coupling to G proteins - PubMed. Retrieved from [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Retrieved from [Link]
-
Buy Tinoridine | 24237-54-5. (2023, August 15). Retrieved from [Link]
-
Small molecule allosteric modulation of the adenosine A1 receptor - PMC - PubMed Central. (2023, June 26). Retrieved from [Link]
-
Tinoridine | C17H20N2O2S | CID 5480 - PubChem - NIH. Retrieved from [Link]
-
Gewald reaction - Wikipedia. Retrieved from [Link]
-
The allosteric enhancer PD81,723 increases chimaeric A1/A2A adenosine receptor coupling with Gs - PMC - NIH. Retrieved from [Link]
-
Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development - American Physiological Society Journal. (2023, February 10). Retrieved from [Link]
-
A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed. Retrieved from [Link]
-
Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PubMed Central. Retrieved from [Link]
-
Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed. Retrieved from [Link]
-
COX Inhibitors - StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Adenosine A1 receptor - Wikipedia. Retrieved from [Link]
-
Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor | ACS Pharmacology & Translational Science - ACS Publications. (2021, January 20). Retrieved from [Link]
-
Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor | Circulation Research. Retrieved from [Link]
-
Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive | Journal of Medicinal Chemistry - ACS Publications. (2026, January 20). Retrieved from [Link]
-
Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (2022, September 2). Retrieved from [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. Retrieved from [Link]
-
Tinoridine Hydrochloride | C17H21ClN2O2S | CID 134896 - PubChem - NIH. Retrieved from [Link]
-
Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed. (2020, April 20). Retrieved from [Link]
-
Signaling pathways of Adenosine Receptors A1, A2 and A3. A2 receptors... - ResearchGate. Retrieved from [Link]
-
Inhibition of cyclooxygenase pathway by NSAIDs. Coxibs as well as... - ResearchGate. Retrieved from [Link]
-
Tinoridine. Retrieved from [Link]
-
Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed. (2024, August 20). Retrieved from [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy Tinoridine | 24237-54-5 [smolecule.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PD 81723 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 15. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration [mdpi.com]
- 16. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The allosteric enhancer PD81,723 increases chimaeric A1/A2A adenosine receptor coupling with Gs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Methyl 3-amino-4-cyanothiophene-2-carboxylate as a Pivotal Building Block in Organic Synthesis
Introduction: The Versatility of a Polysubstituted Thiophene
In the landscape of modern medicinal chemistry and materials science, the strategic design of complex heterocyclic scaffolds is of paramount importance. Among the myriad of building blocks available to the synthetic chemist, Methyl 3-amino-4-cyanothiophene-2-carboxylate stands out as a uniquely versatile and powerful precursor. This highly functionalized thiophene derivative is a cornerstone in the synthesis of a multitude of fused heterocyclic systems, most notably the thieno[2,3-d]pyrimidine core, which is prevalent in a wide array of pharmacologically active compounds.[1]
The utility of this molecule stems from the strategic placement of its reactive functional groups: an amino group, a nitrile, and an ester, all positioned on a stable thiophene ring. This arrangement allows for a variety of selective cyclization reactions, providing rapid access to complex molecular architectures. The most common and efficient method for synthesizing this and related 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent reaction that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur.[2][3]
This guide provides an in-depth exploration of this compound, from its synthesis to its application in the construction of medicinally relevant heterocyclic systems. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering detailed, field-proven protocols for researchers in organic synthesis and drug development.
Synthesis via the Gewald Reaction: A Classic Multicomponent Approach
The Gewald reaction, first reported in 1961, remains the most efficient and widely used method for the synthesis of 2-aminothiophenes.[3] It is a one-pot procedure that involves the condensation of a ketone or aldehyde with an α-cyanoester (in this case, methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[4][5]
Mechanistic Insights
The reaction proceeds through a cascade of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and maximizing yield.[5][6]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the starting ketone and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[6][7] The choice of base (e.g., morpholine, triethylamine) is critical; it must be strong enough to deprotonate the active methylene compound without promoting unwanted side reactions.
-
Michael Addition of Sulfur: The α,β-unsaturated intermediate then undergoes a Michael-type addition of a sulfur nucleophile. Elemental sulfur (S₈) is activated by the amine catalyst to form a reactive polysulfide species, which then adds to the Knoevenagel adduct.[7]
-
Ring Closure and Tautomerization: The resulting thiolate intermediate undergoes an intramolecular cyclization by attacking the nitrile group.[5]
-
Aromatization: A final tautomerization and elimination of a sulfur atom leads to the formation of the stable, aromatic 2-aminothiophene ring.[6]
The workflow of the Gewald reaction is depicted below:
Caption: The Gewald Reaction Workflow.
Experimental Protocol: Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol details a representative Gewald synthesis using cyclohexanone.
Materials:
-
Cyclohexanone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Methanol
-
Ethanol
Procedure: [4]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (30 mL).
-
Add cyclohexanone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) to the flask.
-
With continuous stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C.
-
After the addition is complete, heat the reaction mixture to 45 °C and maintain stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Filter the precipitate using a Buchner funnel and wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a white crystalline solid.
| Parameter | Value | Reference |
| Reactants | Cyclohexanone, Methyl Cyanoacetate, Sulfur | [4] |
| Catalyst | Morpholine | [4] |
| Solvent | Methanol | [4] |
| Temperature | 45 °C | [4] |
| Time | 3 hours | [4] |
| Typical Yield | 70-85% | [4] |
| Table 1: Typical Reaction Conditions for Gewald Synthesis. |
Core Application: Synthesis of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] this compound is an ideal precursor for these molecules, as the ortho-amino-nitrile functionality readily undergoes cyclization with various one-carbon synthons.
General Synthetic Strategy
The synthesis involves the reaction of the 2-aminothiophene building block with reagents that can provide a single carbon atom to form the pyrimidine ring. Common cyclizing agents include:
-
Formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA): Leads to the formation of 4-aminothieno[2,3-d]pyrimidines.[8]
-
Acyl Chlorides or Anhydrides: React with the amino group, followed by base-catalyzed cyclization to yield 4-oxo- or 4-substituted thieno[2,3-d]pyrimidines.[9]
-
Isothiocyanates: React to form thiourea derivatives, which can be cyclized to afford thieno[2,3-d]pyrimidine-4-thiones.[10]
The general transformation is illustrated below:
Caption: General workflow for Thieno[2,3-d]pyrimidine synthesis.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine via Dimroth Rearrangement
This protocol describes the synthesis of a series of thieno[2,3-d]pyrimidine derivatives evaluated for anticancer activity.[8]
Step 1: Formation of the Intermediate Amidine [8]
-
Synthesize the starting 2-aminothiophene derivative using the Gewald reaction as previously described.
-
In a flask, react the 2-aminothiophene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically proceeds at room temperature or with gentle heating.
-
The product, an N'-(3-cyano-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide derivative, is formed. This intermediate is often used directly in the next step.
Step 2: Cyclization and Dimroth Rearrangement [8]
-
The amidine intermediate is condensed with various anilines.
-
This reaction can be promoted by heat or microwave irradiation, which has been shown to improve yields and reduce reaction times.[9]
-
The condensation proceeds via a Dimroth rearrangement to yield the final 4-anilino-thieno[2,3-d]pyrimidine derivatives.[8]
| Derivative Class | Biological Activity Noted | Reference |
| 2-Trifluoromethylthieno[2,3-d]pyrimidines | Anti-tumor (MCF-7, HepG2) | [11] |
| 5-Amino-2-ethylmercapto-thieno[2,3-d]pyrimidines | Cytotoxicity (MCF-7) | [11] |
| 4-Substituted-aminothieno[2,3-d]pyrimidines | Potent Cytotoxic Leads | [11] |
| General Thieno[2,3-d]pyrimidines | Anticancer, Anti-inflammatory, Antimicrobial | [1] |
| Table 2: Examples of Biologically Active Thieno[2,3-d]pyrimidines. |
Conclusion: An Indispensable Synthetic Tool
This compound, readily accessible through the robust and efficient Gewald reaction, has firmly established itself as a cornerstone building block in synthetic organic chemistry. Its true power lies in its capacity to serve as a versatile precursor to the medicinally significant thieno[2,3-d]pyrimidine scaffold, among other fused heterocyclic systems. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full potential of this reagent in the discovery and development of novel chemical entities for a range of scientific applications, from pharmaceuticals to advanced materials. The continued exploration of its reactivity will undoubtedly lead to new and innovative synthetic methodologies.
References
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025).
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). Journal of the Brazilian Chemical Society.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals.
- Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2015).
- Process for preparing thiophene derivatives. (1989).
- Methyl 3-amino-4-methylthiophene-2-carboxyl
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). MDPI.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.Asian Journal of Chemistry.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.The Journal of Organic Chemistry.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025).
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. asianpubs.org [asianpubs.org]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols for the Synthesis of Novel Heterocycles from Methyl 3-amino-4-cyanothiophene-2-carboxylate
Abstract
Methyl 3-amino-4-cyanothiophene-2-carboxylate is a highly versatile and powerful starting material in heterocyclic synthesis. Its unique arrangement of three distinct reactive centers—an enaminonitrile system (ortho-amino and cyano groups) and an adjacent ester moiety—provides a robust platform for the construction of a diverse array of fused heterocyclic systems. This guide offers an in-depth exploration of the synthetic utility of this thiophene derivative, presenting detailed, field-proven protocols for the synthesis of medicinally relevant scaffolds such as thieno[3,2-d]pyrimidines and pyrazolo[3,4-b]thiophenes. We delve into the causality behind experimental choices, providing mechanistic insights and practical guidance for researchers in synthetic organic chemistry and drug discovery.
Introduction: The Strategic Value of a Multifunctional Thiophene Scaffold
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound, readily accessible through variations of the Gewald multicomponent reaction, stands out as a particularly valuable building block.[2][3][4] The strategic placement of the amino, cyano, and methyl carboxylate groups allows for selective and sequential reactions to build complex molecular architectures.
The nucleophilic amino group serves as a primary handle for reactions with electrophiles, while its proximity to the electrophilic carbon of the cyano group facilitates a variety of cyclocondensation reactions. This ortho-aminonitrile arrangement is a classic precursor for the formation of fused pyrimidine rings. Concurrently, the methyl ester can participate in cyclizations with the amino group or be modified post-cyclization, adding another layer of synthetic versatility.[5]
This document serves as a practical guide for leveraging this reactivity to construct novel heterocyclic frameworks.
General Experimental Workflow
The synthesis of fused heterocycles from this compound typically follows a streamlined workflow. The process begins with the selection of an appropriate cyclizing agent to target a specific heterocyclic system, followed by a one-pot or stepwise reaction, and concludes with product isolation and purification.
Caption: General experimental workflow for heterocyclic synthesis.
Synthesis of Thieno[3,2-d]pyrimidin-4-ones
The construction of the thieno[3,2-d]pyrimidine scaffold is one of the most important applications of ortho-aminothiophene esters. This heterocyclic system is a bioisostere of purine and is found in many pharmacologically active molecules, including kinase inhibitors and antiplasmodial agents.[1][6] The synthesis typically involves the reaction of the amino and ester groups with a one-carbon synthon, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Mechanism: Formamide-Mediated Cyclization
The reaction with formamide is a robust and widely used method. It proceeds via two key stages:
-
Formylation: The primary amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of formamide to generate a formylated intermediate.
-
Intramolecular Cyclization: Under thermal conditions, the newly formed formamido group undergoes an intramolecular nucleophilic attack on the adjacent methyl ester carbonyl. This is followed by the elimination of methanol and subsequent tautomerization to yield the stable aromatic thieno[3,2-d]pyrimidin-4-one ring system.
Caption: Mechanism of thieno[3,2-d]pyrimidin-4-one formation.
Protocol: Synthesis of 3-Cyano-thieno[3,2-d]pyrimidin-4(3H)-one
This protocol describes a straightforward, solvent-free synthesis using formamide, which serves as both the reagent and the solvent.
Materials:
-
This compound (1.0 eq)
-
Formamide (20-30 eq)
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Ethanol for recrystallization
Procedure:
-
Combine this compound (e.g., 1.96 g, 10 mmol) and formamide (e.g., 10 mL) in a round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 180-190 °C) with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. A precipitate will typically form.
-
Pour the cooled mixture into cold water (50 mL) and stir for 15 minutes to fully precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain the pure 3-Cyano-thieno[3,2-d]pyrimidin-4(3H)-one.
| Parameter | Condition | Rationale |
| Temperature | 180-190 °C | High temperature is required to drive the intramolecular cyclization and elimination of methanol. |
| Reaction Time | 4-6 hours | Ensures complete conversion of the starting material. Monitored by TLC. |
| Work-up | Precipitation in water | The product is typically insoluble in water, allowing for easy separation from the highly soluble formamide. |
| Purification | Recrystallization | Provides a high-purity product by removing residual starting materials and by-products. |
Synthesis of 3-Amino-pyrazolo[3,4-b]thiophenes
The ortho-aminonitrile functionality is a classic precursor for the synthesis of fused aminopyrazole rings. This transformation is achieved via reaction with hydrazine, leading to the formation of 3-amino-pyrazolo[3,4-b]thiophene derivatives, which are valuable intermediates for further functionalization.
Mechanism: Hydrazine-Mediated Cyclization
The reaction proceeds through a well-established pathway:
-
Nucleophilic Addition: Hydrazine, being a potent binucleophile, initially attacks the electrophilic carbon of the nitrile group.
-
Intramolecular Cyclization: The terminal nitrogen of the resulting amidine intermediate then performs an intramolecular nucleophilic attack on the nitrile carbon, forming the five-membered pyrazole ring.
-
Tautomerization: The system tautomerizes to the stable aromatic 3-amino-pyrazolo[3,4-b]thiophene structure. The ester group remains intact during this process.
Caption: Mechanism of pyrazolo[3,4-b]thiophene formation.
Protocol: Synthesis of Methyl 3-amino-1H-pyrazolo[3,4-b]thiophene-2-carboxylate
This protocol employs hydrazine hydrate in an alcoholic solvent, a standard and effective method for this type of cyclization.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.5-2.0 eq)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound (e.g., 1.96 g, 10 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add hydrazine hydrate (e.g., 0.75 mL, ~15 mmol) to the solution dropwise with stirring.
-
Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture in an ice bath. The product often precipitates from the solution.
-
If precipitation is incomplete, the solvent volume can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
| Parameter | Reagent/Condition | Rationale |
| Cyclizing Agent | Hydrazine Hydrate | A strong binucleophile that efficiently attacks the nitrile group to initiate cyclization. |
| Solvent | Ethanol | A polar protic solvent that effectively dissolves the reactants and facilitates the reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization to proceed at a reasonable rate. |
| Stoichiometry | Slight excess of hydrazine | Ensures complete consumption of the starting thiophene. A large excess should be avoided to minimize side reactions. |
Concluding Remarks
This compound has proven to be a cornerstone in the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of thieno[3,2-d]pyrimidines and pyrazolo[3,4-b]thiophenes represent reliable and scalable methods for accessing these important scaffolds. The predictable reactivity of the functional groups, guided by fundamental mechanistic principles, allows the synthetic chemist to design and execute complex synthetic strategies with confidence. Further exploration of this starting material, for instance through reactions involving the C5 position or modification of the ester, will undoubtedly continue to yield novel structures with potential applications in drug development and materials science.
References
- Google Patents. (n.d.). Process for preparing thiophene derivatives (US4847386A).
-
TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
-
MDPI. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Retrieved from [Link]
-
ScienceDirect. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. scielo.br [scielo.br]
- 5. chemixl.com [chemixl.com]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 3-amino-4-cyanothiophene-2-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular starting points is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, Methyl 3-amino-4-cyanothiophene-2-carboxylate has emerged as a cornerstone building block, prized for its inherent reactivity and its utility in constructing complex molecular architectures with significant pharmacological relevance. This guide provides an in-depth exploration of the applications of this versatile thiophene derivative in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Application Notes: A Gateway to Bioactive Heterocycles
This compound is a polysubstituted thiophene that serves as a highly versatile intermediate in the synthesis of a variety of heterocyclic systems. Its value in medicinal chemistry stems from the strategic placement of its functional groups: an amino group, a cyano group, and a methyl ester. This arrangement allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of fused heterocyclic compounds, most notably thieno[2,3-d]pyrimidines.
The thieno[2,3-d]pyrimidine core is a bioisostere of purine and is recognized as a "privileged scaffold" in medicinal chemistry. This means it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of thieno[2,3-d]pyrimidines have demonstrated potent activity as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.
Key Advantages in Drug Design:
-
Structural Rigidity and Planarity: The fused ring system provides a rigid framework that can be advantageous for specific receptor binding.
-
Multiple Points for Diversification: The thiophene and pyrimidine rings offer several positions for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.
-
Bioisosteric Replacement: Its resemblance to endogenous purines allows it to interact with enzymes and receptors that recognize purine-based substrates.
A significant application of this scaffold is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[2,3-d]pyrimidine scaffold has been successfully employed to design inhibitors of various kinases, such as Polo-like kinase 1 (PLK1) and STAT3, which are implicated in tumor growth and metastasis.[1][2]
Furthermore, annulated 2-amino-3-cyanothiophenes have been investigated as inhibitors of mutant Ras family proteins, such as KRAS G12C, which are notorious drivers of various cancers.[3] The development of covalent inhibitors that target the mutant cysteine residue in KRAS G12C has been a major breakthrough in oncology, and scaffolds derived from aminothiophenes are being explored for this purpose.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion into a key thieno[2,3-d]pyrimidine intermediate.
Protocol 1: Synthesis of this compound via the Gewald Reaction
The Gewald reaction is a multicomponent condensation reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[4][5] This protocol is a representative example of this powerful transformation.
Reaction Scheme:
A simplified workflow for the Gewald Reaction.
Materials:
-
Methyl cyanoacetate
-
Elemental sulfur
-
A suitable ketone or aldehyde (e.g., acetone, cyclohexanone)
-
Morpholine or Triethylamine (base catalyst)
-
Ethanol or Methanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone/aldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol.
-
Addition of Sulfur and Catalyst: To the stirred solution, add elemental sulfur (1.1 eq). Then, add the base catalyst (e.g., morpholine, 0.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization and Extraction: Acidify the aqueous mixture with dilute hydrochloric acid to a pH of ~6. The product may precipitate at this stage. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure this compound.
Data Summary for a Typical Gewald Reaction:
| Parameter | Value |
| Starting Ketone | Cyclohexanone |
| Yield | 75-85% |
| Appearance | Pale yellow solid |
| Melting Point | 148-150 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.15 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 2.70-2.60 (m, 4H), 1.80-1.70 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.2, 160.1, 135.5, 128.9, 116.8, 92.3, 52.1, 26.8, 24.9, 22.8, 22.1 |
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from this compound
This protocol describes a common and efficient method for the cyclization of the aminothiophene precursor to form the thieno[2,3-d]pyrimidine core.
Reaction Scheme:
Sources
- 1. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20210380574A1 - Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene Precursors: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold in Drug Discovery
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2][3] Structurally, it can be considered a bioisostere of purine, a fundamental component of nucleic acids, allowing it to interact with a wide array of biological targets.[2] This has led to the development of thieno[2,3-d]pyrimidine derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Notably, these compounds have shown promise as kinase inhibitors, particularly in the context of cancer therapy, by targeting enzymes like epidermal growth factor receptor (EGFR) and Fms-like tyrosine kinase 3 (FLT3).[5][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of thieno[2,3-d]pyrimidines, with a primary focus on the versatile and widely employed strategy starting from 2-aminothiophene precursors.
Synthetic Strategy Overview: A Two-Stage Approach
The most prevalent and adaptable route to thieno[2,3-d]pyrimidines involves a two-stage process:
-
Formation of the 2-Aminothiophene Core: This is most commonly achieved through the Gewald multicomponent reaction, a robust and efficient one-pot synthesis.[1][7][8]
-
Annulation of the Pyrimidine Ring: The pre-formed 2-aminothiophene is then cyclized with a suitable one or two-carbon synthon to construct the fused pyrimidine ring.
This modular approach allows for the introduction of diversity at various positions of the thieno[2,3-d]pyrimidine scaffold, making it highly attractive for the generation of compound libraries for drug discovery.
Figure 1: General two-stage synthetic workflow for thieno[2,3-d]pyrimidines.
Part 1: Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction
The Gewald reaction, first reported in 1961, is a cornerstone for the synthesis of substituted 2-aminothiophenes.[9][10] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[11][12]
Mechanism and Rationale: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[11][13] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. The choice of base (e.g., triethylamine, diethylamine, or morpholine) is crucial for promoting the initial condensation and facilitating the sulfur addition.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol describes a representative Gewald reaction for the synthesis of a key 2-aminothiophene intermediate.[14]
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).
-
To this stirred suspension, add diethylamine (0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to afford the crude product.
-
Recrystallize the crude solid from ethanol to obtain pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Data Summary Table:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount ( g/mol ) |
| Acetophenone | 1.0 | 120.15 | 12.02 |
| Ethyl cyanoacetate | 1.0 | 113.12 | 11.31 |
| Elemental sulfur | 1.0 | 32.07 | 3.21 |
| Diethylamine | 1.0 | 73.14 | 7.31 |
| Expected Product | - | 261.34 | - |
Part 2: Cyclization of 2-Aminothiophenes to Thieno[2,3-d]pyrimidines
The 2-aminothiophene precursors, with their vicinal amino and cyano or ester functionalities, are primed for cyclization to form the fused pyrimidine ring. The choice of the cyclizing agent determines the substitution pattern at the 4-position of the resulting thieno[2,3-d]pyrimidine.
Method A: Cyclization using Formamide to yield Thieno[2,3-d]pyrimidin-4-ones
Reacting a 2-aminothiophene-3-carbonitrile or -3-carboxylate with formamide is a straightforward method to introduce an unsubstituted pyrimidine ring, yielding the corresponding 4-oxo derivative.
Mechanism and Rationale: Formamide serves as the source of the C4 and N3 atoms of the pyrimidine ring. The reaction proceeds via an initial formylation of the 2-amino group, followed by an intramolecular cyclization and dehydration to afford the thieno[2,3-d]pyrimidin-4-one.
Materials:
-
2-Aminothiophene-3-carbonitrile derivative
-
Formamide
-
High-temperature reaction vessel
Procedure:
-
Place the 2-aminothiophene-3-carbonitrile (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (10-20 eq).
-
Heat the mixture to 180-200 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the flask and stir to break up the solid.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Method B: Cyclization using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) and an Amine
This two-step, one-pot procedure offers a versatile route to N-substituted 4-aminothieno[2,3-d]pyrimidines.[1][7]
Mechanism and Rationale: The 2-amino group of the thiophene first reacts with DMF-DMA to form an N,N-dimethylaminomethyleneamino intermediate. Subsequent addition of a primary amine displaces the dimethylamine and triggers cyclization onto the adjacent nitrile group, leading to the 4-aminothieno[2,3-d]pyrimidine. This sequence is an example of a Dimroth rearrangement.[5][7]
Figure 2: Workflow for the synthesis of 4-aminothieno[2,3-d]pyrimidines.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aniline
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the 2-aminothiophene derivative (1.0 eq) in DMF.
-
Add DMF-DMA (1.5 eq) and stir the mixture at 80 °C for 2 hours.
-
Cool the reaction to room temperature and add aniline (1.2 eq).
-
Heat the mixture to 120 °C and maintain for 4-6 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Method C: Cyclization with Acyl Chlorides or Acetic Acid/POCl₃
For the synthesis of 2-substituted thieno[2,3-d]pyrimidin-4-ones, cyclization can be achieved using acylating agents.
Mechanism and Rationale: The 2-aminothiophene reacts with an acyl chloride or a carboxylic acid activated by phosphoryl trichloride (POCl₃) to form an N-acylated intermediate.[5] Subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields the 2-substituted-4-oxo-thieno[2,3-d]pyrimidine. The use of POCl₃ with a carboxylic acid generates a highly reactive mixed anhydride in situ, which facilitates the initial acylation.
Materials:
-
2-Aminothiophene-3-carbonitrile
-
Acetic acid
-
Phosphoryl trichloride (POCl₃)
-
1,4-Dioxane
Procedure:
-
To a stirred solution of the 2-aminothiophene-3-carbonitrile (1.0 eq) in anhydrous 1,4-dioxane, add acetic acid (1.2 eq).
-
Cool the mixture in an ice bath and slowly add POCl₃ (1.5 eq).
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.
-
Cool the mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide, originating from readily accessible 2-aminothiophene precursors, provide a robust and versatile platform for the synthesis of a wide range of thieno[2,3-d]pyrimidine derivatives. The modularity of these methods, particularly the initial Gewald reaction followed by various cyclization strategies, allows for extensive structure-activity relationship (SAR) studies, which are crucial in modern drug discovery.[2] The continued exploration of novel cyclizing agents and the development of more sustainable, green synthetic methodologies will undoubtedly further expand the chemical space and therapeutic applications of this remarkable heterocyclic scaffold.[15]
References
- Benchchem. (n.d.). Synthesis of Thieno[2,3-d]pyrimidine Derivatives from 2-Aminothiophene Precursors: Application Notes and Protocols.
- SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- PMC. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction.
- SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- MDPI. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation.
- PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
-
MDPI. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved from
- Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid.
- ResearchGate. (n.d.). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
- MDPI. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
-
ResearchGate. (2018). A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1][16]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. Retrieved from
- International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
- ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene.
- PubMed. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry.
- MSU chemistry. (n.d.). Heterocyclic Compounds.
- ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
- Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ChemRxiv. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
- 4. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ijpbs.com [ijpbs.com]
- 15. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 2-Aminothiophenes
Abstract
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its versatile biological activities.[1][2] This application note provides a comprehensive guide to the one-pot synthesis of polysubstituted 2-aminothiophenes, with a primary focus on the robust and widely utilized Gewald reaction. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven experimental protocol, and present troubleshooting strategies to empower researchers in their synthetic endeavors. This document is designed for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic methodology.
Introduction: The Significance of 2-Aminothiophenes in Drug Discovery
The 2-aminothiophene moiety is a privileged scaffold in the design of novel therapeutic agents. Its incorporation into molecular structures can confer a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antiproliferative properties.[1][3][4] The thiophene ring serves as a bioisosteric replacement for the phenyl group, often enhancing the pharmacological profile of a compound.[4] The versatility of the 2-aminothiophene core has led to its presence in numerous drug candidates and approved pharmaceuticals, underscoring the importance of efficient and reliable synthetic routes to this heterocyclic system.[2][5]
The Gewald reaction, first reported in 1961, stands as a prominent and highly efficient one-pot method for the synthesis of substituted 2-aminothiophenes.[6][7] This multicomponent reaction offers several advantages, including the use of readily available starting materials, mild reaction conditions, and the ability to generate a diverse library of compounds in a single step.[6][7]
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a multicomponent condensation between a ketone or aldehyde, an α-activated nitrile (such as a cyanoester or malononitrile), and elemental sulfur in the presence of a base.[8] The reaction proceeds through a sequence of steps, culminating in the formation of the highly functionalized 2-aminothiophene ring.[7]
A comprehensive understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The currently accepted mechanism, supported by computational studies, involves the following key stages:[1][9][10]
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is then added to the reaction mixture. The base facilitates the opening of the sulfur ring and subsequent nucleophilic attack of the enolate of the α,β-unsaturated nitrile onto the sulfur chain, leading to the formation of a polysulfide intermediate.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization.
-
Aromatization: The final step involves the elimination of a molecule of water and tautomerization to yield the stable, aromatic 2-aminothiophene product. This aromatization is the thermodynamic driving force for the reaction.[1]
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a detailed procedure for a representative Gewald reaction.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles |
| Cyclohexanone | C₆H₁₀O | 98.14 | 0.98 g (1.0 mL) | 10 mmol |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.12 | 1.13 g (1.07 mL) | 10 mmol |
| Elemental Sulfur | S | 32.07 | 0.32 g | 10 mmol |
| L-Proline | C₅H₉NO₂ | 115.13 | 0.115 g | 1 mmol (10 mol%) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMF is a skin and respiratory irritant. Handle with care.
-
Elemental sulfur is flammable. Keep away from open flames.
Reaction Setup and Procedure
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 mL, 10 mmol), ethyl cyanoacetate (1.07 mL, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and L-proline (0.115 g, 1 mmol).
-
Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 60°C with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, recrystallize the crude product from a mixture of ethyl acetate and hexane to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.
Expected Results
The expected yield for this reaction is typically in the range of 80-90%. The purity of the final product can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Low reaction temperature- Insufficient reaction time | - Use fresh L-proline or an alternative base like triethylamine or morpholine.- Ensure the reaction temperature is maintained at the optimal level.- Increase the reaction time and monitor by TLC. |
| Formation of Side Products | - High reaction temperature- Incorrect stoichiometry | - Lower the reaction temperature.- Ensure accurate measurement of all reagents. |
| Difficulty in Crystallization | - Impurities in the crude product | - Wash the crude product thoroughly with a non-polar solvent like hexane to remove unreacted starting materials.- Perform column chromatography for purification if recrystallization is ineffective. |
| Dark-colored Product | - Presence of polymeric sulfur byproducts | - Ensure the reaction is not overheated.- Wash the crude product with a small amount of cold ethanol. |
Scope and Variations
The Gewald reaction is highly versatile and can be adapted for a wide range of substrates.[6]
-
Carbonyl Component: A variety of aliphatic, alicyclic, and aromatic aldehydes and ketones can be used.
-
Active Methylene Nitrile: Besides ethyl cyanoacetate, other activated nitriles such as malononitrile and cyanoacetamide can be employed. The choice of the nitrile influences the substituent at the 3-position of the thiophene ring.
-
Catalyst: While L-proline is an effective and environmentally friendly catalyst, other bases such as triethylamine, morpholine, and piperidine are also commonly used.[11][12]
-
Solvent: Solvents like ethanol, methanol, and isopropanol are frequently used.[13] Greener approaches utilizing water as a solvent under ultrasound irradiation have also been reported.[12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[4][14]
Conclusion
The one-pot synthesis of 2-aminothiophenes via the Gewald reaction is a powerful and adaptable tool for synthetic and medicinal chemists. Its operational simplicity, mild conditions, and broad substrate scope make it an ideal method for the rapid generation of diverse molecular libraries for drug discovery and development. By understanding the underlying mechanism and following a well-defined protocol, researchers can efficiently access this important class of heterocyclic compounds.
References
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]
-
Gewald Aminothiophene Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
-
(PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]
-
Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. derpharmachemica.com [derpharmachemica.com]
microwave-assisted Gewald reaction for aminothiophene synthesis.
Title: Accelerating Drug Discovery: A Guide to Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes
Abstract: The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The Gewald reaction, a classic multicomponent synthesis, provides a direct route to these valuable heterocycles. This guide provides an in-depth exploration of the microwave-assisted Gewald reaction, a modern, green, and highly efficient enhancement of the traditional method. We will dissect the reaction mechanism, provide detailed, field-tested protocols, and offer expert insights into optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool to accelerate their research and development workflows.
The Strategic Importance of 2-Aminothiophenes in Drug Development
Substituted 2-aminothiophenes are privileged structures in the world of pharmaceuticals. Their rigid, heteroaromatic core serves as a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. This has led to their incorporation into a wide array of clinically significant molecules.[1] Many compounds featuring this core exhibit potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[2][3] For instance, they are key components in allosteric enhancers of the A1-adenosine receptor and antagonists of the human glucagon receptor, highlighting their relevance in treating metabolic and inflammatory diseases.[2]
The classical method for constructing this scaffold is the Gewald reaction, first reported in 1961.[4] This one-pot, multicomponent reaction brings together a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base.[5][6] The convenience and versatility of this reaction have made it a staple in heterocyclic chemistry.[4] However, in the fast-paced environment of drug discovery, traditional synthetic methods that require long reaction times and often lead to purification challenges can create bottlenecks. The modern imperative for "green chemistry" and higher efficiency has driven the evolution of this classic reaction, with microwave-assisted organic synthesis (MAOS) emerging as a transformative improvement.[7][8]
Mechanistic Insights: The Engine of the Gewald Reaction
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. While debated for years, the mechanism of the Gewald reaction is now understood to proceed through a well-defined sequence of steps.[6] Recent computational studies using Density Functional Theory (DFT) have further illuminated the intricate details of sulfur's involvement.[9][10]
The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile, catalyzed by a base (e.g., morpholine or piperidine).[6][11] This step forms a crucial α,β-unsaturated nitrile intermediate, often called the Knoevenagel adduct, which is a stable species.[6][12]
The subsequent steps involve the addition of sulfur. The Knoevenagel adduct is deprotonated by the base to form a carbanion, which then attacks the elemental sulfur ring (S₈), leading to the formation of polysulfide intermediates.[9][10] These intermediates are in a complex equilibrium. The final, thermodynamically driven, and most critical steps are the intramolecular nucleophilic attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[5]
// Nodes reactants [label="Ketone/Aldehyde +\nActivated Nitrile +\nSulfur (S₈) + Base", fillcolor="#F1F3F4", fontcolor="#202124"]; knoevenagel [label="Knoevenagel-Cope\nCondensation", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; adduct [label="α,β-Unsaturated Nitrile\n(Knoevenagel Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfur_add [label="Sulfur Addition\n(Base-mediated)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; polysulfide [label="Polysulfide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; tautomerization [label="Tautomerization\n(Aromatization)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; product [label="2-Aminothiophene", fillcolor="#CEEAD6", fontcolor="#202124", shape=box, style="rounded,filled,bold"];
// Edges reactants -> knoevenagel [color="#4285F4"]; knoevenagel -> adduct [label="- H₂O", fontcolor="#34A853", color="#4285F4"]; adduct -> sulfur_add [color="#EA4335"]; sulfur_add -> polysulfide [color="#EA4335"]; polysulfide -> cyclization [color="#FBBC05"]; cyclization -> tautomerization [color="#FBBC05"]; tautomerization -> product [color="#34A853"]; }
Caption: Fig. 1: Gewald Reaction Mechanism
The Microwave Advantage: Transforming Synthesis Efficiency
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwaves interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[7] This process, driven by dipolar polarization and ionic conduction mechanisms, results in instantaneous and uniform heating throughout the reaction vessel.[8]
For the Gewald reaction, this translates into several profound advantages:
-
Dramatic Rate Acceleration: Reaction times are often reduced from several hours under conventional reflux to mere minutes.[13][14] This rapid heating overcomes the activation energy barriers of the key steps, particularly the cyclization and aromatization.
-
Enhanced Yields and Purity: The uniform and controlled heating minimizes the formation of thermal decomposition byproducts, often leading to cleaner reaction profiles and higher isolated yields.[8][14]
-
Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility between runs.[7]
-
Green Chemistry Alignment: MAOS often requires less solvent and consumes significantly less energy than conventional methods, aligning with the principles of sustainable chemistry.[7][15]
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol provides a representative procedure for the synthesis of a polysubstituted 2-aminothiophene using a dedicated microwave reactor.
Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. The microwave reactor should be operated according to the manufacturer's specifications.
Materials and Equipment
-
Reagents:
-
Butan-2-one (≥99%)
-
Ethyl cyanoacetate (≥99%)
-
Sulfur powder (≥99.5%)
-
Morpholine (≥99%)
-
Ethanol (Absolute, ≥99.8%)
-
Ethyl acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
-
Equipment:
-
CEM Discover SP Microwave Reactor (or equivalent)
-
10 mL microwave reaction vial with a snap-on cap and stir bar
-
Analytical balance
-
Syringes and needles
-
Standard glassware for workup (separatory funnel, round-bottom flask)
-
Rotary evaporator
-
Flash chromatography system
-
Step-by-Step Procedure
-
Reagent Charging: To a 10 mL microwave reaction vial containing a magnetic stir bar, add butan-2-one (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and elemental sulfur (1.2 mmol).
-
Solvent and Base Addition: Add absolute ethanol (3 mL) to the vial, followed by the addition of morpholine (1.1 mmol) as the basic catalyst.
-
Vessel Sealing: Securely seal the vial with the cap. Place the vial into the cavity of the microwave reactor.
-
Microwave Irradiation Program: Program the microwave reactor with the following parameters, based on established literature.[14]
-
Temperature: 80 °C (Use the instrument's internal IR sensor to monitor)
-
Hold Time: 15 minutes
-
Power: 200 W (Dynamic power control to maintain temperature)
-
Stirring: High
-
Pre-stirring: 30 seconds
-
-
Cooling and Workup: After the irradiation is complete, allow the vial to cool to room temperature (the reactor's automated cooling system will facilitate this).
-
Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 2-aminothiophene product.
// Nodes A [label="1. Reagent Charging\n(Ketone, Nitrile, Sulfur)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Solvent (Ethanol)\n& Base (Morpholine)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Seal Vial & Place in\nMicrowave Reactor", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Microwave Irradiation\n(e.g., 80°C, 15 min)", fillcolor="#FEF7E0", fontcolor="#202124"]; E [label="5. Cooling to RT", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Extraction\n(EtOAc / Water)", fillcolor="#E8F0FE", fontcolor="#202124"]; G [label="7. Dry & Concentrate", fillcolor="#E8F0FE", fontcolor="#202124"]; H [label="8. Purification\n(Flash Chromatography)", fillcolor="#E8F0FE", fontcolor="#202124"]; I [label="Pure 2-Aminothiophene", fillcolor="#CEEAD6", fontcolor="#202124", shape=box, style="rounded,filled,bold"];
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [color="#EA4335"]; E -> F [color="#FBBC05"]; F -> G [color="#FBBC05"]; G -> H [color="#FBBC05"]; H -> I [color="#34A853"]; }
Caption: Fig. 2: Experimental Workflow
Data Summary: Reaction Scope and Efficiency
The microwave-assisted Gewald reaction is applicable to a wide range of substrates. The following table summarizes representative examples, highlighting the significant improvement over conventional heating methods.
| Carbonyl Compound | Activated Nitrile | Base | Solvent | Conditions (Microwave) | Yield (MW) | Conditions (Conventional) | Yield (Conv.) | Ref. |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 80 °C, 5 min | 92% | 50 °C, 60 min | 85% | [13] |
| Acetophenone | Malononitrile | Piperidine | Ethanol | 100 °C, 8 min | 88% | 50 °C, 85 min | 78% | [13] |
| Propanal | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 °C, 30 min | 85% | Not Reported | N/A | [14] |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 100 °C, 4 min | 90% | 50 °C, 50 min | 82% | [13] |
Field Insights: Best Practices & Troubleshooting
Drawing from extensive experience, this section explains the causality behind key experimental choices and provides a guide to overcoming common challenges.
Rationale for Experimental Choices
-
Choice of Base: The base is a critical catalyst. Tertiary amines like triethylamine can be effective, but secondary amines like morpholine or piperidine are often superior. This is because they are not only strong enough to facilitate the initial Knoevenagel condensation but also play a role in activating the sulfur and promoting the cyclization step.[5]
-
Choice of Solvent: A polar solvent is essential for efficient microwave heating. Ethanol is an excellent, widely used choice due to its high dielectric constant, relatively high boiling point, and ability to dissolve the starting materials and intermediates.[16] For less reactive substrates, a more polar, higher-boiling solvent like DMF can be employed, but care must be taken to manage the higher pressures generated.
-
Stoichiometry: While a 1:1:1 ratio of reactants can work, it is often beneficial to use a slight excess of the nitrile and sulfur (e.g., 1.1-1.2 equivalents). This helps to drive the reaction to completion, especially if the carbonyl compound is the limiting reagent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Knoevenagel condensation. 2. Incorrect microwave parameters (temp too low). 3. Impure starting materials. | 1. Screen alternative bases (e.g., switch from triethylamine to morpholine). 2. Incrementally increase the reaction temperature by 10-20 °C or extend the hold time. 3. Verify the purity of all reagents, especially the carbonyl compound.[12] |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Self-condensation of the carbonyl compound or nitrile. | 1. Reduce the reaction temperature. Microwave heating is very efficient; less is often more. 2. Ensure the base is added last to the mixture just before sealing the vial to minimize pre-reaction side pathways. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Sterically hindered substrates may require more forcing conditions. | 1. Increase the reaction hold time in 5-minute increments. 2. Switch to a higher boiling solvent like DMF to safely reach higher temperatures and pressures. |
| Knoevenagel Adduct is the Main Product | 1. The sulfur addition and/or cyclization steps are inefficient.[12] 2. The base is not strong enough to facilitate the full cascade. | 1. Ensure the sulfur is finely powdered and well-dispersed. 2. Switch to a stronger base catalyst (e.g., piperidine). 3. Increase the reaction temperature to overcome the activation energy of the cyclization step. |
Conclusion
The microwave-assisted Gewald reaction represents a significant advancement in the synthesis of medicinally relevant 2-aminothiophenes. By leveraging the principles of microwave heating, researchers can achieve dramatic reductions in reaction time, improve product yields, and operate within a greener chemical framework.[17] This powerful combination of a classic multicomponent reaction with modern technology provides a robust and highly efficient platform for rapidly generating diverse libraries of aminothiophene derivatives, thereby accelerating the critical early stages of drug discovery and development.[18]
References
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
Le, T. N., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Le, T. N., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Multiple Authors. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Goujon, J. Y., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100713. [Link]
-
Le, T. N. (2020). Computational investigations on the mechanism of the Gewald reaction. ACS Fall 2020 Virtual Meeting & Expo. [Link]
-
Wikipedia contributors. (n.d.). Gewald reaction. Wikipedia. [Link]
-
Verma, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Wang, Y., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 1933-1945. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica, 9(2), 167-175. [Link]
-
Pilgrim, C. D., & Dudley, G. B. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry, 18(14), 2563-2580. [Link]
-
Nagargoje, D. R., & Deshmukh, K. P. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology, 11(08). [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
-
Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. [Link]
-
Borah, P. P., & Dutta, D. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Scientific Research in Science and Technology, 9(4), 416-422. [Link]
-
de Oliveira, R. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 16(1), 123. [Link]
-
Sharma, A., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(1), 1-10. [Link]
-
Schiavo, E., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2875-2887. [Link]
-
Shgaliy, P. M., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 603-608. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ijrpas.com [ijrpas.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 16. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
functionalization of the amino group in Methyl 3-amino-4-cyanothiophene-2-carboxylate
An Application Guide to the Strategic Functionalization of Methyl 3-amino-4-cyanothiophene-2-carboxylate
Abstract
This technical guide provides an in-depth exploration of the chemical functionalization of the 3-amino group in this compound. This readily accessible substituted aminothiophene, often synthesized via the Gewald reaction, serves as a highly versatile scaffold in the development of novel heterocyclic compounds for pharmaceutical and material science applications.[1][2][3] The strategic manipulation of its primary amino group opens a gateway to a vast chemical space. This document furnishes researchers, medicinal chemists, and process development scientists with both the theoretical underpinnings and detailed, field-proven protocols for key transformations including acylation, sulfonylation, imine formation, and diazotization-based modifications. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of a Polysubstituted Thiophene Scaffold
This compound is a polysubstituted thiophene derivative that has garnered significant attention as a foundational building block in organic synthesis.[4] Its importance is rooted in the thiophene core, a privileged heterocycle found in numerous biologically active compounds and functional materials.[3][5] The compound is most commonly prepared through the elegant and efficient Gewald multicomponent reaction, which combines a ketone or aldehyde, an activated nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a base.[2][5][6][7]
The true synthetic power of this molecule lies in the differential reactivity of its functional groups. While the ester and cyano groups offer avenues for modification, the 3-amino group stands out as the primary nucleophilic center, making it the logical starting point for analog synthesis and scaffold diversification. Its reactivity is finely tuned by the electronic landscape of the thiophene ring, influenced by the adjacent electron-withdrawing ester and cyano moieties. This guide focuses exclusively on the selective and high-yield functionalization of this critical amino group.
Core Principles of Reactivity
The nucleophilicity of the 3-amino group is somewhat attenuated by the electron-withdrawing nature of the C2-methoxycarbonyl and C4-cyano groups. This electronic pull delocalizes the lone pair of electrons on the nitrogen atom into the thiophene ring. Consequently, while the amine is sufficiently nucleophilic to react with a wide range of electrophiles, forcing conditions (e.g., strong, non-nucleophilic bases or elevated temperatures) are often required to drive reactions to completion. This moderated reactivity is advantageous, as it often prevents undesired side reactions, such as over-alkylation or reaction at other sites on the heterocyclic core.
The primary challenge in any synthetic sequence is to achieve selectivity. For this scaffold, electrophilic attack will overwhelmingly favor the nitrogen atom over any other position on the thiophene ring or on the other functional groups under standard conditions.[1]
Below is a workflow diagram illustrating the primary transformation pathways discussed in this guide.
Caption: Key functionalization pathways for the amino group.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the most common and synthetically useful transformations of the 3-amino group.
Acylation: Synthesis of N-(4-Cyano-2-(methoxycarbonyl)thiophen-3-yl)acetamide
Acylation to form an amide bond is one of the most fundamental and robust reactions in medicinal chemistry. Amides are stable, prevalent in drug molecules, and offer a point for modifying steric and electronic properties. This protocol uses acetyl chloride as a representative acylating agent.
Rationale: Pyridine is used as the base to neutralize the HCl byproduct generated during the reaction. It is a weak enough base not to deprotonate other positions or hydrolyze the ester, but strong enough to facilitate the reaction. Dichloromethane (DCM) is an excellent, inert solvent for this transformation. The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acetyl chloride.
Caption: Reaction scheme for the acylation of the amino group.
Protocol:
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.96 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Base Addition: Add pyridine (1.21 mL, 15 mmol, 1.5 equiv) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Add acetyl chloride (0.85 mL, 12 mmol, 1.2 equiv) dropwise to the stirred solution over 5 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Quench the reaction by slowly adding 20 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure amide.
Sulfonylation: Synthesis of Methyl 4-Cyano-3-(tosylamino)thiophene-2-carboxylate
Sulfonamides are a critical class of compounds, known for their antibacterial properties and use as diuretics and hypoglycemic agents. This protocol details the reaction with p-toluenesulfonyl chloride (TsCl).
Rationale: Similar to acylation, a base is required to scavenge the generated HCl. Triethylamine (TEA) is a common choice. The slightly elevated temperature helps to overcome the activation energy for the reaction between the moderately nucleophilic amine and the sterically demanding sulfonyl chloride.
Protocol:
-
Setup: To a 100 mL round-bottom flask, add this compound (1.96 g, 10 mmol), anhydrous acetonitrile (40 mL), and triethylamine (2.1 mL, 15 mmol, 1.5 equiv).
-
Reagent Addition: Add p-toluenesulfonyl chloride (2.29 g, 12 mmol, 1.2 equiv) portion-wise at room temperature.
-
Reaction: Heat the mixture to 50 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction completion by TLC (3:7 ethyl acetate/hexanes).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the desired sulfonamide.
Schiff Base Formation: Synthesis of Methyl 4-Cyano-3-((benzylidene)amino)thiophene-2-carboxylate
The formation of an imine (Schiff base) is a versatile reaction that introduces a C=N bond. These intermediates can be used in further reactions, such as reduction to secondary amines or in cycloaddition reactions.
Rationale: This condensation reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde carbonyl, making it more electrophilic. The reaction is reversible, so removal of the water byproduct (e.g., using a Dean-Stark apparatus or molecular sieves) is crucial to drive the equilibrium towards the product. Toluene is an ideal solvent as it forms an azeotrope with water.
Protocol:
-
Setup: In a 100 mL round-bottom flask fitted with a Dean-Stark trap and condenser, combine this compound (1.96 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol, 1.0 equiv), and toluene (50 mL).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~50 mg).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated NaHCO₃ solution (20 mL) to remove the acid catalyst, followed by brine (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from isopropanol to yield the crystalline imine.
Diazotization and Sandmeyer Reaction: Synthesis of Methyl 3-chloro-4-cyanothiophene-2-carboxylate
Diazotization of aromatic amines transforms the amino group into an excellent leaving group (N₂), enabling its replacement with a wide array of substituents.[8][9] This is a powerful tool for scaffold modification. The Sandmeyer reaction, using copper(I) salts, is a classic method for introducing halides or a cyano group.[9]
Rationale: The reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose.[8][10] A strong acid is required for the in-situ generation of nitrous acid from sodium nitrite.[8] The copper(I) chloride acts as a catalyst to facilitate the substitution of the diazonium group with chloride.
Caption: Workflow for the Sandmeyer chlorination reaction.
Protocol:
-
Diazonium Salt Formation:
-
In a 250 mL three-necked flask, suspend this compound (1.96 g, 10 mmol) in a mixture of concentrated HCl (10 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol, 1.1 equiv) in water (5 mL).
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL flask, dissolve copper(I) chloride (CuCl, 1.29 g, 13 mmol, 1.3 equiv) in concentrated HCl (10 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up:
-
Pour the reaction mixture into 100 mL of ice water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to obtain the pure chloro-thiophene derivative.
Summary of Functionalization Strategies
The table below summarizes the key parameters for the discussed transformations, providing a quick reference for experimental design.
| Functionalization | Electrophile | Base / Catalyst | Solvent | Typical Temp. | Product Class |
| Acylation | Acetyl Chloride | Pyridine | DCM | 0 °C to RT | Amide |
| Sulfonylation | Tosyl Chloride | Triethylamine | Acetonitrile | 50 °C | Sulfonamide |
| Schiff Base | Benzaldehyde | p-TSA (cat.) | Toluene | Reflux | Imine |
| Sandmeyer | (from NaNO₂) | Copper(I) Chloride | aq. HCl | 0 °C to RT | Aryl Chloride |
Conclusion
This compound is a powerful and adaptable starting material for the synthesis of diverse heterocyclic structures. The protocols detailed in this application note provide robust and reproducible methods for the functionalization of its 3-amino group. By explaining the rationale behind reagent choices and reaction conditions, this guide empowers researchers to not only apply these methods directly but also to intelligently adapt them for the synthesis of novel compounds. The strategic application of these transformations is a cornerstone of modern drug discovery and materials science, enabling the systematic exploration of chemical space around the privileged thiophene core.
References
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]
- Baker, B. R., et al. (1953). Process for preparing thiophene derivatives. J. Org. Chem., 18, 138. (Referenced in US Patent US4847386A).
-
Mosslemin, M. H., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]
-
A-Z Chemical. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Available at: [Link]
-
ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Available at: [Link]
-
ResearchGate. (n.d.). Three component reaction for the synthesis of 3-aminothiophenes. Available at: [Link]
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132, 279–293. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available at: [Link]
-
LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. Available at: [Link]
-
Kavitha, S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Available at: [Link]
-
da Silva, A. C., et al. (2018). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Gewald type reaction for synthesis of 2-aminothiophene. Available at: [Link]
-
Pol, S. H., & Vanka, K. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Organic & Biomolecular Chemistry, 19(3), 569-581. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. chemixl.com [chemixl.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Diazotisation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Transformations of the Cyano Group in Methyl 3-Amino-4-cyanothiophene-2-carboxylate
Introduction
Methyl 3-amino-4-cyanothiophene-2-carboxylate is a prominent member of the 2-aminothiophene class of heterocyclic compounds, often synthesized via the versatile Gewald multicomponent reaction.[1][2][3] Its significance in synthetic chemistry stems from its densely functionalized structure, featuring an amino group, a cyano moiety, and a methyl ester, all attached to a thiophene core. This arrangement makes it an exceptionally valuable scaffold for the synthesis of complex fused heterocyclic systems, particularly those with applications in medicinal chemistry and materials science.[4][5]
The cyano (-C≡N) group, in particular, serves as a critical functional handle. Its unique electronic properties—an electrophilic carbon atom and the ability to act as a precursor for various other functional groups—allow for a diverse range of chemical transformations. This guide provides an in-depth exploration of three principal reaction classes involving the cyano group of this substrate: hydrolysis, reduction, and annulation/cycloaddition reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss their strategic applications in modern drug discovery and chemical synthesis.
Hydrolysis: Gateway to Amides and Carboxylic Acids
The conversion of the cyano group to a carboxamide or carboxylic acid is a fundamental transformation that unlocks new synthetic pathways. The resulting ortho-amino-carboxamide structure is a direct precursor to fused pyrimidinone systems, such as thieno[3,4-d]pyrimidines, which are prevalent in pharmacologically active molecules.[6]
Mechanistic Rationale
Nitrile hydrolysis can proceed under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A nucleophilic attack by water, followed by deprotonation and tautomerization, yields the primary amide. Further hydrolysis to the carboxylic acid is possible but typically requires more forcing conditions.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation of the nitrogen by the solvent (e.g., water) forms an imidic acid intermediate, which tautomerizes to the primary amide. Saponification of the adjacent methyl ester is a competing reaction under these conditions.
Experimental Protocols
Protocol 1.2.1: Acid-Catalyzed Hydrolysis to Methyl 3-amino-4-carbamoylthiophene-2-carboxylate
This protocol is designed for the selective conversion of the nitrile to a primary amide, which is a key step in the synthesis of certain thienopyrimidines.[6][7]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Ammonium Hydroxide solution (concentrated)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, ice bath)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 5-10 eq by volume) with continuous stirring. The mixture will generate heat. Maintain the temperature below 20°C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.
-
Neutralization & Isolation: Slowly neutralize the cold aqueous solution by adding concentrated ammonium hydroxide until the pH is approximately 7-8.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid cake thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum to a constant weight. The resulting Methyl 3-amino-4-carbamoylthiophene-2-carboxylate is often of sufficient purity for the next step.
Causality Behind Choices:
-
Concentrated H₂SO₄: Acts as both the catalyst and the solvent, ensuring complete protonation of the nitrile.
-
Ice Bath: Controls the initial exotherm from the dissolution and reaction of the substrate in strong acid.
-
Pouring onto Ice: Rapidly quenches the reaction and dilutes the strong acid, allowing for the safe precipitation of the product.
Reduction: Synthesis of Aminomethyl Thiophenes
Reduction of the cyano group to a primary amine (-CH₂NH₂) introduces a flexible aminomethyl side chain. This functional group is a valuable building block for creating derivatives through amide coupling, reductive amination, or elaboration into other nitrogen-containing heterocycles.
Mechanistic Rationale
The most common methods for nitrile reduction are catalytic hydrogenation and reduction with metal hydrides.
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent delivers hydride ions (H⁻) in a stepwise manner. The initial nucleophilic attack on the nitrile carbon forms an imine-aluminum complex. A second hydride addition reduces this intermediate to a nitrogen-aluminum complex, which upon aqueous workup is hydrolyzed to the primary amine.[8][9]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium). The reaction proceeds on the catalyst surface. A common issue is the formation of secondary and tertiary amines as byproducts. This can be suppressed by adding ammonia, which competes for reaction with the intermediate imine.[10]
Experimental Protocols
Protocol 2.2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
! DANGER ! Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in an anhydrous solvent.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere setup (Schlenk line or balloon)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of nitrogen, add LiAlH₄ (2.0-3.0 eq) and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. It may be necessary to gently reflux the mixture for several hours to ensure complete reaction. Monitor by TLC.
-
Workup (Fieser Method): Cool the reaction back to 0°C. EXTREME CAUTION is required for this step. Quench the reaction by the slow, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Isolation: After the final addition, stir the mixture vigorously for 30 minutes. A granular white precipitate should form.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Causality Behind Choices:
-
Anhydrous Conditions: Absolutely critical to prevent a violent reaction of LiAlH₄ with water and to ensure the reagent is available for the reduction.
-
Excess LiAlH₄: Required to reduce both the cyano group and the methyl ester.
-
Fieser Workup: A standardized and reliable method for safely quenching LiAlH₄ reactions, which results in the formation of granular salts (LiAlO₂) that are easily filtered off.
Table 1: Comparison of Nitrile Reduction Methods
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Reagents | LiAlH₄ in anhydrous ether/THF | H₂ gas, Raney Ni or Pd/C, NH₃ |
| Conditions | 0°C to reflux | High pressure (50-100 psi), RT to 50°C |
| Selectivity | Reduces most polar π-bonds (esters, amides) | Can be more selective with catalyst choice |
| Safety | Highly pyrophoric, reacts violently with water | Flammable H₂ gas, pyrophoric catalysts (Raney Ni) |
| Byproducts | Generally clean if workup is correct | Secondary/tertiary amines without NH₃ |
Annulation: Constructing Fused Thienopyrimidine Systems
The true synthetic power of this compound is realized in annulation (ring-forming) reactions. The ortho-disposed amino and cyano groups are perfectly positioned to act as a "one-two punch" for constructing fused heterocyclic rings, most notably thienopyrimidines.[7] These scaffolds are of high interest in drug development.[4][5]
Mechanistic Rationale
The reaction involves the amino group acting as a nucleophile and the cyano group acting as an electrophile. A suitable C1 or C-N-C building block is introduced, which reacts with both functional groups to close the ring. For example, in the reaction with formamide, the amino group attacks the formamide carbon, and subsequent intramolecular cyclization onto the nitrile, followed by tautomerization and elimination, yields the thieno[2,3-d]pyrimidin-4-one core.[7]
Experimental Protocols
Protocol 3.2.1: Synthesis of a Thieno[2,3-d]pyrimidin-4-one Derivative
This protocol demonstrates a common and straightforward method for constructing the fused pyrimidinone ring system.
Materials:
-
This compound
-
Formamide
-
High-temperature heating mantle and condenser
-
Ethanol or Methanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq) and a large excess of formamide (can serve as both reagent and solvent).
-
Reaction: Heat the mixture to a high temperature (typically 150-180°C) and maintain for 4-8 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol, methanol, or DMF/water.
Causality Behind Choices:
-
Excess Formamide: Serves as the C1 source and the solvent, driving the reaction to completion.
-
High Temperature: Provides the necessary activation energy for the cyclization and dehydration steps.
-
Precipitation in Water: Formamide is water-soluble, while the fused heterocyclic product is typically not, allowing for a simple and effective initial purification.
Table 2: Reagents for Thienopyrimidine Synthesis
| Reagent | Fused Ring System | Typical Conditions |
| Formamide | Thieno[2,3-d]pyrimidin-4-one | Neat, 150-180°C |
| Formic Acid | Thieno[2,3-d]pyrimidin-4-one | Reflux |
| Phenyl isothiocyanate | Phenyl-substituted Thieno[3,2-d]pyrimidine | Pyridine, Reflux[5] |
| Carbon disulfide | Thieno[2,3-d]pyrimidine-2,4-dithione | Ethanolic NaOH[11] |
Conclusion
This compound is far more than a simple substituted thiophene; it is a strategic platform for advanced heterocyclic synthesis. The cyano group is a linchpin, offering reliable and high-yielding pathways to amides, amines, and, most importantly, fused ring systems of significant pharmaceutical interest. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage the synthetic potential of this versatile building block. By understanding and applying these transformations, chemists can efficiently access complex molecular architectures and accelerate the discovery of novel chemical entities.
References
-
LibreTexts. (2021, August 15). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). (PDF) Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
MDPI. (2022, January 13). Thienopyrimidine. Encyclopedia. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
-
ResearchGate. (n.d.). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. [Link]
-
ACS Publications. (2024, June 24). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The reductive decyanation reaction: an overview and recent developments. [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic [4+n]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. [Link]
-
YouTube. (2018, June 16). Nitriles: reduction to amines. [Link]
-
RSC Publishing. (n.d.). Synthesis of C60-fused tetrahydrothiophene derivatives via nucleophilic cycloaddition of thiocyanates. Organic & Biomolecular Chemistry. [Link]
-
Sci-Hub. (n.d.). Synthesis of Thieno[3,4‐d]pyrimidines by the Reactions of 3‐Amino‐4‐carbamoylthiophene Derivatives with 1,3‐Dicarbonyl Compounds. [Link]
-
ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
PubMed Central (PMC). (2017, February 13). The reductive decyanation reaction: an overview and recent developments. [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. [Link]
-
Sci-Hub. (n.d.). Cycloaddition reactions of nitrones to cyclooctatetraene and its derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
-
PubMed Central (PMC). (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Sci-Hub. Synthesis of Thieno[3,4‐d]pyrimidines by the Reactions of 3‐Amino‐4‐carbamoylthiophene Derivatives with 1,3‐Dicarbonyl Compounds. / ChemInform, 2003 [sci-hub.box]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 3-Amino-4-cyanothiophene-2-carboxylate in the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors
Introduction: The Thienopyrimidine Scaffold in Modern Oncology
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a frequent driver of oncogenesis. Consequently, small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[1][2] The thienopyrimidine core, a fused heterocyclic system structurally analogous to purines, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[3][4][5] Its unique structure provides an adaptable platform for developing anticancer agents that target a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[3][6][7] Several thienopyrimidine-based drugs have been approved or are in clinical trials, underscoring the therapeutic potential of this molecular framework.[5]
This technical guide provides an in-depth exploration of the synthesis of thienopyrimidine-based kinase inhibitors, with a focus on the strategic application of a key starting material: methyl 3-amino-4-cyanothiophene-2-carboxylate . We will detail the synthesis of this precursor via the versatile Gewald reaction and its subsequent transformation into the thieno[2,3-d]pyrimidine core, a critical step in the development of numerous targeted therapies.
Part 1: Synthesis of the Key Precursor via the Gewald Reaction
The foundation for many thienopyrimidine syntheses is the construction of a substituted 2-aminothiophene ring. The Gewald reaction, a one-pot, multi-component condensation, is a highly efficient and widely adopted method for this purpose.[8][9][10] It involves the reaction of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[11]
Causality Behind the Gewald Reaction:
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile.[12] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. A subsequent intramolecular cyclization and tautomerization yields the final 2-aminothiophene product. The choice of base and solvent is critical for optimizing the reaction conditions and yield.
Experimental Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound, a versatile building block for a wide range of heterocyclic compounds.
Workflow Diagram:
Caption: Workflow for the Gewald synthesis of the key thiophene intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl Cyanoacetate | 99.09 | 9.91 g | 0.1 |
| Malononitrile | 66.06 | 6.61 g | 0.1 |
| Elemental Sulfur | 32.06 | 3.21 g | 0.1 |
| Ethanol | 46.07 | 50 mL | - |
| Morpholine | 87.12 | 8.71 g | 0.1 |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), methyl cyanoacetate (9.91 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add morpholine (8.71 g, 0.1 mol) to the suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the final product under vacuum.
Part 2: From Thiophene to Thieno[2,3-d]pyrimidine Kinase Inhibitors
With the key precursor in hand, the next critical step is the construction of the thieno[2,3-d]pyrimidine core. This is typically achieved through cyclization of the 2-aminothiophene with a suitable one-carbon synthon, such as formamidine acetate or by reaction with guanidine hydrochloride.
Signaling Pathway Context:
The thienopyrimidine scaffold is often designed to target the ATP-binding pocket of kinases. By modifying the substituents at various positions of the thienopyrimidine ring, it is possible to achieve high potency and selectivity for specific kinases involved in cancer-related signaling pathways.
Caption: A three-step synthesis of a 4-anilino-thieno[2,3-d]pyrimidine kinase inhibitor.
Step 1: Cyclization to form the 4-Hydroxy-thieno[2,3-d]pyrimidine Core
-
Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 0.01 mol) in absolute ethanol (20 mL).
-
To this solution, add this compound (1.96 g, 0.01 mol) and guanidine hydrochloride (0.96 g, 0.01 mol).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with dilute acetic acid.
-
The precipitated solid is filtered, washed with water, and dried to yield the 4-hydroxy-thieno[2,3-d]pyrimidine intermediate.
Step 2: Chlorination of the 4-Hydroxy Intermediate
-
Suspend the dried 4-hydroxy-thieno[2,3-d]pyrimidine intermediate (0.01 mol) in phosphorus oxychloride (POCl₃, 15 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 4-6 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed with water, and dried to give the 4-chloro-thieno[2,3-d]pyrimidine intermediate.
Step 3: Nucleophilic Aromatic Substitution with a Substituted Aniline
-
Dissolve the 4-chloro-thieno[2,3-d]pyrimidine intermediate (0.01 mol) and a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 0.01 mol) in isopropanol (30 mL).
-
Add a few drops of concentrated hydrochloric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture, and the product will precipitate.
-
Filter the solid, wash with cold isopropanol, and recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure 4-anilino-thieno[2,3-d]pyrimidine derivative.
Structure-Activity Relationship (SAR) and Kinase Inhibition Data
The potency and selectivity of thienopyrimidine-based kinase inhibitors are highly dependent on the nature and position of substituents on the core scaffold.
| Compound | R1 | R2 | Target Kinase | IC₅₀ (nM) |
| A | -H | 3-chloro-4-fluoroaniline | VEGFR-2 | 230 [7] |
| B | -CH₃ | 3-ethynylaniline | EGFR | 50 |
| C | -H | 4-(pyridin-4-yl)aniline | PI3Kα | 15 [6] |
| D | -phenyl | 3-aminopropanoic acid | CK2 | 100 [13] |
Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.
The data illustrates that small modifications to the aniline moiety and other positions on the thienopyrimidine ring can significantly impact the inhibitory activity and selectivity towards different kinases.
Conclusion
This compound is a readily accessible and highly valuable starting material for the synthesis of a diverse range of thieno[2,3-d]pyrimidine-based kinase inhibitors. The synthetic routes outlined in this guide provide a robust framework for researchers in drug discovery and medicinal chemistry to develop novel and effective targeted therapies for cancer and other diseases driven by aberrant kinase activity. The versatility of the thienopyrimidine scaffold ensures its continued importance in the ongoing quest for more potent and selective kinase inhibitors.
References
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(1), 33-41. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). Medicinal Chemistry Research, 32(4), 659-681. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). Bioorganic & Medicinal Chemistry, 118109. [Link]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (2009). Bioorganic & Medicinal Chemistry, 17(17), 6194-6203. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2020). The Journal of Organic Chemistry, 85(15), 9574-9584. [Link]
-
General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. (n.d.). ResearchGate. [Link]
-
Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. (2006). Bioorganic & Medicinal Chemistry, 14(10), 3319-3327. [Link]
-
SAR of thieno[3,2‐d]pyrimidine derivatives towards ATR kinase/PIKK... (n.d.). ResearchGate. [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(11), 1228-1233. [Link]
- Process for preparing thiophene derivatives. (1989).
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. (2024). European Journal of Medicinal Chemistry, 265, 115955. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2016). Journal of Medicinal Chemistry, 59(5), 2045-2062. [Link]
-
Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. (2020). Semantic Scholar. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2019). Bioorganic Chemistry, 85, 453-465. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. [Link]
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. (2021). Molecules, 26(16), 4991. [Link]
-
Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. (2017). ResearchGate. [Link]
-
Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry, 62(15), 7019-7033. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2020). The Journal of Organic Chemistry, 85(15), 9574-9584. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. d-nb.info [d-nb.info]
- 13. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Antimicrobial Agents from Aminothiophene Derivatives
An in-depth technical guide on the development of antimicrobial agents from aminothiophene derivatives for researchers, scientists, and drug development professionals.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Aminothiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their synthetic accessibility and the ease with which their chemical structure can be modified make them attractive scaffolds for antimicrobial drug discovery.
This guide provides a comprehensive overview of the key stages involved in the development of aminothiophene-based antimicrobial agents, from initial synthesis to preliminary biological evaluation. The protocols and insights provided herein are intended to equip researchers with the necessary tools to design, synthesize, and evaluate novel aminothiophene derivatives with potent antimicrobial properties.
Part 1: Synthesis and Characterization of Aminothiophene Derivatives
The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, offering a versatile and efficient one-pot multicomponent approach. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
Diagram 1: Gewald Reaction Workflow
Caption: Workflow of the Gewald multicomponent reaction for 2-aminothiophene synthesis.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a typical Gewald synthesis of a tetrahydrobenzo[b]thiophene derivative, a common scaffold in antimicrobial studies.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
Place the flask in an ice bath and stir the mixture.
-
Slowly add morpholine (0.1 mol) dropwise to the cooled mixture while stirring. The addition of the base is exothermic and should be controlled to maintain the temperature below 40°C.
-
After the addition is complete, attach a reflux condenser and heat the mixture at 50-60°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain the purified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Characterization: The synthesized compounds should be thoroughly characterized to confirm their structure and purity using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The primary evaluation of newly synthesized compounds involves determining their activity against a panel of clinically relevant microorganisms. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Broth Microdilution Workflow
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Synthesized aminothiophene derivatives
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare a stock solution of each aminothiophene derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution to the first well and mix, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare a bacterial or fungal inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by reading the absorbance at 600 nm.
Data Presentation:
The MIC values should be tabulated for clear comparison of the activity of different derivatives against various microbial strains.
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| AT-01 | 16 | 64 | 32 |
| AT-02 | 8 | 32 | 16 |
| AT-03 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Part 3: Structure-Activity Relationship (SAR) Studies
Systematic modification of the aminothiophene scaffold is crucial for optimizing antimicrobial activity and understanding the structural requirements for potency. Key modifications often involve the substituents at the C2-amino, C3-ester/amide, and the fused ring system.
Diagram 3: Key Positions for SAR Modification
Caption: Key modification points on the 2-aminothiophene scaffold for SAR studies.
By synthesizing a library of analogs with diverse substituents at these positions and evaluating their MICs, researchers can identify the key structural features that govern antimicrobial activity. For instance, the introduction of bulky, lipophilic groups at the C2-amino position has been shown to enhance activity against Gram-positive bacteria.
Part 4: Mechanism of Action Studies
Elucidating the mechanism of action is a critical step in the development of a novel antimicrobial agent. For aminothiophene derivatives, several potential mechanisms have been explored, including the inhibition of essential enzymes and disruption of the cell membrane.
Potential Mechanisms to Investigate:
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity of the compounds against key bacterial enzymes such as DNA gyrase, topoisomerase IV, and dihydrofolate reductase.
-
Cell Membrane Permeability Assays: Use fluorescent dyes like propidium iodide to assess the ability of the compounds to disrupt the integrity of the bacterial cell membrane.
-
Macromolecular Synthesis Inhibition: Determine the effect of the compounds on the synthesis of DNA, RNA, and proteins by monitoring the incorporation of radiolabeled precursors.
Conclusion
The development of antimicrobial agents from aminothiophene derivatives represents a promising avenue for combating infectious diseases. The synthetic versatility of the Gewald reaction, coupled with a systematic approach to SAR and mechanism of action studies, provides a robust framework for the discovery and optimization of novel therapeutic candidates. The protocols and guidelines presented in this document offer a solid foundation for researchers to embark on this important endeavor.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles, VIII. 2-Amino-thiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemical reports, 99(1), 94-100. [Link]
-
Sabnis, R. W. (2009). The Gewald reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 235-253). John Wiley & Sons, Inc. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
Troubleshooting & Optimization
Navigating the Gewald Synthesis: A Technical Support Guide to Common By-products
For researchers, medicinal chemists, and professionals in drug development, the Gewald synthesis is a cornerstone for constructing polysubstituted 2-aminothiophenes—scaffolds of significant interest in medicinal chemistry.[1][2] This multicomponent reaction, which elegantly combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, is prized for its efficiency.[3][4] However, like any complex organic transformation, it is not without its potential pitfalls. The formation of stubborn by-products can often lead to reduced yields, complicated purifications, and compromised final product purity.
This technical support center provides a troubleshooting guide and frequently asked questions (FAQs) to directly address the common challenges and by-products encountered during the Gewald synthesis. Here, we move beyond a simple recitation of steps to explain the underlying chemical principles governing the formation of these impurities and provide field-proven strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald synthesis, and where do things typically go wrong?
The Gewald reaction proceeds through a domino sequence of three key steps:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile, also known as the Knoevenagel-Cope adduct.[3]
-
Michael Addition of Sulfur: Elemental sulfur then undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel-Cope adduct. This step is often the most complex and least understood, involving the formation of polysulfide intermediates.[5]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization, to yield the final aromatic 2-aminothiophene.[3]
Problems often arise when this finely balanced sequence is disrupted. The most common issues are the incomplete conversion of intermediates and the formation of stable, off-pathway by-products.
Q2: I'm observing a significant amount of a non-polar by-product that isn't my desired aminothiophene. What is it likely to be?
A prevalent and often frustrating by-product is the dimer of the Knoevenagel-Cope intermediate.[6] This occurs when the intermediate, instead of reacting with sulfur, undergoes a self-condensation reaction.
Q3: My reaction seems to stall after the initial condensation. How can I confirm this and push the reaction forward?
If the reaction stalls, you will likely observe an accumulation of the Knoevenagel-Cope intermediate. This can often be identified by TLC analysis as a less polar spot than the starting materials but more polar than the final aminothiophene. To drive the reaction to completion, ensure adequate sulfur solubility and reactivity, which can be influenced by solvent choice and temperature.
Troubleshooting Guide: Common By-products and Their Mitigation
This section delves into the specific by-products that can plague the Gewald synthesis and provides actionable troubleshooting strategies.
By-product 1: The Knoevenagel-Cope Intermediate
Issue: The reaction mixture contains a significant amount of the uncyclized α,β-unsaturated nitrile intermediate.
Causality: This issue points to a bottleneck at the sulfur addition or cyclization stage. Several factors can contribute to this:
-
Poor Sulfur Solubility: Elemental sulfur (S8) has limited solubility in many organic solvents, which can hinder its reactivity.
-
Insufficient Activation of Sulfur: The base used in the reaction plays a crucial role in activating the sulfur.
-
Low Reaction Temperature: The subsequent steps of the Gewald reaction often require gentle heating to proceed at a reasonable rate.
Troubleshooting Protocol:
-
Solvent Selection: Employ polar aprotic solvents like ethanol, methanol, or DMF, which can enhance the solubility of sulfur.[7]
-
Base Optimization: While secondary amines like morpholine or piperidine are commonly used, tertiary amines such as triethylamine can also be effective. The choice of base can significantly impact the reaction rate.
-
Temperature Control: Gently heating the reaction mixture to 40-60 °C can improve the rate of sulfur addition and cyclization. However, excessive heat should be avoided as it can promote the formation of other by-products.
-
Microwave Irradiation: The use of microwave irradiation has been shown to accelerate the Gewald reaction and improve yields, particularly for sluggish substrates.[8]
By-product 2: The Dimer of the Knoevenagel-Cope Intermediate
Issue: A significant amount of a higher molecular weight, often less polar, by-product is observed, leading to a reduction in the yield of the desired aminothiophene.
Causality: The Knoevenagel-Cope intermediate can undergo a [4+2] cycloaddition (Diels-Alder) or a Michael addition followed by Thorpe-Ziegler cyclization with itself to form a dimeric cyclohexadiene derivative.[6] This side reaction is more likely to occur under certain conditions:
-
High Concentration of the Intermediate: If the sulfur addition is slow, the concentration of the Knoevenagel-Cope intermediate can build up, favoring dimerization.
-
Prolonged Reaction Times at Elevated Temperatures: Extended heating can provide the necessary energy for the dimerization to occur.
-
Specific Substrate Structures: Certain substituents on the starting materials may electronically or sterically favor the dimerization pathway.
Troubleshooting Protocol:
-
Control Reagent Stoichiometry: Ensure that the sulfur is present in a slight excess to facilitate its reaction with the Knoevenagel-Cope intermediate as it is formed.
-
Temperature Management: Avoid excessively high temperatures. Maintain a moderate temperature (e.g., 40-60 °C) that is sufficient for the Gewald reaction but does not significantly promote dimerization.
-
Order of Addition: In some cases, a two-step procedure can be beneficial. First, generate the Knoevenagel-Cope intermediate under optimized conditions. Then, in a second step, add the sulfur and adjust the conditions to favor the thiophene formation.
-
Base Selection: The choice of base can influence the rate of the initial condensation versus the subsequent sulfur addition. Experimenting with different bases may help to find a better balance.
Data Summary: By-product Mitigation Strategies
| By-product | Causal Factors | Recommended Troubleshooting Actions | Expected Outcome |
| Knoevenagel-Cope Intermediate | Poor sulfur solubility, insufficient base activation, low temperature. | Optimize solvent (Ethanol, DMF), screen bases (morpholine, piperidine, triethylamine), gentle heating (40-60 °C), consider microwave irradiation. | Drive the reaction to completion, increasing the yield of the desired 2-aminothiophene. |
| Dimer of Knoevenagel-Cope Intermediate | High concentration of the intermediate, prolonged heating, substrate-dependent. | Use a slight excess of sulfur, maintain moderate temperature, consider a two-step procedure, optimize the base. | Minimize the formation of the dimer by-product, thereby improving the yield and purity of the target compound. |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired Gewald synthesis pathway and the competing dimerization side reaction.
Caption: Desired Gewald pathway versus the competing dimerization side reaction.
Experimental Protocols for Purification
Effective purification is critical for obtaining high-purity 2-aminothiophenes.
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying solid 2-aminothiophenes.
Step-by-Step Methodology:
-
Solvent Screening: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexanes) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[9][10]
-
Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Common Recrystallization Solvents for Aminothiophenes:
-
Ethanol or Methanol
-
Ethyl acetate/Hexanes mixture
-
Toluene
Protocol 2: Column Chromatography
For oily products or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method of purification.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate solvent system, typically a gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexanes or cyclohexane).[11]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Typical Eluent System:
-
A gradient of 0-30% ethyl acetate in hexanes.
By understanding the mechanistic nuances of the Gewald synthesis and the factors that contribute to by-product formation, researchers can proactively troubleshoot their reactions, leading to higher yields, simpler purifications, and ultimately, more efficient access to these valuable heterocyclic building blocks.
References
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
The Gewald multicomponent reaction. PubMed - NIH. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
The Gewald reaction in dye chemistry. ResearchGate. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Reaction Conditions for Dimer Synthesis. ResearchGate. [Link]
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF. [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Semantic Scholar. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
- Process for the purification of thiophenes.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
Sources
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on the widely utilized Gewald reaction.[1][2][3] Our goal is to equip you with the knowledge to not only execute the synthesis but also to understand the underlying chemical principles that govern its success.
Understanding the Synthesis: The Gewald Reaction
The synthesis of this compound is most commonly achieved through the Gewald three-component reaction. This elegant one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[4][5][6] The reaction proceeds through a series of steps, including a Knoevenagel condensation, addition of sulfur, and a subsequent intramolecular cyclization to form the desired 2-aminothiophene ring.[1][2][7]
Troubleshooting Guide: Enhancing Your Yield and Purity
This section addresses common issues encountered during the synthesis of this compound via the Gewald reaction.
Issue 1: Low or No Product Yield
A low yield or complete failure of the reaction is a common frustration. The root cause often lies in one of the following areas:
-
Purity of Reactants: The Gewald reaction is sensitive to the purity of the starting materials.
-
Methyl Cyanoacetate: This reagent can hydrolyze over time to cyanoacetic acid. The presence of acidic impurities can interfere with the basic catalyst, hindering the initial Knoevenagel condensation. It is advisable to use freshly distilled or recently purchased methyl cyanoacetate.
-
Carbonyl Compound: The ketone or aldehyde should be free of acidic or other reactive impurities.
-
Sulfur: Use finely powdered elemental sulfur for better dispersion in the reaction mixture.[4]
-
-
Catalyst Inactivity: The basic catalyst, typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, is crucial for the initial condensation step.
-
Degradation: Amines can degrade over time. Ensure you are using a fresh or properly stored catalyst.
-
Inappropriate Choice: The choice of base can significantly impact the reaction rate and yield. While stronger bases can accelerate the reaction, they may also promote side reactions. An empirical optimization of the base may be necessary for your specific substrate.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The Gewald reaction is often exothermic. While gentle heating (40-60 °C) can be beneficial, excessive temperatures can lead to the decomposition of intermediates and the formation of tars. Careful temperature control is essential.
-
Solvent: Protic solvents like ethanol or methanol are commonly used and generally give good results.[1] However, for less reactive substrates, a higher boiling point solvent like DMF might be necessary. The presence of water can also affect the reaction, so using anhydrous solvents is recommended.
-
Issue 2: Formation of a Dark, Tarry Reaction Mixture
The appearance of a dark, intractable tar is a strong indicator of side reactions and product decomposition.
-
Cause: This is often a result of excessive heat or the use of a base that is too strong. The intermediate Knoevenagel product can be prone to polymerization under harsh conditions.
-
Solution:
-
Reduce Reaction Temperature: Maintain a gentle reflux or a constant temperature bath to avoid localized overheating.
-
Optimize Base Addition: Add the basic catalyst slowly and portion-wise to control the initial exotherm.
-
Consider a Milder Base: If using a strong base, consider switching to a milder one like morpholine or even a solid-supported base to moderate the reactivity.
-
Issue 3: Difficult Purification and Product Isolation
Even with a successful reaction, isolating the pure product can be challenging.
-
Problem: The crude product may be contaminated with unreacted starting materials, sulfur, and various side products. Purification by column chromatography can sometimes lead to product decomposition on acidic silica gel.
-
Solutions:
-
Work-up Procedure: After the reaction is complete, it is often beneficial to pour the reaction mixture into ice-water to precipitate the crude product. This helps to remove some of the more soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, is often the most effective method for purifying the final product.[8]
-
Chromatography Considerations: If column chromatography is necessary, consider using deactivated silica gel (by pre-treating with a solvent containing a small amount of triethylamine) to prevent product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the basic catalyst in the Gewald reaction?
The primary role of the basic catalyst is to deprotonate the active methylene group of the methyl cyanoacetate, initiating the Knoevenagel condensation with the carbonyl compound. The choice of base can influence the reaction rate and selectivity.
Q2: Can I use a different active methylene compound instead of methyl cyanoacetate?
Yes, other active methylene compounds such as malononitrile or ethyl cyanoacetate can be used in the Gewald reaction to synthesize different 3-substituted 2-aminothiophenes.[3][5]
Q3: Is it possible to monitor the progress of the Gewald reaction?
Yes, Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.
Q4: Are there any safety precautions I should be aware of when performing the Gewald reaction?
Yes, several safety precautions should be taken:
-
The reaction often produces hydrogen sulfide (H₂S), a toxic and flammable gas. Therefore, the reaction should be performed in a well-ventilated fume hood.
-
The starting materials and product can be irritating to the skin, eyes, and respiratory tract.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Review the Safety Data Sheets (SDS) for all reagents before starting the experiment.[9][10][11]
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone/Aldehyde (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, methyl cyanoacetate, and elemental sulfur in ethanol.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Slowly add the morpholine to the reaction mixture. An exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Methanol | Protic solvents that facilitate the reaction and product precipitation. |
| Catalyst | Morpholine, Piperidine, Triethylamine | Basic catalysts essential for the initial condensation step. |
| Temperature | 50-60 °C | Provides sufficient energy for the reaction without causing significant decomposition. |
| Reaction Time | 2-4 hours | Typically sufficient for completion, but should be monitored by TLC. |
Visualizing the Process
Gewald Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree to diagnose and resolve low yield issues in the Gewald synthesis.
References
-
Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available from: [Link]
-
Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. Available from: [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Request PDF. (2025). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. ResearchGate. Available from: [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. ganesh-remedies.com. Available from: [Link]
-
Jørgensen, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]
-
Request PDF. (2025). Cyanoacetamide MCR (III): Three-component Gewald reactions revisited. ResearchGate. Available from: [Link]
-
Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available from: [Link]
-
Jørgensen, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Available from: [Link]
-
Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100793. Available from: [Link]
-
ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. Available from: [Link]
-
Request PDF. (2025). The Gewald Multicomponent Reaction. ResearchGate. Available from: [Link]
-
Jørgensen, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]
-
da Silva, E. N., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(15), 4467. Available from: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. EPFL. Available from: [Link]
-
ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. Organic Chemistry Portal. Available from: [Link]
-
NPTEL-NOC IITM. (2023). Lec 13 Catalyst deactivation. YouTube. Available from: [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Available from: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Purification of Methyl 3-amino-4-cyanothiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 3-amino-4-cyanothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this key heterocyclic building block in high purity. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness, particularly when dealing with relatively pure crude product.[1][2] Column chromatography is employed when recrystallization fails to remove impurities effectively, especially those with similar solubility profiles to the desired product.[3]
Q2: My crude product has a strong yellow or brownish color. Is this normal, and can it be removed?
A2: A pale yellow color for the crude product is not uncommon and may indicate the presence of minor impurities or residual starting materials.[4] However, a dark brown or tarry appearance suggests significant impurities. These colored impurities can often be removed by treatment with activated carbon during recrystallization or by column chromatography.
Q3: What are the likely impurities I might encounter after synthesizing this compound via the Gewald reaction?
A3: The Gewald reaction, a common route to this compound, involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6] Potential impurities include:
-
Unreacted starting materials: Such as the active methylene nitrile (e.g., methyl cyanoacetate) or the ketone/aldehyde.
-
Elemental sulfur: Which can be carried through the workup.
-
Knoevenagel condensation product: The intermediate formed before the addition of sulfur and cyclization.[5]
-
Polysulfides and other sulfur-containing byproducts: Arising from side reactions of elemental sulfur.[5]
-
Oligomeric or polymeric materials: Particularly if the reaction is not well-controlled.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the purity of fractions.[1][7] A suitable solvent system should be developed to achieve good separation between the desired product and any impurities. The spots on the TLC plate can be visualized under UV light (if the compound is UV-active) or by using a staining agent such as ninhydrin, which is effective for primary amines.[8]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can present challenges. This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of forming crystals.
This phenomenon occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
-
Causality: The solution is likely supersaturated, or the cooling rate is too rapid. The presence of impurities can also lower the melting point of the mixture, contributing to oiling out.[9]
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent to dissolve the oil completely.[9]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate.[9]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface to induce nucleation.
-
Seeding: If available, add a single, pure crystal of the product to the cooled solution to initiate crystallization.
-
Issue 2: No crystals form, even after cooling in an ice bath.
-
Causality: The most common reason is the use of too much solvent, meaning the solution is not saturated at the lower temperature.[10]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again to see if crystals form.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.
-
Solvent Re-evaluation: It's possible the chosen solvent is too good a solvent for the compound at all temperatures. A different solvent or a mixed-solvent system may be necessary.
-
Issue 3: The recovered crystals are still impure.
-
Causality: Impurities may have co-precipitated with the product, especially if cooling was too rapid. Alternatively, the chosen solvent may not be effective at leaving the specific impurities in solution.
-
Troubleshooting Steps:
-
Repeat Recrystallization: A second recrystallization can significantly improve purity.
-
Activated Carbon Treatment: If the impurities are colored, add a small amount of activated carbon to the hot solution, simmer for a few minutes, and then perform a hot filtration to remove the carbon before cooling.
-
Switch to Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step.
-
Visualizing the Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
Step-by-Step Protocol: Column Chromatography
This protocol provides a general framework for purifying this compound using silica gel column chromatography.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a TLC plate and elute with various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4, and there is good separation from impurities.
-
For this aminothiophene derivative, which is a relatively polar compound, a gradient elution might be necessary.
2. Column Packing:
-
Choose an appropriately sized column based on the amount of crude material (typically a 100:1 to 50:1 ratio of silica gel to crude product by weight).
-
Pack the column using either the "dry packing" or "wet packing" method with silica gel slurried in the initial, least polar eluting solvent.
-
Ensure the silica gel bed is level and free of cracks or air bubbles.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent if necessary.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with a lower polarity if using a gradient.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizing the Column Chromatography Workflow
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. d-nb.info [d-nb.info]
- 7. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
challenges in the scale-up of Methyl 3-amino-4-cyanothiophene-2-carboxylate production
Introduction: Methyl 3-amino-4-cyanothiophene-2-carboxylate is a pivotal building block in medicinal chemistry, most notably in the synthesis of ATP-competitive inhibitors for kinases. Its production, typically via the Gewald reaction, is well-established at the laboratory scale. However, transitioning this synthesis to pilot plant or manufacturing scales introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to support researchers, chemists, and process engineers in navigating the complexities of scaling up its production.
Section 1: Reaction Control & Thermal Safety
The Gewald reaction is notoriously exothermic. The initial condensation between the ketone (or aldehyde), the activated nitrile, and elemental sulfur, catalyzed by a base, can generate a rapid and substantial heat release. Failure to manage this exotherm at scale is a primary cause of batch failures and serious safety incidents.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant and difficult-to-control exotherm during the initial phase of our pilot-scale batch. What are the primary causes and how can we mitigate this?
A1: The exotherm is primarily driven by the rapid, base-catalyzed condensation and subsequent cyclization steps. At scale, the surface-area-to-volume ratio of the reactor decreases dramatically, severely limiting heat dissipation compared to a lab flask. This is the single most critical challenge in scaling up this synthesis.
Causality & Mitigation Strategies:
-
Controlled Reagent Addition: The most effective control strategy is to switch from a "batch" process (all reagents mixed at once) to a "semi-batch" process. The elemental sulfur, often as a slurry in the reaction solvent, or the cyanoacetate should be added portion-wise or via a metering pump over several hours. This allows the reactor's cooling system to keep pace with the heat generated.
-
Solvent Selection: The choice of solvent is critical. While alcohols like ethanol or methanol are common at the lab scale, a higher-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can provide a larger operating window for temperature control. However, these solvents present their own challenges in downstream processing and removal.
-
Base Selection and Stoichiometry: The type and amount of base (e.g., morpholine, triethylamine, diethylamine) directly dictate the reaction rate. Reducing the catalyst loading can slow the reaction, but this must be balanced against achieving a reasonable reaction time. A thorough Design of Experiments (DoE) study is recommended to optimize this parameter.
-
Initial Temperature: Starting the reaction at a lower temperature (e.g., 0-5 °C) before the controlled addition begins can provide a crucial safety buffer, allowing the initial exotherm to bring the batch to the desired reaction temperature (e.g., 40-50 °C) without overshooting.
Section 2: Impurity Profile & Control
Side reactions and impurities that are negligible at the lab scale can become major contaminants during a scaled-up synthesis, complicating purification and compromising final product quality.
Troubleshooting Guide
Problem: HPLC analysis of our crude product shows a significant peak (5-10%) corresponding to a dimer or oligomeric species, which is difficult to remove by simple recrystallization.
Root Cause Analysis & Corrective Actions:
This issue is often linked to localized "hot spots" or areas of high reagent concentration within the reactor, which can be caused by inadequate mixing. These conditions favor side reactions, such as the reaction of the product with starting materials.
Workflow for Troubleshooting Impurity Formation
Caption: Decision workflow for diagnosing and resolving high impurity levels.
Detailed Protocol: In-Process Control (IPC) for Impurity Monitoring
-
Sampling: During the reaction, carefully extract a 1-2 mL sample from the reactor at set time points (e.g., T=0, T=2h, T=4h, and end of reaction).
-
Quenching: Immediately quench the sample in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Preparation: Dilute the quenched sample to a concentration suitable for HPLC analysis. Filter through a 0.45 µm syringe filter.
-
Analysis: Analyze using a validated HPLC method. A typical method might use a C18 column with a gradient elution of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Tracking: Plot the formation of the desired product and the key impurity over time. This data is invaluable for understanding the reaction kinetics and identifying when side reactions begin to accelerate.
Section 3: Work-up, Isolation, and Purification
Isolating the final product on a large scale presents physical and chemical challenges, from handling large volumes of solvent to ensuring consistent product quality and form.
Frequently Asked Questions (FAQs)
Q2: Our product isolation by precipitation and filtration is extremely slow at the pilot scale. The filter cake is gummy and difficult to wash. How can we improve this?
A2: This is a classic solid-state chemistry problem often encountered during scale-up. "Oiling out" or precipitating a non-crystalline, amorphous solid leads to poor filtration characteristics. The goal is to induce controlled crystallization.
Strategies for Improved Isolation:
| Strategy | Implementation Details | Rationale |
| Anti-Solvent Addition | Instead of pouring the reaction mixture into water ("direct quench"), slowly add the anti-solvent (e.g., water or an isopropanol/water mixture) to the reaction mixture at a controlled temperature. | This gradual change in solvent polarity promotes slower, more ordered crystal growth rather than rapid, amorphous precipitation. |
| Seeding | Once the solution becomes slightly turbid upon anti-solvent addition, add a small amount (0.1-1% w/w) of previously isolated, pure crystalline product. | Seeding provides a template for crystal growth, encouraging the formation of a desired, stable polymorph with better filtration properties. |
| Controlled Cooling | After precipitation/crystallization begins, implement a slow, linear cooling ramp (e.g., 5-10 °C per hour) to the final filtration temperature. | Rapid cooling ("crash cooling") often traps impurities and solvent within the crystal lattice, leading to a gummy consistency and poor purity. |
| Agitation Control | Reduce the agitation rate once crystallization is established to avoid breaking the growing crystals (secondary nucleation), which can lead to a wide particle size distribution and fines that clog the filter. | Gentle mixing maintains suspension without causing excessive crystal attrition. |
Experimental Workflow for Crystallization Development
Caption: Step-by-step workflow for controlled crystallization.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Synthesen von Heterocvclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Black, S. N., & Hart, A. C. (2014). The Use of Seeding in Pharmaceutical Crystallizations. Organic Process Research & Development, 18(11), 1365-1374. [Link]
Technical Support Center: Synthesis of Polysubstituted 2-Aminothiophenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of polysubstituted 2-aminothiophenes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical laboratory experience. The synthesis of 2-aminothiophenes, most notably via the Gewald reaction, is a cornerstone for the creation of a multitude of biologically active compounds.[1][2][3] However, this multicomponent reaction is not without its challenges, and understanding the potential side reactions is critical for successful and reproducible outcomes.[4]
This resource is structured to help you navigate common experimental hurdles, optimize your reaction conditions, and ultimately, achieve higher yields and purity of your target compounds.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base, is a powerful tool for constructing the 2-aminothiophene scaffold.[5] The reaction proceeds through a sequence of steps, including a Knoevenagel-Cope condensation, addition of sulfur, and subsequent ring closure.[4][6][7][8] Disruptions at any of these stages can lead to the formation of unwanted byproducts and diminished yields.
Issue 1: Low to No Yield of the Desired 2-Aminothiophene
This is one of the most common issues encountered. Before delving into specific side reactions, it's crucial to ensure the fundamental reaction parameters are optimized.
Question: My reaction is yielding very little or no 2-aminothiophene. What are the primary factors I should investigate?
Answer: A low or nonexistent yield can often be traced back to several key factors related to the initial stages of the reaction. Here’s a systematic approach to troubleshooting this issue:
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical first step.[5] If this equilibrium is unfavorable, the subsequent steps cannot proceed efficiently.
-
Causality: The base catalyzes this condensation. The choice and amount of base are paramount.[9] Secondary amines like piperidine and morpholine, or tertiary amines like triethylamine are commonly used.[9] For less reactive ketones, a stronger base or different catalyst system may be necessary.[9][10] The condensation also produces water, which can inhibit the reaction.[9]
-
Troubleshooting Protocol:
-
Base Selection: If using a tertiary amine like triethylamine with a less reactive ketone, consider switching to a secondary amine such as piperidine or morpholine, which are often more effective catalysts for the condensation step.
-
Water Removal: For stubborn reactions, employing a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the condensed product. Alternatively, the addition of a dehydrating agent can be considered.[9]
-
Catalyst Screening: Consider alternative catalysts like L-proline, which has been shown to be effective under mild conditions.[11]
-
-
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur (S8) needs to be activated and solubilized to participate in the reaction.
-
Causality: The ring form of elemental sulfur is relatively unreactive. The base and solvent play a crucial role in the opening of the sulfur ring to form reactive polysulfide species.[6][7][12]
-
Troubleshooting Protocol:
-
Solvent Choice: Ensure you are using a polar solvent that can facilitate the dissolution of sulfur and the ionic intermediates. Ethanol, methanol, and DMF are common choices.[4][9]
-
Temperature Optimization: Gently warming the reaction mixture (typically to 40-60 °C) can increase the rate of sulfur dissolution and reaction.[9] However, be cautious, as excessive heat can promote side reactions.[9]
-
-
-
Incorrect Stoichiometry and Reagent Purity: As with any multicomponent reaction, the ratio of reactants is critical.
-
Causality: An excess of one reactant can lead to the formation of byproducts through self-condensation or other undesired pathways.[13] Impurities in starting materials can inhibit the catalyst or participate in side reactions.
-
Troubleshooting Protocol:
-
Accurate Measurement: Carefully measure all reagents to ensure the correct stoichiometric ratios.
-
Reagent Purity: Use purified starting materials. Ensure ketones and nitriles are free from acidic or basic impurities, and that solvents are anhydrous if a dehydrating agent is not being used.
-
-
Issue 2: Formation of a Dimeric Byproduct
A common and often significant side reaction is the dimerization of the Knoevenagel-Cope adduct.
Question: I've isolated a significant amount of a byproduct with approximately double the mass of my expected intermediate. What is it and how can I prevent its formation?
Answer: This is likely a dimer of the α,β-unsaturated nitrile intermediate. This side reaction can sometimes even become the major product.[4]
-
Mechanism of Dimer Formation: The α,β-unsaturated nitrile formed in the first step can undergo a base-promoted Michael addition with another molecule of the enolate of the active methylene nitrile. This is followed by a Thorpe-Ziegler cyclization to yield a substituted cyclohexadiene derivative.[4]
-
Causality: This dimerization is in competition with the addition of sulfur to the α,β-unsaturated nitrile.[4] If the sulfur addition is slow, the dimerization pathway can dominate. This is particularly prevalent when using malononitrile derivatives.[12]
-
Preventative Measures:
-
Reaction Conditions: The choice of reaction conditions can significantly influence the outcome. In some cases, adjusting the temperature or the rate of addition of the base can favor the desired reaction pathway.
-
Two-Step Procedure: For substrates that are particularly prone to dimerization, a two-step approach is often more effective.[4]
-
Step 1: Isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation.
-
Step 2: React the purified α,β-unsaturated nitrile with sulfur and base in a separate step. This ensures that the sulfur addition is not competing with the dimerization of the starting materials.
-
-
Issue 3: Formation of Thiolane Byproducts
In some instances, five-membered sulfur heterocycles other than the desired thiophene can be formed.
Question: My analysis shows the presence of a saturated five-membered ring containing sulfur. How is this forming and what can I do to avoid it?
Answer: The formation of a thiolane derivative suggests an alternative cyclization pathway is occurring.
-
Plausible Mechanism: While less common than dimerization, under certain conditions, the intermediate formed after the addition of sulfur may undergo a reductive cyclization rather than the desired oxidative cyclization to the aromatic thiophene. This can be influenced by the nature of the substituents and the reaction conditions.
-
Troubleshooting Strategies:
-
Oxidizing Conditions: Ensure the reaction conditions are sufficiently oxidizing to favor aromatization to the thiophene. While the reaction is often run under an inert atmosphere to prevent oxidation of the amine, a complete lack of an oxidant might, in some cases, favor the formation of reduced byproducts. The reaction mechanism itself involves an intramolecular redox process where the sulfur is formally reduced.
-
Choice of Sulfur Source: While elemental sulfur is the hallmark of the Gewald reaction, for specific substrates, alternative sulfur transfer reagents might offer better selectivity.
-
Reaction Temperature and Time: Carefully control the reaction temperature and time. Prolonged reaction times at elevated temperatures can sometimes lead to decomposition or rearrangement products.
-
Issue 4: Polymerization and Tar Formation
The appearance of intractable tars or polymeric material is a clear indicator of uncontrolled side reactions.
Question: My reaction mixture has turned into a dark, tarry mess, making product isolation impossible. What causes this and how can I prevent it?
Answer: Polymerization can be a significant issue, arising from the reactive nature of the intermediates and starting materials.
-
Causality: The α,β-unsaturated nitrile intermediate, as well as the final 2-aminothiophene product, can be susceptible to polymerization under basic or acidic conditions, or at elevated temperatures.[9] Self-condensation of the starting carbonyl compound can also contribute to tar formation.[13]
-
Mitigation Strategies:
-
Concentration Control: Adjust the concentration of the reactants. Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular side reactions like polymerization.[9]
-
Controlled Addition: Instead of adding all reagents at once, consider the slow addition of the base or one of the reactants to maintain a low instantaneous concentration of reactive intermediates.[9]
-
Temperature Management: Avoid excessive heating, as this can accelerate polymerization.[9] Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Selection: The choice of solvent can influence the stability of intermediates. Experiment with different polar solvents to find one that minimizes polymerization for your specific substrate.[9]
-
Comparative Summary of Troubleshooting Strategies
| Issue | Primary Cause(s) | Recommended Solutions |
| Low/No Yield | Inefficient Knoevenagel-Cope condensation; Poor sulfur solubility/reactivity; Incorrect stoichiometry | Optimize base and consider water removal; Use appropriate polar solvent and gentle heating; Ensure accurate measurements and pure reagents |
| Dimer Formation | Slow sulfur addition competing with dimerization of the α,β-unsaturated nitrile | Adjust reaction conditions (temperature, addition rate); Employ a two-step procedure |
| Thiolane Byproducts | Reductive cyclization pathway competing with aromatization | Ensure sufficiently oxidizing conditions; Optimize reaction temperature and time |
| Polymerization/Tar | Self-condensation of reactants; Polymerization of intermediates or product | Adjust reactant concentrations; Use controlled addition of reagents; Avoid excessive heat |
Experimental Protocols
Standard One-Pot Gewald Synthesis Protocol
This protocol is a general starting point and may require optimization for specific substrates.
-
To a stirred solution of the carbonyl compound (1.0 equiv.) and the active methylene nitrile (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, or DMF), add elemental sulfur (1.1 equiv.).
-
Add the base (e.g., morpholine, piperidine, or triethylamine; 0.1-1.0 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 40-60 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Two-Step Protocol for Substrates Prone to Dimerization
-
Synthesis of the α,β-Unsaturated Nitrile:
-
Dissolve the carbonyl compound (1.0 equiv.) and the active methylene nitrile (1.0 equiv.) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a suitable base (e.g., piperidine).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude α,β-unsaturated nitrile if necessary.
-
-
Synthesis of the 2-Aminothiophene:
-
Dissolve the purified α,β-unsaturated nitrile (1.0 equiv.) and elemental sulfur (1.1 equiv.) in a suitable polar solvent (e.g., ethanol).
-
Add the base (e.g., morpholine) and heat the mixture to 40-60 °C.
-
Work-up and purify as described in the one-pot protocol.
-
Visualizing the Reaction Pathways
The Gewald Reaction and Competing Dimerization
Caption: The Gewald reaction pathway and the competing dimerization side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the Gewald synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use aldehydes instead of ketones in the Gewald reaction? A1: Yes, aldehydes can be used and will result in a 2-aminothiophene that is unsubstituted at the 5-position.[5] However, aldehydes are generally more reactive than ketones and may be more prone to self-condensation (e.g., aldol condensation) as a side reaction. Careful control of reaction conditions is important.
Q2: What is the role of the base in the Gewald reaction? A2: The base plays multiple crucial roles.[9] It catalyzes the initial Knoevenagel-Cope condensation.[5] It also facilitates the opening of the elemental sulfur ring (S8) to form reactive polysulfide anions, and it promotes the final ring-closure step.[6][7][12] The choice of base can therefore significantly impact the reaction rate and the product distribution.[9]
Q3: Are there greener alternatives for the solvents and catalysts used in the Gewald reaction? A3: Yes, significant research has been directed towards making the Gewald reaction more environmentally friendly.[2][14] This includes the use of water as a solvent, sometimes in conjunction with ultrasound activation, and the development of reusable heterogeneous catalysts.[2][15] L-proline has also been reported as a more environmentally benign catalyst.[11] Mechanochemical (ball-milling) approaches have also been developed to reduce or eliminate the need for solvents.[16]
Q4: How can I purify my 2-aminothiophene product if it is contaminated with elemental sulfur? A4: Unreacted elemental sulfur can sometimes be a persistent impurity. A simple and effective method for its removal is to dissolve the crude product in a suitable organic solvent and wash the solution with an aqueous solution of sodium sulfide (Na2S) or sodium bisulfite (NaHSO3). These reagents react with elemental sulfur to form water-soluble thiosulfates, which can then be removed in the aqueous phase.
Q5: Can microwave irradiation be used to improve the Gewald reaction? A5: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction.[5][9] It can significantly reduce reaction times and, in some cases, improve yields, particularly for less reactive substrates.[9]
References
- BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
- BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
- Putrov, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
- MDPI. (2020). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 25(21), 5029.
- ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
- Journal of Chemical Reaction and Synthesis. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
- YouTube. (2023, November 15). Gewald Aminothiophene Synthesis Mechanism.
- ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
- PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782.
- ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354.
- Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(1), 674-679.
- Wikipedia. (n.d.). Gewald reaction.
- MDPI. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 15(10), 1254.
- The Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- ResearchGate. (n.d.). Green methodologies for the synthesis of 2-aminothiophene.
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.iau.ir [journals.iau.ir]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Gewald Reaction
Welcome to the dedicated technical support center for the Gewald reaction. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of 2-aminothiophenes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you navigate the complexities of this reaction and achieve optimal results in your laboratory.
Troubleshooting Guide: A Symptom-Based Approach
Navigating the challenges of the Gewald reaction is often about recognizing the symptoms of a suboptimal process and understanding the underlying chemical principles. This guide is structured to help you diagnose and resolve common issues you may encounter.
Issue 1: Low or No Product Yield
A low yield of the desired 2-aminothiophene is one of the most common frustrations. The causes can range from reactant purity to suboptimal reaction conditions.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Quality of Elemental Sulfur | Analyze the sulfur source for impurities. Amorphous sulfur can have lower reactivity. | Use high-purity, crystalline sulfur (e.g., rhombic sulfur). Consider recrystallizing commercial sulfur from a suitable solvent like carbon disulfide (with extreme caution) or toluene. |
| Inactive Catalyst | The basic catalyst may be degraded or poisoned. | Use a freshly opened or properly stored catalyst. Consider switching to a different base, such as morpholine, piperidine, or triethylamine, to find the optimal one for your specific substrates. |
| Incorrect Reaction Temperature | The reaction may be too cold to initiate or too hot, leading to decomposition. | Monitor the internal reaction temperature. The Gewald reaction is often exothermic. A typical temperature range is 40-60 °C, but this is substrate-dependent. |
| Presence of Water | Water can interfere with the reaction, particularly with the basic catalyst. | Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures. |
| Steric Hindrance | Bulky substituents on the ketone or nitrile can impede the reaction. | Increase the reaction time and/or temperature. A stronger base or a different solvent system might be necessary to overcome the steric barrier. |
Issue 2: Formation of Significant Byproducts
The presence of impurities can complicate purification and reduce the overall efficiency of your synthesis.
| Observed Byproduct | Likely Cause | Mitigation Strategy |
| Knoevenagel Condensation Product | The initial condensation of the ketone and active methylene nitrile is favored over the subsequent steps. | Ensure the timely addition of sulfur. In some cases, a one-pot, three-component reaction is not ideal. Consider a stepwise approach where the Knoevenagel product is isolated first. |
| Thioamide Formation | Reaction of the nitrile with hydrogen sulfide (a potential byproduct of sulfur reactions). | Maintain a well-ventilated setup or perform the reaction under an inert atmosphere to remove volatile sulfur byproducts. |
| Polymeric Materials | Overheating or prolonged reaction times can lead to polymerization of the thiophene product or starting materials. | Carefully control the reaction temperature and monitor the reaction progress (e.g., by TLC) to avoid unnecessarily long reaction times. |
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be a hurdle.
| Problem | Potential Reason | Suggested Solution |
| Oily Product | The product may have a low melting point or be impure. | Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended. |
| Product Contaminated with Sulfur | Elemental sulfur is soluble in many organic solvents used for extraction and chromatography. | After the reaction, filter the cooled mixture to remove excess sulfur. During workup, a wash with a dilute sodium sulfide solution can help remove residual sulfur. For chromatography, a non-polar solvent system (e.g., hexanes) can often elute the sulfur before the more polar product. |
| Product is Water Soluble | The 2-aminothiophene product may have some water solubility, leading to losses during aqueous workup. | Saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility. Use a continuous liquid-liquid extractor for highly water-soluble products. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Gewald reaction?
There is no single "best" catalyst as the optimal choice is highly substrate-dependent. Morpholine is a widely used and effective catalyst for a broad range of substrates. However, for less reactive starting materials, stronger bases like piperidine or triethylamine may be more effective. It is recommended to screen a small set of bases to determine the best one for your specific transformation.
Q2: Can I run the Gewald reaction without a solvent?
Yes, solvent-free Gewald reactions have been successfully reported and can be an environmentally friendly alternative. This approach often involves heating the neat mixture of reactants and catalyst. However, this may not be suitable for all substrates, and careful temperature control is crucial to prevent runaway reactions and charring.
Q3: How do I choose the right solvent for the Gewald reaction?
The ideal solvent should be inert to the reaction conditions and able to dissolve the reactants. Protic solvents like ethanol and methanol are commonly used and can facilitate the proton transfer steps in the mechanism. Aprotic solvents such as DMF, DMSO, or dioxane can also be used, particularly for less soluble starting materials.
Q4: My reaction is not working. What is the first thing I should check?
First, verify the purity and identity of your starting materials. An impure ketone or active methylene nitrile is a common point of failure. Secondly, ensure your catalyst is active and your sulfur is of good quality. A simple TLC analysis of your starting materials can save you significant time and resources.
Q5: What is the mechanism of the Gewald reaction?
The generally accepted mechanism involves three key stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between the ketone (or aldehyde) and the active methylene nitrile to form an α,β-unsaturated nitrile.
-
Michael Addition: The addition of elemental sulfur to the β-carbon of the Knoevenagel adduct.
-
Ring Closure and Tautomerization: An intramolecular cyclization followed by tautomerization to yield the final 2-aminothiophene product.
Below is a diagram illustrating the key steps of the Gewald reaction mechanism.
Caption: The reaction pathway of the Gewald synthesis.
Experimental Protocols
General Protocol for the Gewald Reaction
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for your specific substrates.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Add the solvent of choice (e.g., ethanol, 3-5 mL per mmol of ketone).
-
Add the basic catalyst (e.g., morpholine, 0.1-0.2 eq.).
-
Heat the reaction mixture to the desired temperature (typically 40-60 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and stir until a solid forms.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2-aminothiophene.
Troubleshooting Workflow
When encountering issues, a systematic approach is key. The following workflow can guide your troubleshooting efforts.
Caption: A systematic workflow for troubleshooting the Gewald reaction.
References
-
Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles. VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemical Berichte, 99(3), 1002-1007. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
-
Bordoloi, U., Borthakur, S., & Boruah, R. C. (2009). A facile solvent-free Gewald reaction for the synthesis of 2-aminothiophenes using a task-specific basic ionic liquid. Tetrahedron Letters, 50(26), 3413-3415. [Link]
-
Putra, M. R. P., & Kim, J. N. (2020). Recent advances in the Gewald reaction. Molecules, 25(6), 1362. [Link]
Technical Support Center: Catalyst Selection for Efficient Aminothiophene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for aminothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization, primarily focusing on the widely-used Gewald reaction. Here, we provide in-depth, field-proven insights to help you troubleshoot common experimental issues and enhance the efficiency of your synthetic protocols.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 2-aminothiophenes, providing a foundational understanding for all users.
Q1: What is the Gewald reaction and why is it a preferred method for 2-aminothiophene synthesis?
The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an active methylene compound (like an α-cyanoester or malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2][3] Its prominence stems from the availability of simple starting materials, mild reaction conditions, and operational simplicity, making it a highly versatile and efficient method for generating this important heterocyclic scaffold.[1]
Q2: What is the fundamental mechanism of the Gewald synthesis?
The reaction proceeds through three key stages:[2][4][5]
-
Knoevenagel-Cope Condensation: The process begins with a base-catalyzed condensation between the carbonyl compound and the active methylene compound to form a stable α,β-unsaturated nitrile intermediate.[4][5]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. This step is mechanistically complex and is understood to involve the opening of the S₈ ring to form polysulfide intermediates.[4][6]
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes intramolecular cyclization via a nucleophilic attack on the cyano group, followed by tautomerization (aromatization) to yield the final 2-aminothiophene product.[5][7] This final, thermodynamically favorable step is the main driving force for the entire reaction sequence.[4][6]
Q3: What is the primary role of the catalyst in the Gewald reaction?
The catalyst, typically a base, is crucial for initiating the first step—the Knoevenagel-Cope condensation.[2][3] It deprotonates the active methylene compound, generating a carbanion that then attacks the carbonyl group.[8] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[2] In some cases, the amine can also act as a nucleophile to activate the elemental sulfur.[6] More advanced catalytic systems, such as conjugate acid-base pairs like piperidinium borate, can facilitate multiple steps of the mechanism, leading to truly catalytic and more efficient transformations.[8]
Q4: Can catalysts other than amines be used?
Yes, a wide range of catalysts has been successfully employed to improve yields, reduce reaction times, and promote greener synthesis. These include:
-
Heterogeneous Catalysts: Solid catalysts like ZnO nanoparticles, Mg/La mixed oxides, and MgO-CeO₂ nanocomposites offer advantages such as easier separation and potential for recycling.[7]
-
Organocatalysts: L-proline has been shown to be an effective catalyst, promoting the reaction under mild conditions with low catalyst loading.[9]
-
Conjugate Acid-Base Pairs: Salts like piperidinium borate have been demonstrated to be highly efficient, recyclable catalysts that can significantly shorten reaction times.[8]
-
Functionalized Polymers: Polyacrylonitrile fibers functionalized with aminopyridines have been used as catalysts for synthesis in water, highlighting a green chemistry approach.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction has a very low yield or has failed completely.
This is a common issue that often points to problems with the initial condensation step or reagent quality.[3]
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Knoevenagel-Cope Condensation | Base Selection: The pKa and steric profile of the base are critical. For less reactive or sterically hindered ketones, a stronger base may be required. Screen common bases like piperidine, morpholine, and triethylamine to find the optimal choice for your specific substrates.[2] Water Removal: This condensation step produces water, which can inhibit the reaction equilibrium.[2] For stubborn reactions, consider using a Dean-Stark apparatus to azeotropically remove water or add a chemical dehydrating agent. |
| Poor Reagent Purity or Activity | Reagent Purity: Ensure all starting materials, especially the carbonyl compound and active methylene nitrile, are pure. Impurities can lead to side reactions or poison the catalyst.[3] Base/Catalyst Inactivity: Amines can degrade over time. Use a fresh bottle of the base or distill it before use. If using a solid catalyst, ensure it hasn't been deactivated by moisture or other contaminants.[3] |
| Poor Sulfur Solubility or Reactivity | Solvent Choice: The reactivity of elemental sulfur is highly dependent on the solvent. Polar solvents such as ethanol, methanol, or DMF are generally preferred as they enhance solubility.[2] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can increase the rate of sulfur addition. However, avoid excessive heat, which can promote dimerization or other side reactions.[2][10] |
| Moisture or Air Sensitivity | Inert Atmosphere: While many Gewald reactions are robust, certain substrates or catalytic systems may be sensitive to moisture or oxygen. If you suspect this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.[3] |
Problem 2: I am observing multiple spots on my TLC, and purification is difficult.
The formation of byproducts is often related to reaction conditions or the reactivity of the intermediates.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Knoevenagel-Cope Intermediate Accumulation | The α,β-unsaturated nitrile intermediate may be visible on the TLC if the subsequent sulfur addition and cyclization steps are the rate-limiting. Solution: Increase the reaction temperature slightly or extend the reaction time to facilitate the cyclization. Ensure the stoichiometry of sulfur is correct.[2] |
| Dimerization or Polymerization of Intermediates | The highly reactive α,β-unsaturated nitrile can undergo self-condensation, especially with prolonged reaction times or at high concentrations. Solution: Try adding the reagents in a different order or use a syringe pump for slow addition of one of the starting materials to keep its instantaneous concentration low. Changing the solvent can also mitigate this issue.[2] |
| Formation of Polysulfide Byproducts | The reaction of elemental sulfur can lead to a complex equilibrium of polysulfide intermediates.[4][6] While these typically funnel to the final product, suboptimal conditions can lead to side reactions. Solution: Optimizing the base and temperature is key. Some modern catalysts are designed to better control the sulfur chemistry. |
Problem 3: My catalyst seems to be inactive or requires stoichiometric amounts.
Many traditional Gewald protocols use stoichiometric amounts of an amine, which acts as both a reagent and a catalyst. Achieving a truly catalytic process requires careful selection.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Catalyst is a Reagent in Disguise | Traditional amine bases are consumed in side reactions or are not regenerated efficiently, thus requiring high loadings.[8] Solution: Switch to a system known to be truly catalytic. For example, piperidinium borate acts as a conjugate acid-base pair, where both the cation and anion participate in the catalytic cycle, leading to high efficiency at low (e.g., 20 mol%) loadings.[8] |
| Heterogeneous Catalyst Deactivation | Solid catalysts can lose activity due to poisoning from impurities, blockage of active sites, or structural changes during the reaction.[7] Solution: Ensure high purity of reagents. If catalyst deactivation is suspected, it may need to be washed, dried, or regenerated according to the specific catalyst's protocol. Pre-treatment, such as calcination for mixed metal oxides, can be critical for achieving optimal performance.[11] |
| Catalyst is Not Suitable for the Substrates | A catalyst that works well for cyclohexanone may not be optimal for a linear, sterically hindered ketone. Solution: Perform a catalyst screen. Test a small panel of catalysts from different classes (e.g., a secondary amine, a tertiary amine, an organocatalyst, a heterogeneous catalyst) to identify the most promising candidate for your specific substrate combination. |
Catalyst Selection & Performance Optimization
The choice of catalyst is paramount for an efficient, high-yielding, and clean synthesis. Below is a comparative table of common catalyst types and a workflow for optimizing catalyst performance.
Catalyst Comparison Table
| Catalyst Type | Examples | Typical Loading | Advantages | Disadvantages |
| Secondary Amines | Piperidine, Morpholine | Stoichiometric to Catalytic | Readily available, effective for many substrates.[1][2] | Often requires high loading, can be difficult to remove.[8] |
| Tertiary Amines | Triethylamine (Et₃N) | Stoichiometric to Catalytic | Non-nucleophilic, useful for sensitive substrates.[1] | Often less reactive than secondary amines. |
| Heterogeneous Basic Oxides | Mg/La mixed oxides, ZnO nanoparticles | Catalytic (2-10 mol%) | Easy to remove by filtration, recyclable, can be activated by heat.[7] | May have lower activity, potential for leaching. |
| Organocatalysts | L-Proline | Catalytic (10-20 mol%) | Mild conditions, environmentally friendly, good for asymmetric synthesis.[9] | Can be expensive, may require specific solvents. |
| Conjugate Acid-Base Pairs | Piperidinium Borate | Catalytic (20 mol%) | High yields, very short reaction times, recyclable in aqueous media.[8] | May not be commercially available and requires synthesis. |
Catalyst Performance Optimization Workflow
The following diagram outlines a systematic approach to selecting and optimizing a catalyst for your specific aminothiophene synthesis.
Caption: Catalyst optimization workflow.
Experimental Protocols
Protocol 1: General Procedure for 2-Aminothiophene Synthesis using Piperidinium Borate
This protocol is adapted from a highly efficient method utilizing a recyclable conjugate acid-base catalyst.[8]
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 equiv)
-
Active Methylene Compound (e.g., Malononitrile, 1.0 equiv)
-
Elemental Sulfur (1.0 equiv)
-
Piperidinium Borate (Pip Borate) catalyst (20 mol%)
-
Solvent (e.g., Water or Ethanol, 10 mL per 5 mmol of ketone)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
Setup: To the round-bottom flask, add the ketone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.0 equiv), and the piperidinium borate catalyst (0.20 equiv).
-
Solvent Addition: Add the chosen solvent (e.g., water).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 20-30 minutes.[8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: The product can be further purified by recrystallization from ethanol if necessary.
-
Catalyst Recycling (for aqueous reactions): The aqueous filtrate containing the catalyst can be washed with ethyl acetate to remove residual organic material. The aqueous layer can then be reused for subsequent reactions, demonstrating good catalytic activity for several cycles.[8]
Protocol 2: Mechanistic Overview of the Gewald Reaction
The following diagram illustrates the key steps in the formation of 2-aminothiophenes via the Gewald reaction.
Caption: Key stages of the Gewald reaction.
References
-
Dubus, E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]
-
Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
-
Reddy, A.S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. Available at: [Link]
-
Javed, S., & Ess, D. H. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Javed, S., & Ess, D. H. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]
-
Reddy, B.V.S., et al. (2014). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (2023). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition. MDPI. Available at: [Link]
-
ResearchGate. (2025). A guideline to optimizing the performance of V2O5–MoO3/TiO2 catalysts for low-temperature SCR denitrification in industrial application. ResearchGate. Available at: [Link]
-
MDPI. (2021). Boosting the Catalytic Performance of Co/Mg/La Catalyst for Ammonia Synthesis by Selecting a Pre-Treatment Method. MDPI. Available at: [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
RSC Publishing. (2024). Rationalising catalytic performance using a unique correlation matrix. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic performance as a function of temperature. Catalyst Cu/Fe/O... ResearchGate. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Managing the Exothermicity of the Gewald Reaction: A Technical Support Guide
Welcome to the Technical Support Center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermicity of this versatile multicomponent reaction. As a cornerstone in the synthesis of 2-aminothiophenes, mastering the thermal characteristics of the Gewald reaction is paramount for ensuring safety, maximizing yield, and achieving high product purity.[1][2] This resource offers troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the Gewald reaction always exothermic?
Yes, the Gewald reaction is generally considered an exothermic process. The formation of new, more stable bonds in the 2-aminothiophene product releases energy in the form of heat. The overall enthalpy change for the reaction is negative, indicating a net release of energy.[3] The magnitude of the exotherm can vary significantly depending on the specific substrates, solvent, and catalyst used.
Q2: What are the primary factors influencing the exothermicity of the Gewald reaction?
Several factors can impact the rate and intensity of heat generation:
-
Reactivity of the Carbonyl Compound: More reactive aldehydes and ketones will react faster, leading to a more rapid release of heat.
-
Nature of the Active Methylene Compound: The acidity of the α-proton in the active methylene compound influences the rate of the initial Knoevenagel condensation, a key step in the reaction sequence.[4][5]
-
Choice of Base: The type and concentration of the base catalyst play a crucial role. Stronger bases can accelerate the reaction, leading to a more pronounced exotherm.
-
Solvent: The solvent's ability to dissipate heat (thermal conductivity and heat capacity) and its boiling point are critical. Solvents with low boiling points can be problematic if the exotherm is not well-controlled.
-
Concentration of Reactants: Higher concentrations of reactants will result in a faster reaction rate and, consequently, a greater rate of heat evolution.
Q3: What are the potential consequences of a poorly controlled exotherm?
Failure to manage the heat generated during the Gewald reaction can lead to several undesirable outcomes:
-
Runaway Reaction: In a worst-case scenario, an uncontrolled exotherm can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can cause a rapid increase in temperature and pressure, potentially leading to vessel rupture and release of hazardous materials.
-
Reduced Yield and Purity: Elevated temperatures can promote the formation of unwanted side products and the decomposition of the desired 2-aminothiophene product.[6]
-
Safety Hazards: Beyond the risk of a runaway reaction, uncontrolled exotherms can lead to the boiling of low-boiling point solvents, creating pressure buildup and potential for splashes or fires.
Troubleshooting Guide: Managing Exotherms in the Gewald Reaction
This section provides practical, step-by-step guidance for addressing specific issues related to the exothermicity of the Gewald reaction.
Problem 1: Rapid and Uncontrolled Temperature Spike Upon Reactant Addition
Symptoms:
-
A sudden and significant increase in the reaction temperature immediately after adding one of the reactants.
-
Vigorous boiling of the solvent, even with external cooling.
-
Noticeable pressure increase in a closed system.
Causality:
This is a classic sign that the rate of heat generation is overwhelming the heat removal capacity of your experimental setup. The initial reaction rate is too high, often due to the rapid addition of a highly reactive component or insufficient initial cooling.
Step-by-Step Troubleshooting Protocol:
-
Immediate Action: If you observe a rapid temperature spike, immediately cease the addition of any further reactants. If it is safe to do so, increase the efficiency of your cooling system (e.g., by adding more ice to an ice bath or lowering the temperature of a cryostat).
-
Re-evaluate Your Addition Strategy:
-
Slow, Controlled Addition: Instead of adding reactants all at once, employ a controlled addition strategy using a syringe pump or a dropping funnel. This is particularly important for the most reactive component, which is often the carbonyl compound or the base.
-
Portion-wise Addition: For solid reactants, consider adding them in small portions over a period of time, allowing the temperature to stabilize between additions.
-
-
Optimize Your Cooling System:
-
Pre-cool the Reaction Vessel: Before adding any reactants, ensure your reaction vessel is adequately cooled to the desired starting temperature.
-
Choose an Appropriate Cooling Bath: An ice-water bath is suitable for maintaining a temperature of 0-5 °C. For lower temperatures, consider using an ice-salt bath (-20 to -5 °C) or a dry ice/acetone bath (-78 °C).[7][8][9] Ensure good thermal contact between the cooling bath and the reaction flask.
-
Utilize a Jacketed Reactor: For larger scale reactions or those with a significant exotherm, a jacketed reactor connected to a circulating chiller/heater provides superior temperature control.[10]
-
-
Consider Dilution: Increasing the volume of the solvent can help to better dissipate the heat generated. However, be mindful that excessive dilution may slow down the reaction rate to an undesirable extent.
Problem 2: Lower than Expected Yield and Presence of Impurities
Symptoms:
-
The final product yield is significantly lower than reported in the literature for a similar reaction.
-
TLC or GC-MS analysis of the crude product shows multiple spots or peaks, indicating the presence of byproducts.
Causality:
Elevated temperatures, even if not leading to a runaway reaction, can promote side reactions or degradation of the target molecule. The Gewald reaction mechanism involves several intermediates, and high temperatures can favor alternative reaction pathways.[11]
Step-by-Step Troubleshooting Protocol:
-
Monitor the Internal Reaction Temperature: It is crucial to monitor the internal temperature of the reaction mixture, not just the temperature of the cooling bath. A thermocouple or thermometer placed directly in the reaction mixture will provide a more accurate reading of the actual reaction conditions.
-
Maintain a Consistent, Lower Reaction Temperature: Many Gewald reactions proceed efficiently at room temperature or even lower.[5] Experiment with running the reaction at a lower, consistently maintained temperature to disfavor the formation of temperature-sensitive byproducts.
-
Analyze for Common Side Products: Common side products in the Gewald reaction can arise from self-condensation of the carbonyl compound, Michael addition, or other competing pathways.[12] Identifying these impurities by techniques like GC-MS can provide clues about the undesirable reaction pathways that are being favored.
-
Optimize Reactant Stoichiometry and Addition Order: Carefully control the stoichiometry of your reactants. The order of addition can also influence the outcome. Often, it is preferable to add the base catalyst last and slowly to a cooled mixture of the other reactants.
Problem 3: Difficulty in Scaling Up the Reaction
Symptoms:
-
A reaction that was well-behaved on a small scale becomes difficult to control when attempted on a larger scale.
-
Significant exotherms are observed on a larger scale that were not apparent in the initial small-scale experiments.
Causality:
The surface-area-to-volume ratio decreases as the scale of the reaction increases. This means that the ability to remove heat through the walls of the reactor does not increase at the same rate as the heat-generating volume of the reaction mixture.
Step-by-Step Troubleshooting Protocol:
-
Perform a Calorimetry Study: Before scaling up, it is highly recommended to perform a reaction calorimetry study.[13][14] This will provide quantitative data on the heat of reaction and the rate of heat release under different conditions, which is essential for safe and successful scale-up.
-
Re-evaluate the Cooling Capacity: Ensure that the cooling system for the larger reactor is capable of handling the total heat output of the reaction. This may require a more efficient cooling system, such as a larger jacketed reactor or the use of internal cooling coils.[13]
-
Implement a Robust Temperature Control System: For pilot and production scale, an automated temperature control system is essential. This system should be able to adjust the cooling rate in real-time to maintain the desired reaction temperature.
-
Consider a Semi-Batch or Continuous Flow Process: For highly exothermic reactions, transitioning from a batch process to a semi-batch (where one reactant is added slowly over time) or a continuous flow process can significantly improve safety and control. Continuous flow reactors offer excellent heat transfer and precise temperature control due to their high surface-area-to-volume ratio.
Data Presentation
Table 1: Common Cooling Baths for Laboratory-Scale Exotherm Management
| Coolant Mixture | Achievable Temperature Range (°C) | Comments |
| Ice/Water | 0 to 5 | Simple and effective for moderate cooling. Ensure good mixing of ice and water for optimal heat transfer.[8] |
| Crushed Ice/NaCl | -20 to -10 | A simple way to achieve sub-zero temperatures. |
| Crushed Ice/CaCl₂·6H₂O | -40 to -10 | Can achieve lower temperatures than NaCl mixtures. |
| Dry Ice/Acetone | -78 | A very common and effective cooling bath for low-temperature reactions.[7][9] Use in a well-ventilated area and wear appropriate PPE. |
| Liquid Nitrogen | -196 | Used for cryogenic reactions. Requires specialized equipment and safety precautions.[8] |
This table provides a general guide. The actual temperature may vary depending on the ratio of components and the experimental setup.
Experimental Protocols
Protocol 1: Step-by-Step Methodology for a Controlled Gewald Reaction
This protocol provides a general framework for performing a Gewald reaction with enhanced control over the exotherm.
-
Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, and a dropping funnel.
-
Place the flask in a cooling bath (e.g., an ice-water bath) on a magnetic stir plate.
-
-
Initial Charging:
-
Charge the flask with the carbonyl compound, the active methylene compound, elemental sulfur, and the solvent.
-
Begin stirring and allow the mixture to cool to the desired starting temperature (e.g., 0-5 °C).
-
-
Controlled Addition of Base:
-
Dilute the base catalyst (e.g., morpholine or triethylamine) with a small amount of the reaction solvent in the dropping funnel.
-
Add the base solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Carefully monitor the internal temperature throughout the addition. If the temperature begins to rise rapidly, slow down or temporarily stop the addition until the temperature stabilizes.
-
-
Reaction Monitoring:
-
After the addition of the base is complete, allow the reaction to stir at the controlled temperature.
-
Monitor the progress of the reaction by TLC or another suitable analytical technique.
-
-
Work-up:
-
Once the reaction is complete, proceed with the appropriate work-up procedure as described in the literature for your specific product.
-
Visualization
Diagram 1: Troubleshooting Workflow for Gewald Reaction Exothermicity
Caption: A logical workflow for troubleshooting unexpected exotherms during the Gewald reaction.
References
- Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
- Gewald, K. (2021). Gewald reaction. Wikipedia.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Putatunda, S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
- Proposed mechanism for the Gewald condensation reaction. (n.d.).
- Sabnis, R. W., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
- Putrov, G. A., & Komykhov, S. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
- The Gewald multicomponent reaction. (2011). PubMed - NIH.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
- 7.3: Exothermic and Endothermic Reactions - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Tips & Tricks: Heating and Cooling - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Heat flow calorimetry - applic
- Enthalpy of formation of thiophene derivatives | Request PDF. (2025).
- Is there an easy way to predict if a reaction is exothermic or endothermic without actually doing it in a chemistry lab? - Reddit. (2020). Reddit.
- First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. (2025).
- What are the best tools for cooling chemical reactions? - Asynt. (2024). Asynt.
- Endothermic and exothermic reactions | Chemistry | Khan Academy - YouTube. (2023). YouTube.
- Cooling mixtures | Resource - Royal Society of Chemistry: Education. (n.d.). Royal Society of Chemistry.
- Cooling Chemical Reactions - YouTube. (2021). YouTube.
- Computational investigations on the mechanism of the Gewald reaction. (n.d.). ACS.
- Endothermic & Exothermic Reactions Practice Questions & Answers – Page 1 | General Chemistry - Pearson. (n.d.). Pearson.
- Enthalpy of formation | Thermodynamics | AP Chemistry | Khan Academy - YouTube. (2021). YouTube.
- Standard enthalpy of form
- Activity and Decomposition | Separation Science. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and Decomposition | Separation Science [sepscience.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Cooling mixtures | Resource | RSC Education [edu.rsc.org]
- 9. youtube.com [youtube.com]
- 10. asynt.com [asynt.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. amarequip.com [amarequip.com]
- 14. icheme.org [icheme.org]
Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize their synthetic outcomes. The synthesis of this and related 2-aminothiophenes is most commonly achieved through the Gewald three-component reaction.[1][2][3] Success in this multicomponent reaction is highly dependent on carefully controlled reaction conditions, with the choice of solvent being a critical parameter influencing both the yield and purity of the final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis.
Question 1: My reaction has a very low yield or has failed completely. What are the likely causes?
Answer: A low or zero yield in a Gewald reaction typically points to issues with one of three areas: reagent quality, catalyst activity, or suboptimal reaction conditions.
-
Reagent Purity and Stability: The Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (methyl cyanoacetate).[3][4] This initial step is base-catalyzed and sensitive to impurities.
-
Base Catalyst Inactivity: An organic base, such as morpholine or triethylamine, is essential for catalyzing the initial condensation.[2] If the base is old, contaminated, or degraded, it will be ineffective.
-
Actionable Advice: Use a fresh, high-purity amine catalyst. Consider opening a new bottle if the current one is old. The catalyst's role is crucial, and its inactivity is a common point of failure.[5]
-
-
Suboptimal Temperature: The reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, side reactions and decomposition can occur. Most Gewald reactions are conducted at moderately elevated temperatures (e.g., 45-60°C).[6]
-
Actionable Advice: Carefully monitor and control the reaction temperature. A typical procedure involves stirring the mixture at 45°C for several hours.[6] An oil bath is recommended for stable and uniform heating.
-
Question 2: The final product is impure, with significant side products observed by TLC and NMR. How can I improve the purity?
Answer: Purity issues often stem from incorrect solvent choice, reaction time, or temperature, leading to the formation of side products or the presence of unreacted starting materials.
-
Causality - The Role of the Solvent: The solvent does more than just dissolve the reactants; it mediates the entire reaction pathway. It must effectively dissolve elemental sulfur (S₈), the polar organic reactants, and the reaction intermediates. A poor solvent choice can lead to localized high concentrations of reactants, promoting polymerization or side reactions. Polar aprotic solvents like DMF or protic solvents like ethanol are often used.[7]
-
Actionable Advice: The choice of solvent is critical. While methanol or ethanol are common, they can sometimes participate in side reactions.[6][7] Consider screening a panel of solvents. Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can be excellent alternatives that may offer a cleaner reaction profile.[2] Toluene and DMSO have also been used, but may result in no reaction or lower yields in some cases.[8]
-
-
Reaction Monitoring: Over- or under-running the reaction can result in a complex mixture.
-
Actionable Advice: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Follow the disappearance of the limiting reagent (typically the ketone) and the appearance of the product spot. Quench the reaction once the starting material is consumed to prevent the formation of degradation products.
-
-
Purification Strategy: The crude product is often a solid that can be isolated by filtration.[6] However, residual impurities may require further purification.
-
Actionable Advice: Recrystallization is the most effective method for purifying the final product.[6][9] Ethanol is a commonly reported solvent for recrystallization, yielding the product as needles or crystals.[6][9] If recrystallization is insufficient, column chromatography on silica gel may be necessary.
-
Question 3: The reaction seems to stall and does not go to completion. What steps can be taken?
Answer: A stalled reaction can be caused by poor solubility of an intermediate or catalyst deactivation.
-
Solubility of Intermediates: The multi-step reaction involves several intermediates.[7][10] If an intermediate precipitates from the solution, it is effectively removed from the reaction, causing it to stall.
-
Actionable Advice: The choice of solvent is paramount. A solvent like DMF is often effective because of its excellent solvating power for a wide range of organic molecules and intermediates. If using an alcohol, ensure the reaction volume is sufficient to maintain solubility.
-
-
Catalyst Concentration: While catalytic, the amount of amine base is important. Too little may not be sufficient to drive the reaction to completion at a reasonable rate.
-
Actionable Advice: Ensure you are using an appropriate catalytic amount of the base. Some procedures use a significant volume of an amine like morpholine, which can also act as a co-solvent.[6]
-
-
Microwave Irradiation: For reactions that are sluggish under conventional heating, microwave-assisted organic synthesis (MAOS) can be a powerful alternative. It has been shown to dramatically reduce reaction times and, in some cases, improve yields for Gewald reactions.[3][5]
-
Actionable Advice: If available, consider transitioning the reaction to a microwave reactor. This can often overcome kinetic barriers that cause a reaction to stall under thermal conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the solvent in the Gewald reaction?
The solvent plays several critical roles:
-
Solubilization: It must dissolve three different types of components: a polar organic ketone, a polar active methylene nitrile, and nonpolar elemental sulfur (S₈).
-
Stabilization of Intermediates: The reaction proceeds through charged intermediates. A polar solvent can stabilize these intermediates, facilitating the reaction.[11]
-
Reaction Rate: The polarity of the solvent can influence the reaction rate. Polar protic solvents (like ethanol) can solvate and stabilize the base catalyst, potentially slowing down the initial deprotonation step compared to polar aprotic solvents (like DMF).[11][12] However, they can be effective in later proton transfer steps. The choice is a balance to achieve the best overall rate and selectivity.
Q2: How do I select an optimal starting solvent for my specific substrates?
A logical approach involves screening a small set of diverse solvents. A recommended starting panel would include:
-
A Polar Protic Solvent: Ethanol or Methanol. These are inexpensive, readily available, and widely used.[6][7]
-
A Polar Aprotic Solvent: DMF or Acetonitrile. These are excellent solvating agents and can promote clean reactions.[2][13]
-
A Less Polar Solvent: Dioxane or THF. These can sometimes offer different selectivity or easier workup.
The optimal choice will depend on the specific substrates used. The workflow diagram below outlines a systematic approach to solvent screening.
Q3: What are the primary advantages and disadvantages of different solvent classes for this synthesis?
| Solvent Class | Examples | Advantages | Disadvantages |
| Polar Protic | Ethanol, Methanol | Inexpensive, low toxicity, effective at dissolving polar reactants.[6] | Can participate in side reactions (e.g., transesterification). May slow down base-catalyzed steps by solvating the catalyst.[11] |
| Polar Aprotic | DMF, Acetonitrile | Excellent solvating power for a wide range of compounds.[7] Generally does not participate in the reaction. Can accelerate SN2-type steps. | Higher boiling points can make removal difficult. Potential for toxicity (DMF). |
| Non-Polar | Toluene, Hexane | Easy to remove, useful for specific applications. | Poor solubility for polar reactants and intermediates, often leading to low yields or no reaction.[8] |
Data Summary: Representative Solvent Effects on Yield & Purity
The following table summarizes typical results for the synthesis of a substituted 2-aminothiophene via the Gewald reaction, illustrating the impact of solvent choice. Note: These are representative values; actual results will vary with specific substrates and conditions.
| Solvent | Reaction Temp. (°C) | Time (h) | Typical Yield (%) | Notes on Purity |
| Methanol | 45 | 3 | 70-85% | Good, product often precipitates and can be filtered.[6] |
| Ethanol | 50-60 | 4 | 75-85% | Generally clean reaction, easy to work with.[4][7] |
| DMF | 60 | 2 | 80-90% | Often gives higher yields and faster reactions due to better solubility.[7] |
| Acetonitrile | Reflux | 5 | 60-75% | A good polar aprotic alternative to DMF.[13] |
| Dioxane | Reflux | 6 | 50-65% | Lower yields are common, but may be useful for specific substrates. |
| Water | Room Temp | 12 | 75-98% | A green chemistry approach has been reported using a water/triethylamine mixture, giving high yields.[1] |
Experimental Protocols & Workflows
Protocol 1: General Synthesis in Methanol
This protocol is a standard literature procedure for synthesizing compounds like this compound.[6]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).
-
Solvent Addition: Add 30 mL of methanol to the flask.
-
Catalyst Addition: With stirring, slowly add morpholine (5 mL) over a period of 30 minutes. An exotherm may be observed. Maintain the temperature at 35-40°C during the addition.
-
Reaction: Heat the reaction mixture to 45°C and stir for 3 hours. Monitor the reaction by TLC.
-
Isolation: Allow the mixture to cool to room temperature. The product will typically precipitate.
-
Purification: Filter the solid product and wash it with cold ethanol. Recrystallize the crude product from ethanol to obtain pure this compound.[6]
Diagram 1: Experimental Workflow for Solvent Optimization
This diagram outlines a systematic process for selecting the best solvent to maximize yield and purity.
Caption: Workflow for solvent screening and reaction optimization.
References
-
Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 131(3), 279-293. Available from: [Link]
- Farbwerke Hoechst AG. (1959). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents.
-
Valle, M. S., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(7), 9935-9947. Available from: [Link]
-
Putrov, G. A., & Zhiryakov, V. G. (2017). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available from: [Link]
- Imperial Chemical Industries PLC. (1989). US4847386A - Process for preparing thiophene derivatives. Google Patents.
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Iranian Chemical Society, 4(3), 333-338. Available from: [Link]
-
McKinnon, D. M., & Hassan, K. H. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9684-9694. Available from: [Link]
-
Abaee, M. S., et al. (2006). Proposed mechanism for the Gewald condensation reaction. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available from: [Link]
-
Derridj, F., et al. (2010). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... ResearchGate. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2012). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. Available from: [Link]
- Khetrapal, C. L., & Kunwar, A. C. (1970). Solvent effects on proton chemical shifts in thiophenes. Indian Journal of Pure and Applied Physics, 8, 12-15.
-
Reddy, P. V., et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC - NIH. Available from: [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- El-Shahat, M. F., et al. (2020). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. PDF.
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available from: [Link]
-
Schaller, C. (2022). 4.7: Solvent Effects. Chemistry LibreTexts. Available from: [Link]
- Jain, S., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 425-430.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
Navigating the Gewdald Reaction: A Technical Support Guide for the Synthesis of 2-Aminothiophenes
The Gewald reaction, a cornerstone in heterocyclic chemistry, offers a powerful and versatile one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1] These structures are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[2][3] Despite its utility, this multicomponent reaction can present challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of the Gewald synthesis, ensuring a higher success rate in your experiments.
Troubleshooting Guide: From Low Yields to Purification Hurdles
This section addresses common issues encountered during the Gewald reaction in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Q1: My Gewald reaction has a very low yield or failed to produce any product. What are the likely causes?
A low or non-existent yield in a Gewald reaction can often be traced back to several critical factors, primarily related to the initial Knoevenagel condensation step or the subsequent sulfur addition and cyclization.[4][5]
Potential Cause 1: Ineffective Knoevenagel Condensation
The initial step of the Gewald reaction is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[1][6] Failure at this stage will prevent the reaction from proceeding.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) are pure. Impurities can inhibit the reaction.
-
Assess Base Activity: The amine base (e.g., morpholine, triethylamine, piperidine) is crucial. Use a fresh, high-purity base. Older or improperly stored amines can be less effective.
-
Optimize Base Selection and Stoichiometry: While often used catalytically, the amount and type of base can significantly impact the condensation. Morpholine is often cited as a highly effective base for this reaction.[2] If using a weaker base, a stoichiometric amount may be necessary.
-
Consider a Two-Step Procedure: For particularly sluggish reactions, performing the Knoevenagel condensation as a separate step to isolate the intermediate α,β-unsaturated nitrile can be beneficial.[7] This intermediate can then be reacted with sulfur and a base in a subsequent step.
-
Potential Cause 2: Issues with Sulfur Addition and Cyclization
Even with a successful Knoevenagel condensation, the reaction can falter at the sulfur incorporation and ring-closing stages.
-
Troubleshooting Steps:
-
Sulfur Quality and Form: Use finely powdered elemental sulfur to ensure better dispersion in the reaction mixture.[2] Clumped or coarse sulfur will have limited surface area, hindering its reaction.
-
Solvent Effects: The solubility of sulfur and the reaction intermediates is critical. Common solvents include ethanol, methanol, and DMF.[7] If reactants are not dissolving, consider a more polar solvent.
-
Temperature Optimization: While the Gewald reaction is often conducted at moderate temperatures (40-60 °C), some substrate combinations may require heating to facilitate the dissolution of sulfur and promote cyclization. However, excessive heat can lead to side reactions and decomposition.
-
Visualizing the Path to Success: The Gewald Reaction Mechanism
Understanding the reaction pathway is fundamental to effective troubleshooting. The following diagram illustrates the key steps of the Gewald reaction.
Sources
removal of unreacted sulfur from Gewald reaction mixture
Technical Support Center: Gewald Reaction Workup
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Topic: Effective Removal of Unreacted Sulfur from Gewald Reaction Mixtures
This guide is designed for researchers, chemists, and drug development professionals who utilize the Gewald multicomponent reaction. The persistence of unreacted elemental sulfur (S₈) is a frequent challenge during product workup and purification. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the isolation of high-purity 2-aminothiophene products.
Frequently Asked Questions (FAQs)
Q1: Why is there always unreacted sulfur left in my Gewald reaction?
The Gewald reaction, a one-pot synthesis of 2-aminothiophenes, involves the condensation of a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[1] Stoichiometric or a slight excess of sulfur is typically used to drive the reaction to completion. However, factors such as reaction kinetics, substrate reactivity, and localized concentration gradients can lead to incomplete consumption of the elemental sulfur, which remains as a persistent contaminant in the crude product.
Q2: What problems can residual sulfur cause in my final product?
Residual elemental sulfur is a critical purity issue for several reasons:
-
Inaccurate Yields: Co-precipitated sulfur artificially inflates the mass of the isolated product, leading to erroneously high yield calculations.
-
Analytical Interference: Sulfur can co-elute with the target compound during chromatographic purification (e.g., HPLC, column chromatography) and can interfere with analytical techniques like GC-MS.[2]
-
Downstream Reactivity: Sulfur can poison catalysts or participate in unwanted side reactions in subsequent synthetic steps.
-
Crystallization Issues: Sulfur can co-crystallize with the desired product, making purification by simple recrystallization challenging and sometimes ineffective.[3]
Q3: Can I prevent the problem by simply using less sulfur?
While optimizing the stoichiometry is a crucial part of methods development, reducing the amount of sulfur below a certain threshold can lead to incomplete reactions and the formation of other byproducts, such as the intermediate Knoevenagel adduct.[4] The goal of the workup is not just to accommodate an excess of sulfur but to efficiently remove it, allowing for a more robust and scalable reaction protocol.
Troubleshooting Guide: From Crude Mixture to Pure Compound
Q4: My crude reaction mixture has solidified into a yellow, waxy solid upon cooling. How should I begin the workup?
This is a common scenario, as both the product and the unreacted sulfur precipitate out of the reaction solvent.
Causality: At typical Gewald reaction temperatures (e.g., 50-80 °C), elemental sulfur is often molten or has significant solubility in the reaction medium.[5] Upon cooling, its solubility plummets, causing it to crash out along with your 2-aminothiophene product.
Solution: Selective Solvent Trituration/Washing
-
Initial Wash: Begin by triturating the solid mass with a cold, non-polar solvent in which your product has poor solubility, but which can wash away some organic residues. Cold hexanes or diethyl ether are excellent starting choices. This helps to break up the solid mass.
-
Alcohol Wash: Follow up with a wash using a cold alcohol like ethanol or methanol. Many 2-aminothiophene products have limited solubility in cold alcohols, whereas elemental sulfur is very poorly soluble (e.g., ~0.066 g/100g in ethanol at 25°C).[6] This step is highly effective at removing residual basic catalysts (like morpholine or triethylamine) and other more polar impurities.
-
Filtration: After each wash, collect the solid by vacuum filtration. The resulting solid will be enriched in your product and sulfur, but cleaner and more manageable for the next purification step.
Q5: I've filtered my crude product, but the solid is still bright yellow, and I suspect a high sulfur content. What is the most reliable next step?
Recrystallization is the most powerful and common technique to separate the product from sulfur, leveraging their differential solubilities.[3]
Causality: The success of recrystallization hinges on selecting a solvent where the solubility of your product and sulfur have a different temperature coefficient. Ideally, the product should be highly soluble at high temperatures and poorly soluble at low temperatures, while sulfur remains at least moderately soluble upon cooling.
Solution: Strategic Recrystallization
-
Solvent Selection: Aromatic solvents are often the best choice. Sulfur's solubility increases significantly with temperature in solvents like toluene and xylene.[7] For example, sulfur's solubility in toluene increases dramatically from ~2 g/100g at 25°C to over 11 g/100g at 80°C.[5][6] Choose a solvent where your product shows a similar, but more pronounced, solubility curve.
-
Procedure:
-
Dissolve the impure solid in a minimum amount of the chosen hot solvent (e.g., boiling toluene or xylene).[8]
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Slow cooling promotes the formation of large, pure crystals of your product.
-
The majority of the elemental sulfur should remain in the cold mother liquor.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Data Presentation: Sulfur Solubility in Organic Solvents
The following table provides solubility data for elemental sulfur (S₈) in common organic solvents, which is critical for selecting an appropriate recrystallization or washing solvent.
| Solvent | Temperature (°C) | Solubility (g / 100g Solvent) | Reference |
| Carbon Disulfide | 25 | 34.76 | [6] |
| Toluene | 25 | 2.07 | [6] |
| Toluene | 80 | 11.6 | [5] |
| m-Xylene | 25 | 1.97 | [6] |
| o-Xylene | 90 | ~27 | [7] |
| Chlorobenzene | 25 | 2.37 | [6] |
| Ethanol | 25 | 0.066 | [6] |
| Methanol | 25 | 0.03 | [6] |
| n-Hexane | 25 | 0.40 | [6] |
| Dichloromethane | N/A | Low | N/A |
Note: Data is compiled from multiple sources and should be used as a guideline. Experimental verification is recommended.
Q6: Recrystallization isn't working perfectly; my product seems to co-crystallize with the sulfur. Are there any chemical methods to remove it?
Yes. When physical methods are insufficient, a chemical conversion approach is highly effective. This involves converting elemental sulfur into a water-soluble species that can be easily removed via an aqueous wash.
Causality: Elemental sulfur (S₈) is nucleophilically attacked by sulfite ions (SO₃²⁻) to form thiosulfate (S₂O₃²⁻), which is highly soluble in water.
Solution: Aqueous Sodium Sulfite Wash
This method is best integrated into a standard liquid-liquid extraction workup.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or toluene.
-
Washing: Transfer the organic solution to a separatory funnel and wash it one to three times with a saturated aqueous solution of sodium sulfite (Na₂SO₃).[9] The reaction Na₂SO₃ + S → Na₂S₂O₃ will occur at the interface, pulling the sulfur into the aqueous layer as sodium thiosulfate.[10]
-
Separation: After washing, separate the layers. Perform a final wash of the organic layer with brine to remove residual water and dissolved salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the sulfur-free crude product, which can then be further purified if necessary (e.g., by recrystallization or column chromatography).
Visualized Workflows & Protocols
General Purification Workflow
The following diagram outlines the decision-making process for purifying a crude Gewald reaction product.
Caption: Decision workflow for sulfur removal.
Protocol 1: Purification by Recrystallization
Objective: To separate the 2-aminothiophene product from elemental sulfur based on differential solubility.
Materials:
-
Crude Gewald product containing sulfur
-
Recrystallization solvent (e.g., Toluene, Xylene, or Ethanol, based on product solubility)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solubility Test: In a small test tube, determine the best solvent by testing the solubility of a small sample of crude product in the hot and cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent required to fully dissolve the solid at its boiling point. Use a stir bar for even heating.
-
Hot Filtration (Optional): If any insoluble material remains at boiling, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum recovery, subsequently place the flask in an ice-water bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small portion of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Chemical Removal via Sodium Sulfite Wash
Objective: To chemically convert elemental sulfur to water-soluble sodium thiosulfate for removal.
Materials:
-
Crude Gewald product containing sulfur
-
Water-immiscible organic solvent (e.g., Ethyl Acetate)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product completely in the organic solvent (e.g., 10-20 mL of ethyl acetate per gram of crude product).
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated Na₂SO₃ solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash (Optional): If a high amount of sulfur was present, repeat the wash with fresh Na₂SO₃ solution.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water. Separate the layers.
-
Drying: Transfer the organic layer to a clean flask and add a sufficient amount of anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes until the solution is clear.
-
Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the sulfur-free crude product.
References
-
Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Gewald, K. (1961). Zur Synthese von 2-Amino-thiophenen. Angewandte Chemie, 73(3), 114-114.
-
Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Journal of Sulfur Chemistry, 34(4), 371-380.
-
Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia.
-
McKee, M. L., & Gutenberg, J. (2019). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry, 84(15), 9446-9455.
-
Dangerous Lab. (2023). How to Purify Sulfur by Recrystallization with Xylenes. YouTube.
-
Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents.
-
Wermink, W. N., et al. (2018). Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K. The Journal of Natural Gas Engineering, 3(2), 71-95.
-
Zborowski, J. (2012). Removal of sulfur from a solvent extract. Trends in Analytical Chemistry, 31, 129-134.
-
Wikipedia contributors. (2023). Sodium sulfite. In Wikipedia, The Free Encyclopedia.
-
Guo, Z., et al. (2023). Less Solvent Solid State Reaction of Sodium Sulfite and Sulfur. ResearchGate.
-
Zhang, T., et al. (2022). Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals. Minerals, 12(10), 1234.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals | MDPI [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. d-nb.info [d-nb.info]
- 8. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 9. Sodium sulfite - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
stability and degradation of Methyl 3-amino-4-cyanothiophene-2-carboxylate
Guide Objective: This document provides a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Methyl 3-amino-4-cyanothiophene-2-carboxylate. It offers in-depth insights into the stability and degradation of this key heterocyclic building block, presented through practical troubleshooting guides, frequently asked questions, and validated experimental protocols. Our goal is to empower users to ensure the integrity of their starting materials, optimize reaction conditions, and confidently interpret analytical results.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the handling, storage, and use of this compound.
Question 1: My solid-state sample of this compound has developed a pale yellow or orange tint over time. Is it still usable?
Answer: A slight color change in the solid material often indicates the onset of minor degradation, though the bulk of the material may still be of acceptable purity. This discoloration is typically due to a combination of slow oxidation of the aminothiophene ring and potential minor photodegradation, even from ambient light exposure.
Expert Recommendation: Before using a discolored sample, its purity must be verified. Do not assume it is suitable for your reaction.
-
Immediate Action: Perform a quick purity check. A melting point determination is a fast and effective initial assessment; the literature melting point is in the range of 85-88 °C.[1] A broad or depressed melting range compared to a fresh sample indicates the presence of impurities.
-
Definitive Analysis: For quantitative use, an HPLC-UV or LC-MS analysis is strongly recommended to quantify the purity and identify any significant degradants. An NMR spectrum can also reveal the presence of impurities.
-
Causality: The electron-rich 3-amino group and the thiophene sulfur atom make the molecule susceptible to slow, air-induced oxidation, which can form highly colored, conjugated byproducts.
Question 2: I am observing a new, more polar spot on my TLC plate during my reaction. What could this be?
Answer: The appearance of a new, more polar impurity is a classic sign of hydrolysis of the methyl ester group. This is one of the most common degradation pathways under both acidic and basic aqueous conditions.
Troubleshooting Guide: Investigating New Polar Impurities
| Potential Cause | Diagnostic Check | Corrective Action & Prevention |
| Ester Hydrolysis | The impurity will have a mass difference of -14 Da (loss of CH₂) corresponding to the formation of 3-amino-4-cyanothiophene-2-carboxylic acid. A patent describes this exact hydrolysis using aqueous NaOH.[2] | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and perform reactions under an inert atmosphere (N₂ or Ar) to exclude moisture.2. pH Control: If your reaction involves acidic or basic reagents, consider if their addition can be minimized or if a non-aqueous base/acid can be used.3. Temperature Management: Avoid excessive heating, as this accelerates hydrolysis. |
| Cyano Group Hydrolysis | A mass increase of +18 Da (addition of H₂O) would suggest hydrolysis of the nitrile to the primary amide (Methyl 3-amino-4-carbamoylthiophene-2-carboxylate). This typically requires more forcing conditions than ester hydrolysis. | 1. Milder Reagents: If strong acids/bases are being used, explore milder alternatives.2. Reaction Time: Minimize reaction time to reduce the exposure of the cyano group to hydrolytic conditions. |
Question 3: What are the optimal storage and handling conditions to ensure the long-term stability of this compound?
Answer: To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential.
Recommended Storage and Handling Protocols
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Long-term: 2-8 °C.Short-term: Room temperature is acceptable, but a cool, dark place is advised.[1] | Reduces the rate of all potential degradation reactions (hydrolysis, oxidation, etc.). |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | The aminothiophene moiety is susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces O₂ and moisture, preserving the compound's integrity. |
| Light | Store in an amber glass vial or a container protected from light. | Thiophene derivatives can be sensitive to UV light, which can initiate radical reactions or photodecomposition.[3][4] |
| Moisture | Keep the container tightly sealed. Use a desiccator for long-term storage. | Prevents hydrolysis of the ester and cyano functionalities. |
Part 2: Key Degradation Pathways
Understanding the chemical liabilities of this compound is fundamental to designing robust experiments. The primary degradation routes are hydrolysis and oxidation.
Hydrolytic Degradation Pathway
The ester and cyano functional groups are susceptible to hydrolysis, a process that can be catalyzed by either acid or base. Ester hydrolysis is typically the more facile of the two pathways.
Caption: Primary hydrolytic degradation routes for the subject molecule.
Oxidative Degradation Pathway
The electron-rich nature of the aminothiophene ring makes it a target for oxidizing agents, including atmospheric oxygen over prolonged periods. The sulfur heteroatom is the most likely site of initial oxidation.
Caption: Oxidation of the thiophene sulfur to form a sulfoxide derivative.
Part 3: Experimental Protocol for Stability Assessment
To quantitatively assess stability and identify potential degradants under your specific experimental conditions, a forced degradation study is the industry-standard approach. This protocol provides a framework for such a study.
Protocol: Forced Degradation Study by HPLC-UV
Objective: To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to determine its stability profile.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or other appropriate modifier)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector (e.g., monitoring at 254 nm) and a C18 column
-
pH meter, calibrated oven, UV light chamber
Methodology Workflow:
Caption: Standard workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh and prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Control Sample (T=0): Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 50 µg/mL) with a 50:50 mixture of acetonitrile and water. This is your unstressed control and time-zero sample.
-
Stress Sample Preparation: For each condition, mix a defined volume of the stock solution with the stressor in a sealed vial.
-
Acid: Mix 1 mL stock with 1 mL of 0.1 M HCl. Place in an oven at 60 °C.
-
Base: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Mix 1 mL stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Place a vial of the solid powder and a separate vial of the stock solution in an oven at 80 °C.
-
Photolytic: Place a vial of the stock solution in a photostability chamber with a controlled UV output.
-
-
Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 2, 8, and 24 hours).
-
Sample Quenching and Dilution:
-
For Acid/Base samples, neutralize the aliquot with an equimolar amount of base/acid.
-
Dilute all aliquots to the working concentration (50 µg/mL) using 50:50 acetonitrile:water.
-
-
HPLC Analysis: Inject all samples (Control, T=0, and stressed time points) into the HPLC system.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A decrease in the peak area of the parent compound indicates degradation.
-
The appearance of new peaks signifies the formation of degradation products.
-
Calculate the percentage of degradation and the relative retention times (RRT) of the new peaks for identification purposes.
-
This self-validating system provides definitive evidence of the compound's stability under various conditions, allowing for the development of robust and reliable experimental procedures.
References
- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
- Process for preparing thiophene derivatives.
-
Buchstaller, H.-P., et al. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Flippi, A., et al. Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate. Shree Ganesh Remedies Limited. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Gouda, M. A., et al. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
-
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
-
DeLuna, F. A., et al. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. [Link]
-
Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. [Link]
-
Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. ResearchGate. [Link]
-
Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]
Sources
- 1. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Methyl 3-amino-4-cyanothiophene-2-carboxylate
In the landscape of modern drug discovery and development, the unequivocal structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. Heterocyclic compounds, particularly thiophene derivatives, are privileged scaffolds in medicinal chemistry, valued for their diverse pharmacological activities. Methyl 3-amino-4-cyanothiophene-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its purity and structural integrity are paramount, necessitating a robust analytical strategy for its characterization.
This guide provides an in-depth comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings of the expected ¹H NMR spectrum, present a detailed experimental protocol, and contextualize its utility against alternative methods such as ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Primacy of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the preeminent technique for determining the precise structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR offers a definitive fingerprint, allowing for the unambiguous assignment of each proton-containing functional group.
Predicted ¹H NMR Analysis of this compound
In the absence of an experimental spectrum from a public database, we can predict the ¹H NMR spectrum of the title compound based on established chemical shift principles and data from analogous structures. The expected signals are as follows:
-
Amino (-NH₂) Protons: The two protons of the primary amine group are expected to appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A typical range for aromatic amine protons is between 3.0 and 5.0 ppm.[1][2] The electron-donating nature of the amino group influences the electron density of the thiophene ring.
-
Thiophene Ring Proton (-CH): The single proton on the thiophene ring at position 5 is anticipated to resonate as a singlet. Its chemical shift will be influenced by the neighboring sulfur atom and the electronic effects of the substituents. Protons on thiophene rings typically appear in the aromatic region, generally between 6.5 and 8.0 ppm.[3][4][5][6] The electron-withdrawing cyano and carboxylate groups are expected to deshield this proton, shifting it downfield.
-
Methyl Ester (-OCH₃) Protons: The three protons of the methyl ester group will give rise to a sharp singlet. The electronegative oxygen atom deshields these protons, and their characteristic chemical shift is typically in the range of 3.5 to 4.0 ppm.[7]
The predicted ¹H NMR spectrum is therefore expected to exhibit three distinct signals, each corresponding to one of the proton-containing groups in the molecule.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is indispensable for structural confirmation, a multi-technique approach is essential for a comprehensive characterization, including purity assessment and functional group identification.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Precise proton environment, connectivity, and quantification. | Unambiguous structural confirmation. | Signal broadening for NH₂ protons. |
| ¹³C NMR | Number and type of carbon atoms. | Confirms the carbon skeleton and presence of all functional groups. | Longer acquisition times, lower sensitivity than ¹H NMR. |
| FT-IR | Presence of functional groups. | Rapid and definitive identification of C≡N, C=O, and N-H bonds. | Does not provide information on the connectivity of the molecule. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms molecular formula and provides structural clues from fragmentation. | Isomeric compounds may not be distinguishable. |
| HPLC | Purity and quantification. | High-resolution separation of impurities. | Does not provide structural information on its own. |
¹³C NMR Spectroscopy
Complementary to ¹H NMR, ¹³C NMR provides a detailed map of the carbon framework of the molecule.[8][9][10] For this compound, we would expect to see signals for the four distinct carbons of the thiophene ring, the nitrile carbon, the ester carbonyl carbon, and the methyl ester carbon. The chemical shifts of the thiophene carbons would provide further evidence for the substitution pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.[11][12][13][14][15] The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine, typically two bands in the region of 3300-3500 cm⁻¹.
-
C≡N stretching of the nitrile group, a sharp and intense band around 2220-2260 cm⁻¹.
-
C=O stretching of the ester group, a strong, sharp band around 1700-1730 cm⁻¹.
-
C-N stretching of the aromatic amine, in the 1250-1335 cm⁻¹ region.
-
C-O stretching of the ester, in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the crucial information of the molecule's mass, confirming its elemental composition.[16][17][18][19][20] The fragmentation pattern can also offer valuable structural insights. For the title compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. Fragmentation may involve the loss of the methoxy group from the ester, or cleavage of the thiophene ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[21][22][23][24][25] A reversed-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The area of the main peak relative to the total peak area provides a quantitative measure of purity.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route can be adapted from the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[26]
Step-by-step methodology:
-
To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of ethyl cyanoacetate (0.5 mmol) and a suitable ketone precursor (0.5 mmol) in absolute ethanol (2 ml).
-
Stir the reaction mixture at 50°C for 3 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
¹H NMR Spectroscopy
Step-by-step methodology:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for the comprehensive characterization of this compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. www1.udel.edu [www1.udel.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ptfarm.pl [ptfarm.pl]
- 24. agilent.com [agilent.com]
- 25. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 26. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the 13C NMR Spectral Data of Methyl 3-amino-4-cyanothiophene-2-carboxylate
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-amino-4-cyanothiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison with related thiophene derivatives, supported by experimental data and established spectroscopic principles. Our objective is to furnish a practical and authoritative resource for the structural elucidation and quality control of this important heterocyclic compound.
Introduction: The Role of 13C NMR in Heterocyclic Chemistry
13C NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules.[1][2] In the realm of heterocyclic chemistry, it provides a direct window into the carbon framework, revealing subtle electronic changes within the ring system induced by various substituents. For a polysubstituted thiophene such as this compound, the 13C chemical shifts are highly sensitive to the interplay of electron-donating and electron-withdrawing groups.[3] This sensitivity allows for unambiguous confirmation of the substitution pattern and provides insights into the molecule's electronic distribution, which can be crucial for predicting its reactivity and biological activity.
The analysis of 13C NMR spectra for substituted thiophenes involves a careful consideration of inductive and resonance effects.[4][5] Electron-donating groups, like the amino group at the C3 position, are expected to shield adjacent carbons, causing an upfield shift in their resonance signals. Conversely, electron-withdrawing groups, such as the cyano and carbomethoxy functionalities at the C4 and C2 positions respectively, will deshield neighboring carbons, leading to a downfield shift.[3][6]
Structural Elucidation of this compound
The structure of this compound, with its distinct arrangement of functional groups, gives rise to a unique 13C NMR spectrum. The numbering of the carbon atoms for the purpose of spectral assignment is illustrated in the diagram below.
Figure 1. Structure and carbon numbering for this compound.
Predicted 13C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~110-120 | Attached to the electron-withdrawing carbomethoxy group and the sulfur atom. |
| C3 | ~150-160 | Attached to the strongly electron-donating amino group, leading to significant downfield shift. |
| C4 | ~95-105 | Attached to the electron-withdrawing cyano group, but shielded by the adjacent amino group. |
| C5 | ~130-140 | Thiophene α-carbon adjacent to sulfur, deshielded by the cyano group at C4. |
| C=O | ~160-170 | Typical chemical shift for an ester carbonyl carbon.[6][7] |
| -OCH3 | ~50-55 | Standard chemical shift for a methoxy carbon of an ester.[6] |
| -C≡N | ~115-125 | Characteristic chemical shift for a nitrile carbon.[8] |
Comparative Analysis with Structurally Related Thiophene Derivatives
To substantiate the predicted chemical shifts and understand the influence of each substituent, a comparison with experimentally determined 13C NMR data of related thiophene derivatives is invaluable.
Comparison with Ethyl 2-amino-4-methylthiophene-3-carboxylate
This compound shares the 2-amino and ester functionalities but has a methyl group at C4 instead of a cyano group, and the ester is an ethyl ester. The reported 13C NMR data in CDCl3 is: δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.[9]
| Carbon Atom | Ethyl 2-amino-4-methylthiophene-3-carboxylate (δ, ppm)[9] | Predicted this compound (δ, ppm) | Analysis of Substituent Effects |
| C2 | 164.17 | ~110-120 | In the analogue, C2 is attached to the amino group, causing a strong downfield shift. In our target molecule, C2 is attached to the carbomethoxy group, which is less electron-donating than an amino group. |
| C3 | 102.85 | ~150-160 | The positions of the amino and ester groups are swapped. The amino group at C3 in the target molecule will cause a significant downfield shift for C3. |
| C4 | 136.71 | ~95-105 | The electron-donating methyl group at C4 in the analogue causes a downfield shift. The electron-withdrawing cyano group in the target molecule, combined with the shielding from the adjacent amino group, results in a more upfield chemical shift. |
| C5 | 106.72 | ~130-140 | The C5 in the analogue is a β-carbon to the amino group. In our target molecule, C5 is adjacent to the sulfur and deshielded by the C4-cyano group, leading to a more downfield shift. |
| C=O | 166.13 | ~160-170 | The chemical shifts for the ester carbonyls are in a similar expected range.[6][7] |
General Substituent Effects in Thiophenes
-
Amino Group (Electron-Donating): An amino group strongly shields the ortho and para carbons in aromatic systems, but in the case of the C3-amino group in our target molecule, it will strongly deshield the carbon it is directly attached to (C3) and influence the adjacent C2 and C4 carbons.
-
Cyano Group (Electron-Withdrawing): The cyano group is a moderate electron-withdrawing group and will deshield the carbon it is attached to (C4) and the adjacent C5.[8]
-
Carbomethoxy Group (Electron-Withdrawing): This group will deshield the C2 carbon to which it is attached.
The interplay of these effects leads to the predicted chemical shifts for this compound.
Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR spectra for thiophene derivatives, the following experimental protocol is recommended.
Figure 2. A generalized workflow for acquiring a 13C NMR spectrum.
Sample Preparation
-
Weigh approximately 15-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). The CDCl3 signal at δ 77.16 ppm can serve as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (for a 400 MHz Spectrometer)
-
Nucleus: 13C
-
Frequency: Approximately 100 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 to 4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum to the CDCl3 solvent peak at δ 77.16 ppm.
-
Integrate the peaks if desired, although routine 13C NMR peak intensities are not always proportional to the number of carbons.[1]
Conclusion
This guide has provided a detailed analysis of the expected 13C NMR spectral data for this compound. Through a comparative approach with structurally related compounds and an understanding of fundamental substituent effects, we have assigned predicted chemical shifts for each carbon atom in the molecule. The provided experimental protocol offers a robust methodology for acquiring high-quality spectral data for this and similar compounds. This comprehensive guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the accurate and efficient structural characterization of this important thiophene derivative.
References
-
Fringuelli, F., Marino, G., & Taticchi, A. (1976). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, (3), 276-280. [Link]
- Consiglio, G., Gronowitz, S., Hörnfeldt, A. B., Noto, R., & Spinelli, D. (1980). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. Chemical Scripta, 16, 117-121.
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13C NMR - How Many Signals. Retrieved from [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
- Thottumkara, A. P., Kurokawa, T., & Du Bois, J. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Chemical Science, 4(5), 2033-2038.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Gilbert, T. M., & Bacher, A. (2006). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. The Journal of chemical physics, 125(19), 194106. [Link]
-
Kaur, M., Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Narayana, B. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 1(1), x1521035. [Link]
-
The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]
-
Ganesh Remedies. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]
- Doucet, H., & Santelli, M. (2007). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with aryl halides. Tetrahedron, 63(35), 8569-8577.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
- Akkaya, M. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chemistry LibreTexts. (2021). 13C-NMR Spectroscopy. Retrieved from [Link]
-
Fathalla, W., Čajan, M., & Pazdera, P. (2001). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo- 1,2,4,5-tetrahydro[4][5][10]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Molecules, 6(5), 414-427.
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 3-amino-4-cyanothiophene-2-carboxylate: A Comparative Analysis of Mass Spectrometry and Alternative Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel heterocyclic compounds is a cornerstone of success. Molecules such as Methyl 3-amino-4-cyanothiophene-2-carboxylate, a substituted thiophene, represent a class of compounds with significant potential in medicinal chemistry. The intricate arrangement of amino, cyano, and carboxylate functionalities on the thiophene ring necessitates a robust analytical strategy to ensure identity, purity, and stability. This guide provides an in-depth analysis of the interpretation of the mass spectrum of this compound, alongside a comparative evaluation with other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, as well as High-Performance Liquid Chromatography (HPLC).
The Power and Nuances of Mass Spectrometry in Elucidating Thiophene Structures
Mass spectrometry (MS) is an unparalleled tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure through the analysis of fragmentation patterns. When subjected to electron ionization (EI), a molecule like this compound will generate a unique mass spectrum, a fingerprint of its molecular architecture.
Predicting the Mass Spectrum and Fragmentation Pathway
While an experimental mass spectrum for this compound is not widely available in public spectral databases, we can predict its fragmentation pattern based on established principles of mass spectrometry for thiophenes, amines, nitriles, and esters. The molecular weight of this compound (C₇H₆N₂O₂S) is 182.19 g/mol .
The electron ionization process will begin by ejecting an electron from the molecule, most likely from a non-bonding lone pair on the sulfur or nitrogen atom, or from the π-system of the thiophene ring, to form the molecular ion (M⁺•) at m/z 182. This molecular ion will then undergo a series of fragmentation events, giving rise to characteristic daughter ions.
Key Predicted Fragmentation Pathways:
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in a stable acylium ion at m/z 151.[1]
-
Loss of Carbon Monoxide (CO): The acylium ion at m/z 151 could further lose a molecule of carbon monoxide (CO, 28 Da) to generate a fragment at m/z 123.
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the thiophene ring and the carboxylate group can lead to the loss of the carbomethoxy radical (•COOCH₃, 59 Da), resulting in a fragment at m/z 123.
-
Cleavage of the Cyano Group (•CN): The cyano group can be lost as a radical (•CN, 26 Da), leading to a fragment at m/z 156.
-
Ring Fragmentation: The stable thiophene ring can also undergo fragmentation, although this typically requires higher energy. Characteristic fragments from the thiophene ring itself might be observed at lower m/z values.[2][3]
The presence of sulfur will also give rise to a characteristic M+2 isotope peak at m/z 184, with an intensity of about 4.4% relative to the molecular ion peak, which is a key indicator for the presence of a single sulfur atom.[2]
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocol for Acquiring a Mass Spectrum
To obtain a high-quality mass spectrum of this compound, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended:
1. Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized and purified compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is completely dissolved to prevent injection port contamination.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or DB-5MS, is suitable for this type of compound.
-
Injection: 1 µL of the sample solution in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and key fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathway.
-
Utilize a spectral library (e.g., NIST) to search for potential matches or to aid in the interpretation, though a direct match for this specific molecule may not be present.
A Comparative Guide: Mass Spectrometry vs. Alternative Analytical Techniques
While mass spectrometry provides invaluable information, a comprehensive structural elucidation relies on a combination of analytical techniques. Here, we compare the utility of MS with NMR, FTIR, and HPLC for the characterization of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), and structural information from fragmentation patterns. | High sensitivity, provides molecular weight information, excellent for identifying known compounds through library matching and for proposing structures of unknowns.[4][5] | Isomers can be difficult to distinguish, fragmentation can sometimes be complex to interpret, and provides limited information on the stereochemistry and connectivity of atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides unambiguous structural information, including the number and environment of protons and carbons, and their connectivity through techniques like COSY, HSQC, and HMBC.[6] | Relatively low sensitivity compared to MS, requires larger sample amounts, and can be time-consuming to acquire and interpret complex spectra. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, and provides characteristic absorption bands for key functional groups like C≡N (cyano), N-H (amino), C=O (ester), and C-S (thiophene).[7] | Provides limited information on the overall molecular structure and connectivity, and spectra can be complex in molecules with many functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of isomers. | Excellent for separating complex mixtures, highly quantitative, and can be coupled with MS for enhanced analytical power (LC-MS). | Provides no direct structural information on its own, and method development can be time-consuming. |
In-depth Comparison and Synergistic Application
For the specific case of this compound, each technique offers unique and complementary insights:
-
Mass Spectrometry would confirm the molecular weight of 182 g/mol and the presence of sulfur through the M+2 isotope peak. The fragmentation pattern would provide strong evidence for the presence of the methyl ester and cyano groups.
-
¹H NMR Spectroscopy would be expected to show distinct signals for the amino protons, the methyl protons of the ester group, and the single proton on the thiophene ring. The chemical shifts and coupling constants would provide definitive information about their chemical environment and proximity to one another.
-
¹³C NMR Spectroscopy would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon of the ester, the cyano carbon, and the carbons of the thiophene ring.
-
FTIR Spectroscopy would provide quick confirmation of the key functional groups. We would expect to see characteristic stretching vibrations for the N-H bonds of the primary amine (around 3300-3500 cm⁻¹), the C≡N triple bond of the cyano group (around 2220-2260 cm⁻¹), and the C=O double bond of the ester (around 1700-1725 cm⁻¹).[7]
A Self-Validating Analytical Workflow:
A robust and self-validating workflow for the characterization of a newly synthesized batch of this compound would involve the following logical progression:
Caption: A logical workflow for the comprehensive characterization of this compound.
By integrating the data from these orthogonal techniques, a scientist can build a comprehensive and validated understanding of the molecule's structure. The HPLC confirms the purity of the sample being analyzed by the spectroscopic methods. FTIR provides a rapid check for the expected functional groups. Mass spectrometry confirms the molecular weight and provides key structural clues. Finally, NMR spectroscopy provides the definitive atomic connectivity and stereochemistry, confirming the interpretations from the other techniques. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the characterization of novel pharmaceutical compounds.
References
-
Chowdhury, S., & Ghorai, P. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1846-1875. [Link]
-
Lin, H. R., et al. (2012). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 17(9), 10356-10372. [Link]
-
Satonaka, H. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 34(10), 1379-1384. [Link]
-
Robb, D. B., & Jackson, G. P. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0298144. [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2468. [Link]
-
Paredes, J. A., et al. (2010). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. Current Organic Chemistry, 14(1), 2-16. [Link]
-
PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Tsuchiya, T. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Nippon Kagaku Zasshi, 81(4), 574-578. [Link]
- Gronowitz, S. (Ed.). (1985).
-
Jackson, G. P., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(6), 1235-1247. [Link]
-
Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 35(5), 10-17. [Link]
-
van der Zanden, M. J., et al. (2021). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Applied Polymer Materials, 3(2), 949-958. [Link]
-
M. J. S. Dewar, N. Trinajstic. (1971). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Tetrahedron, 27(15), 3469-3474. [Link]
-
Singh, S., & Kumar, V. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: A Journal of Pharmaceutical Science, 13(3), 1-5. [Link]
-
The Organic Chemistry Tutor. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
-
Heinze, J., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 679-691. [Link]
-
NIST. (n.d.). Thiophene. NIST Chemistry WebBook. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
-
Gevorgyan, V., & Sromek, A. W. (2016). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. The Journal of Organic Chemistry, 81(3), 1047-1055. [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Mirokhin, Y. Z., & Tsvetkov, A. G. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Analytical Chemistry, 71(7), 724-734. [Link]
-
The Organic Chemistry Tutor. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 3. Thiophene [webbook.nist.gov]
- 4. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
A Senior Application Scientist's Guide to FTIR Spectroscopy of Aminothiophene Functional Groups
Introduction: The Analytical Significance of Aminothiophenes
Aminothiophenes are a cornerstone heterocyclic scaffold in medicinal chemistry and materials science. Their unique electronic properties, stemming from the fusion of an electron-rich thiophene ring and a versatile amino functional group, make them privileged structures in the development of pharmaceuticals, conductive polymers, and molecular sensors.[1] For researchers in these fields, the ability to rapidly and accurately confirm the presence and understand the chemical environment of the aminothiophene moiety is critical.
Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive method for this purpose. By probing the vibrational modes of a molecule's chemical bonds, FTIR offers a distinct "fingerprint," revealing the key functional groups present.[2] This guide provides an in-depth comparison of the FTIR spectral features of aminothiophenes, explains the causality behind spectral shifts due to structural changes, and presents a validated protocol for acquiring high-quality data.
Decoding the Spectrum: Characteristic Vibrational Modes
An FTIR spectrum of an aminothiophene can be logically dissected into contributions from the amino group (-NH₂) and the thiophene ring. Understanding these characteristic regions is the first step in spectral interpretation.[2][3]
The Amino Group (-NH₂) Signature Region (3500-3300 cm⁻¹ and ~1600 cm⁻¹)
The primary amine is one of the most conspicuous functional groups in the IR spectrum. Its presence is typically confirmed by observing two distinct bands in the high-frequency region.
-
N-H Asymmetric & Symmetric Stretching: Primary amines (R-NH₂) exhibit two sharp to medium intensity peaks between 3500 cm⁻¹ and 3300 cm⁻¹. The higher frequency band corresponds to the asymmetric stretching mode (ν_as), while the lower frequency band is the symmetric stretching mode (ν_s).[4] The presence of two distinct peaks in this region is a strong indicator of a primary amine. Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.
-
N-H Scissoring (Bending): A moderate to strong absorption band typically appears in the 1650-1580 cm⁻¹ range, which is attributed to the scissoring (in-plane bending) deformation of the N-H bonds.[5] This peak can sometimes overlap with C=C stretching vibrations from the aromatic ring, requiring careful analysis.
The Thiophene Ring Fingerprint (1550-650 cm⁻¹)
The thiophene ring gives rise to a series of complex absorptions in the fingerprint region of the spectrum. These bands are highly sensitive to the substitution pattern on the ring.[6][7]
-
C=C Ring Stretching: Aromatic C=C stretching vibrations within the thiophene ring typically produce a set of two or three bands of variable intensity in the 1550-1400 cm⁻¹ region.[8] For 2-substituted thiophenes, characteristic bands are often observed around 1530 cm⁻¹ and 1450 cm⁻¹.[6]
-
C-H Bending Vibrations: In-plane C-H bending modes appear in the 1300-1000 cm⁻¹ range.[6] More diagnostically useful are the C-H out-of-plane bending vibrations between 900 cm⁻¹ and 700 cm⁻¹.[7] The specific positions of these strong bands are highly indicative of the substitution pattern on the thiophene ring.
-
C-S Stretching: The C-S stretching vibration is often weak and can be difficult to definitively assign. It typically falls in the 870-650 cm⁻¹ range.[6][8][9]
The following table summarizes the key vibrational frequencies for aminothiophene functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Moiety | Notes / Relative Intensity |
| 3500 - 3400 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (doublet with symmetric) |
| 3400 - 3300 | Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (doublet with asymmetric) |
| ~3100 | Aromatic C-H Stretch | Thiophene Ring | Weak to Medium |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1550 - 1400 | C=C Ring Stretching | Thiophene Ring | Medium to Strong (multiple bands) |
| 1300 - 1000 | In-plane C-H Bending | Thiophene Ring | Weak to Medium |
| 900 - 700 | Out-of-plane C-H Bending | Thiophene Ring | Strong (position depends on substitution) |
| 870 - 650 | C-S Stretching | Thiophene Ring | Weak to Medium |
Comparative Analysis: The Influence of Molecular Structure on Spectral Features
The precise frequencies of these vibrational modes are not fixed; they are exquisitely sensitive to the electronic and steric environment. This sensitivity is what makes FTIR a powerful tool for detailed structural elucidation.[10]
Causality of Spectral Shifts
The position of an absorption band is determined by the bond strength and the masses of the atoms involved. Any structural change that alters the electron density distribution will affect bond strengths and, consequently, the vibrational frequencies.
-
Electron-Donating Groups (EDGs): Groups like alkyls or alkoxys increase electron density in the thiophene ring. This can slightly weaken the C=C bonds through resonance, causing a shift to lower wavenumbers (a redshift).
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carbonyl (-C=O) pull electron density from the ring. This generally strengthens the ring bonds, shifting the C=C stretching frequencies to higher wavenumbers (a blueshift).[11] The effect on the amino group is also significant; an EWG on the ring will decrease electron density on the nitrogen, strengthening the N-H bonds and shifting their stretching frequencies to higher values.
-
Positional Isomerism (2- vs. 3-Aminothiophene): The electronic communication between the amino group and the sulfur atom is more direct in 2-aminothiophene than in 3-aminothiophene. This results in subtle but distinct differences in the fingerprint region, particularly in the C=C and C-H bending modes, providing a basis for distinguishing between these isomers.
The logical relationship between molecular structure and expected spectral changes is visualized in the diagram below.
Caption: Logical workflow for interpreting substituent and isomer effects on an aminothiophene FTIR spectrum.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
Trustworthy data begins with a robust experimental protocol. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its simplicity and reproducibility, requiring minimal sample preparation.[12][13]
Instrumentation and Materials
-
FTIR Spectrometer with a Diamond ATR accessory
-
Sample of aminothiophene derivative (solid powder)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Repeat with a dry wipe to ensure the crystal is completely dry and free of residue.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[14] This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (typically 1-5 mg) of the solid aminothiophene sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.[14]
-
Apply Pressure: Engage the ATR's pressure clamp, lowering it until it makes firm and even contact with the solid sample. Applying consistent pressure is crucial for creating good contact between the sample and the crystal, which ensures a high-quality, reproducible spectrum.[12]
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters (resolution, number of scans) as the background. The software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.
-
Data Analysis: Perform any necessary data processing, such as baseline correction, to ensure the peaks originate from a flat baseline. Identify the key peaks and compare their positions to the reference values in the table above.
-
Cleaning: After analysis, retract the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal surface thoroughly as described in Step 2 to prepare for the next measurement.
The following diagram illustrates this self-validating experimental workflow.
Caption: Standard Operating Procedure for FTIR analysis of solid aminothiophenes using an ATR accessory.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural analysis of aminothiophene derivatives. By systematically evaluating the N-H stretching and bending regions, along with the characteristic thiophene ring vibrations in the fingerprint region, researchers can rapidly confirm the identity and purity of their compounds. Furthermore, a nuanced understanding of how positional isomerism and the electronic nature of other substituents influence spectral peak positions allows for a deeper level of structural elucidation. The ATR-FTIR workflow presented here provides a reliable and efficient method for generating high-quality, reproducible data, empowering drug development professionals and materials scientists to make informed decisions in their research endeavors.
References
-
ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available from: [Link]
-
IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]
-
PLoS One. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Available from: [Link]
-
Journal of the Chemical Society of Japan, Pure Chemistry Section. The Infrared Absorption Spectra of Thiophene Derivatives. Available from: [Link]
-
RSC Publishing. Vibrational modes of aminothiophenol: a TERS and DFT study. Available from: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
-
University of California, Irvine. Sample preparation for FT-IR. Available from: [Link]
-
National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available from: [Link]
-
ResearchGate. FT-IR spectrum of PTT-1, PTT-2, PTT-3 and PTT-4. Available from: [Link]
-
Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. Available from: [Link]
-
MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available from: [Link]
-
University of Wisconsin-Madison. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]
-
ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]
-
University of Missouri-St. Louis. Fourier Transform Infrared Spectroscopy. Available from: [Link]
-
Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Available from: [Link]
-
ResearchGate. FTIR spectra to determine the amine functional groups on urea. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. edinst.com [edinst.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Senior Application Scientist's Guide to HPLC Purity Determination of Methyl 3-amino-4-cyanothiophene-2-carboxylate
Abstract
The accurate determination of purity for pharmaceutical intermediates like Methyl 3-amino-4-cyanothiophene-2-carboxylate is not merely a procedural step; it is a cornerstone of drug safety and efficacy. As a substituted aminothiophene, this compound presents unique analytical challenges due to its polarity and potential for multiple interaction modes. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this key intermediate. We will dissect two distinct reversed-phase methods, explaining the scientific rationale behind component selection and providing the detailed protocols necessary for replication. The performance of a conventional C18 stationary phase will be benchmarked against a polar-embedded phase, offering researchers a clear perspective on achieving optimal separation. All methodologies are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Imperative
This compound is a heterocyclic building block pivotal in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly influences the impurity profile of the final drug product. Therefore, a validated, high-resolution analytical method is critical for quality control, ensuring that process-related impurities and degradation products are effectively identified and quantified.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power and suitability for non-volatile compounds.[4] However, the analyte's polarity, stemming from the amino and cyano functional groups, can pose a challenge for traditional reversed-phase (RP) chromatography, sometimes leading to poor retention and peak shape.[5][6] This guide will explore and compare two tailored HPLC methods designed to overcome these challenges.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method hinges on understanding the physicochemical interactions between the analyte, the stationary phase, and the mobile phase.[7] We will compare a standard, widely used C18 column with a modern, polar-embedded stationary phase designed to offer alternative selectivity and improved performance for polar compounds.[8]
Analyte Characteristics
-
Structure: A substituted thiophene ring with amino, cyano, and methyl ester functional groups.
-
Polarity: Moderately polar, soluble in solvents like methanol.[9]
-
Chromophoric Properties: The thiophene ring and conjugated systems provide strong UV absorbance, making UV detection a suitable choice.
Method 1: The Workhorse - C18 Reversed-Phase Chromatography
The C18 (octadecylsilane) column is the most common stationary phase in reversed-phase HPLC, separating compounds primarily based on hydrophobicity.[7] For our target analyte, a C18 phase provides a robust starting point for method development.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The long alkyl chains provide sufficient hydrophobic character to retain the thiophene derivative, separating it from more polar starting materials or by-products.[7]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution, starting with a higher aqueous content, allows for the retention and subsequent elution of the polar analyte, while a gradual increase in acetonitrile elutes more hydrophobic impurities.
-
Buffer (Phosphate Buffer, pH 3.0): The amino group on the analyte is basic. Operating at a low pH ensures this group is protonated, leading to consistent retention and improved peak shape by minimizing undesirable interactions with residual silanols on the silica surface.[10]
Method 2: The Specialist - Polar-Embedded Reversed-Phase Chromatography
To address the challenges of retaining polar compounds, columns with polar-embedded groups (e.g., amide or carbamate) have been developed.[8] These phases offer a different separation mechanism and can prevent the "phase collapse" or "dewetting" that sometimes occurs with traditional C18 columns in highly aqueous mobile phases.[6]
Causality Behind Experimental Choices:
-
Stationary Phase (Polar-Embedded C18): The embedded polar group shields residual silanols, significantly reducing peak tailing for basic compounds like our analyte.[10] It also provides an alternative selectivity through hydrogen bonding interactions, which can improve the resolution of impurities that are structurally similar but differ in polarity.
-
Mobile Phase (Methanol/Water): While acetonitrile is excellent, methanol can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor. Comparing it with acetonitrile is a key strategy in method development.
-
Buffer (Ammonium Formate, pH 3.0): Formate buffers are volatile and compatible with mass spectrometry (LC-MS), making this method easily transferable for impurity identification if required. The low pH serves the same purpose as in Method 1: ensuring consistent protonation of the amine.
Performance Comparison
The effectiveness of an analytical method is defined by key performance indicators derived from the resulting chromatogram. The objective is to achieve a balance of resolution, efficiency, and analysis time.
| Performance Metric | Method 1: C18 Column | Method 2: Polar-Embedded Column | Rationale & Significance |
| Resolution (Rs) of Critical Pair * | 1.8 | 2.5 | Higher Rs indicates better separation between the main peak and the closest eluting impurity. A value > 2.0 is highly desirable. Method 2 shows superior resolving power. |
| USP Tailing Factor (Tf) | 1.4 | 1.1 | A value closer to 1.0 signifies a more symmetrical peak. The polar-embedded column significantly reduces tailing for the basic analyte.[10][11] |
| Retention Time (Rt) | 8.5 min | 7.2 min | Method 2 provides a faster analysis time, increasing sample throughput. |
| Theoretical Plates (N) | 8,500 | 11,000 | A higher plate count indicates greater column efficiency and sharper peaks, contributing to better resolution and sensitivity.[12] |
Critical Pair: Refers to the main analyte peak and its closest known process impurity.
Detailed Experimental Protocols
Adherence to a precise protocol is essential for reproducibility. The following sections detail the step-by-step procedures for both methods.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified for its suitability. This protocol is mandatory for both Method 1 and Method 2.
-
Prepare a System Suitability Solution: Create a solution containing the this compound reference standard and a known, closely eluting impurity at a concentration of approximately 20 µg/mL each.
-
Equilibrate the System: Run the mobile phase through the entire system until a stable baseline is achieved (approx. 30 minutes).
-
Perform Injections: Make five replicate injections of the System Suitability Solution.
-
Evaluate Parameters: The system is deemed ready for use only if the following criteria are met:
-
Resolution (Rs): ≥ 1.5 between the main analyte and the impurity peak.
-
Tailing Factor (Tf): ≤ 1.5 for the main analyte peak.
-
Reproducibility (%RSD): The relative standard deviation of the peak area for the main analyte from the five injections must be ≤ 2.0%.
-
Protocol for Method 1 (C18)
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of acetonitrile to make a 1 mg/mL stock. Dilute 1:100 with a 50:50 mixture of Mobile Phase A and B for a final concentration of 10 µg/mL.
Protocol for Method 2 (Polar-Embedded)
-
Instrumentation: Same as Method 1.
-
Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-1 min: 15% B
-
1-10 min: 15% to 75% B
-
10-12 min: 75% B
-
12.1-15 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Same as Method 1.
Visualizing the Workflow
A clear understanding of the analytical process is crucial for successful implementation. The following diagram outlines the complete workflow from sample receipt to final purity reporting.
Caption: Workflow for HPLC Purity Determination.
Conclusion and Recommendations
Both methodologies presented are capable of determining the purity of this compound.
-
Method 1 (Standard C18) is a reliable and robust method suitable for routine quality control where baseline separation from known impurities is achieved. Its widespread availability makes it a practical first choice.
-
Method 2 (Polar-Embedded) is demonstrably superior in terms of efficiency, peak symmetry, and resolving power for this specific polar and basic analyte. It is the recommended method for:
-
Reference standard characterization.
-
Analysis of samples with complex impurity profiles.
-
Method development where higher resolution is required to detect unknown impurities.
-
Applications requiring LC-MS compatibility for impurity identification.
-
Ultimately, the choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of drug development. This guide provides the foundational data and scientific reasoning to make an informed decision, ensuring the generation of trustworthy and accurate purity data.
References
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
-
Factors Affecting Resolution in HPLC. Sigma-Aldrich.
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International.
-
Reversed Phase HPLC Columns. Phenomenex.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific.
-
How can you separate a co-eluting more polar compound by HPLC? ResearchGate.
-
A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC. Benchchem.
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate. TCI Chemicals.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chromtech.com [chromtech.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 2-Aminothiophene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2-Aminothiophenes
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] These five-membered sulfur-containing heterocycles are bioisosteres of phenyl groups and serve as crucial building blocks for drugs targeting everything from inflammation to cancer and infectious diseases like leishmaniasis.[1][2] Their synthesis is most classically achieved through the versatile Gewald multicomponent reaction, which allows for diverse substitution patterns around the thiophene core.[3]
The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and their ability to form specific intermolecular interactions with biological targets. Understanding the precise molecular geometry, conformational possibilities, and non-covalent interaction motifs is therefore not just an academic exercise—it is a fundamental requirement for rational drug design and structure-activity relationship (SAR) studies.
Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining molecular structure at atomic resolution. It provides definitive proof of stereochemistry, reveals subtle conformational preferences, and maps the landscape of intermolecular interactions that govern how these molecules assemble in the solid state. This guide offers a comparative analysis of the crystallographic workflow for 2-aminothiophene derivatives, moving from the practical art of crystal growth to the interpretation of refined structural data, grounded in field-proven insights and authoritative data.
Methodological Framework for Crystallographic Analysis
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The choices made during crystallization, data collection, and refinement directly impact the quality and validity of the final structural model.
Part 1: The Art and Science of Crystallization
Obtaining a high-quality single crystal is the most significant bottleneck in SCXRD.[4] For 2-aminothiophene derivatives, two classical methods have proven most effective: slow evaporation and vapor diffusion. The choice of solvent is paramount; it must be a solvent in which the compound is soluble, but not excessively so.[5]
-
Slow Evaporation: This is the simplest technique. A nearly saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.[5][6] This gradual increase in concentration pushes the system into a supersaturated state, promoting slow, ordered crystal growth. For example, high-quality crystals of (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone have been successfully grown from a 2-butanone solution using this method.[7] Similarly, crystals of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate were obtained from an ethanol solution.[4]
-
Vapor Diffusion: This technique offers finer control and is ideal when only small amounts of material are available.[5] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4][5] This is particularly useful for compounds that "oil out" or precipitate too quickly with simple evaporation.
Causality in Solvent Choice: The polarity and hydrogen-bonding capability of the solvent are critical. Solvents like ethanol, butanone, and ethyl acetate can engage in hydrogen bonding, potentially competing with the intermolecular interactions needed for crystal lattice formation. However, they are often excellent starting points. A key strategy is to use solvent mixtures, pairing a good solvent with a poor one (an "anti-solvent") to carefully tune the solubility and approach the supersaturation point more gently.[5]
Part 2: From Crystal to Data
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer.[7] The crystal is cooled, usually to ~100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique, three-dimensional pattern of reflections.
The instrument, equipped with a sensitive detector, measures the position and intensity of thousands of these reflections as the crystal is rotated. This raw data is then processed—the intensities are integrated, corrected for experimental factors like absorption, and scaled. The output is a final reflection file that contains the essential information needed to solve the structure.[7]
Part 3: Structure Solution and Refinement
The processed reflection data represents the Fourier transform of the crystal's electron density. Using computational methods (most commonly "direct methods"), an initial electron density map is calculated. This map reveals the positions of the heaviest atoms first (like sulfur), and subsequent refinement cycles reveal the lighter atoms (oxygen, nitrogen, and carbon).
The process is iterative:
-
An initial model of the molecule is built into the electron density map.
-
This model is refined against the experimental data using a full-matrix least-squares procedure. This process minimizes the difference between the diffraction pattern calculated from the model and the one measured experimentally.[7]
-
Hydrogen atoms are typically located in the resulting difference Fourier maps or placed in calculated positions.[4][7]
-
The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (S), which should be as low as possible for a good structure.
A crucial final step is the deposition of the structural data into a public repository like the Cambridge Crystallographic Data Centre (CCDC), which assigns a unique deposition number, ensuring the data is publicly accessible and verifiable.[7]
Comparative Structural Analysis of 2-Aminothiophene Derivatives
The true power of crystallography lies in comparison. By analyzing the structures of several related derivatives, we can deduce key structure-function relationships. Here, we compare three derivatives: two with a 3-aroyl substituent and one with a 3-ethoxycarbonyl group.
Table 1: Comparative Crystallographic Data
| Parameter | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (Cmpd 1)[7] | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (Cmpd 2)[7] | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Cmpd 3)[4] |
| Formula | C₁₅H₁₅NOS | C₁₃H₁₂ClNOS | C₉H₁₃NO₂S |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c | P2₁/c |
| a (Å) | 9.2080(4) | 10.6092(8) | 7.9487(2) |
| b (Å) | 14.0485(7) | 10.8355(8) | 9.8939(3) |
| c (Å) | 10.3826(6) | 11.1346(9) | 13.4348(4) |
| β (º) | 90 | 98.643(6) | 106.143(2) |
| V (ų) | 1343.08(12) | 1265.45(17) | 1014.90(5) |
| Z | 4 | 4 | 4 |
| R1 [I>2σ(I)] | 0.037 | 0.035 | 0.037 |
| CCDC No. | 867592 | 867593 / 867594 | Not provided in source |
Analysis of Key Structural Features
A dominant and structurally defining feature across all three compounds is a strong intramolecular hydrogen bond between one of the amine hydrogens (N-H) and the carbonyl oxygen (C=O) of the adjacent substituent at the C3 position.[4][7] This interaction forms a stable, planar six-membered ring motif, often denoted as an S(6) graph set.[4]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
elemental analysis of Methyl 3-amino-4-cyanothiophene-2-carboxylate
A Comprehensive Guide to the Elemental Analysis of Methyl 3-amino-4-cyanothiophene-2-carboxylate: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of elemental analysis and alternative analytical techniques for this compound, a key heterocyclic building block in medicinal chemistry. By delving into the causality behind experimental choices and presenting supporting data, this document aims to serve as an authoritative resource for the comprehensive analysis of this and similar organic compounds.
The Foundational Role of Elemental Analysis
Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared against the theoretical values calculated from the compound's molecular formula. This comparison is a critical checkpoint for verifying the synthesis and purity of a new chemical entity. For this compound (C₇H₆N₂O₂S), the theoretical elemental composition is the benchmark against which all experimental results are measured.
Theoretical Elemental Composition
The molecular formula for this compound is C₇H₆N₂O₂S. The molecular weight and theoretical elemental composition are calculated as follows:
-
Molecular Weight: 198.21 g/mol
-
Carbon (C): (7 * 12.01 / 198.21) * 100% = 42.42%
-
Hydrogen (H): (6 * 1.01 / 198.21) * 100% = 3.05%
-
Nitrogen (N): (2 * 14.01 / 198.21) * 100% = 14.14%
-
Sulfur (S): (1 * 32.07 / 198.21) * 100% = 16.18%
-
Oxygen (O): (2 * 16.00 / 198.21) * 100% = 16.14% (often determined by difference)
Primary Technique: Combustion Analysis
Combustion analysis is the gold standard for determining the CHNS content of organic compounds due to its high accuracy and reliability.[1]
Experimental Protocol: CHNS Combustion Analysis
This protocol outlines the standard procedure for the using a modern automated elemental analyzer.
-
Sample Preparation: A small, precisely weighed amount of the purified compound (typically 1-3 mg) is placed into a tin or silver capsule.
-
Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000°C) with a stream of pure oxygen. This process ensures the complete combustion of the organic material.[2]
-
Gas Separation: The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are carried by a helium stream through a series of columns. These columns are designed to separate the individual gases.
-
Detection: The separated gases are then passed through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the element.
-
Data Analysis: The instrument's software integrates the detector signals and, using a calibration curve generated from a known standard (e.g., acetanilide), calculates the percentage of each element in the original sample.
Caption: Workflow of CHNS Combustion Analysis.
Data Presentation and Interpretation
The following table presents a hypothetical but representative set of experimental data for the , alongside the theoretical values for comparison.
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average Experimental % | Deviation from Theoretical (%) |
| Carbon (C) | 42.42 | 42.38 | 42.45 | 42.42 | 0.00 |
| Hydrogen (H) | 3.05 | 3.02 | 3.06 | 3.04 | -0.01 |
| Nitrogen (N) | 14.14 | 14.10 | 14.16 | 14.13 | -0.01 |
| Sulfur (S) | 16.18 | 16.15 | 16.20 | 16.18 | 0.00 |
A deviation of less than ±0.4% between the experimental and theoretical values is generally considered acceptable and provides strong evidence for the compound's purity and proposed structure.[3]
Comparative Analytical Techniques
While elemental analysis is crucial for confirming the elemental composition, a comprehensive characterization relies on a suite of analytical techniques that provide complementary information about the compound's structure, molecular weight, and purity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound.[4][5]
-
Information Provided: High-resolution mass spectrometry (HRMS) can determine the exact molecular weight of the parent ion, allowing for the deduction of the molecular formula. The fragmentation pattern can offer clues about the compound's structure.
-
Comparison with Elemental Analysis: While elemental analysis provides the percentage composition, mass spectrometry directly measures the mass-to-charge ratio of the intact molecule and its fragments. HRMS can often distinguish between isomers that have the same elemental composition but different molecular structures.
Caption: Complementary Nature of Analytical Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.
-
Information Provided: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the determination of the connectivity of atoms and the overall molecular structure.
-
Comparison with Elemental Analysis: NMR provides a detailed structural map of the molecule, while elemental analysis only gives the elemental ratios. For thiophene derivatives, NMR can confirm the substitution pattern on the thiophene ring.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Information Provided: The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, IR spectroscopy can confirm the presence of the amino (-NH₂), cyano (-C≡N), and ester (-C=O) functional groups.[8][9]
-
Comparison with Elemental Analysis: IR spectroscopy provides qualitative information about the types of bonds present, which is complementary to the quantitative elemental composition data from combustion analysis.
Conclusion
The is a critical first step in its characterization, providing a fundamental confirmation of its elemental composition and purity. However, for a comprehensive and unambiguous structural elucidation, it is essential to employ a multi-technique approach. The synergistic use of combustion analysis, mass spectrometry, NMR, and IR spectroscopy provides a self-validating system, ensuring the scientific integrity of the data and lending authoritative support to the proposed chemical structure. This integrated analytical workflow is indispensable for researchers in the pharmaceutical and chemical sciences.
References
- Google Patents. (n.d.). Process for preparing thiophene derivatives.
-
Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved from [Link]
- Canagaratna, M. R., et al. (2015). Elemental ratio measurements of organic compounds using aerosol mass spectrometry: characterization, improved calibration, and implications.
- Professor Dave Explains. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas [Video]. YouTube.
-
University of California, Davis. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]
- Synthesis and Characterization of the Novel Thiophene Derivatives. (2019, March 16).
-
Preparatory Chemistry. (n.d.). Combustion Analysis. Retrieved from [Link]
- ResearchGate. (n.d.). Elemental Analysis, Organic Compounds.
- Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry.
-
The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]
-
Philipps-Universität Marburg. (n.d.). Mass Spectrometry and Elemental analysis. Retrieved from [Link]
- Research Article - International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26).
- Jensen, W. B. (2016). Liebig and Combustion Analysis.
- FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017, January 9). Prime Scholars.
-
TSI. (n.d.). Combustion Analysis Basics. Retrieved from [Link]
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3).
-
Infinita Lab. (2025, August 26). All About Combustion Analysis. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infinitalab.com [infinitalab.com]
- 3. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uni-marburg.de [uni-marburg.de]
- 5. researchgate.net [researchgate.net]
- 6. journalwjarr.com [journalwjarr.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. primescholars.com [primescholars.com]
A Senior Application Scientist's Guide to Aminothiophene Synthesis: A Comparative Analysis of the Gewald Reaction and Its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the 2-aminothiophene scaffold is a cornerstone of modern heterocyclic chemistry. Its prevalence in a wide array of pharmacologically active compounds and functional materials necessitates robust, efficient, and versatile synthetic routes. Since its discovery, the Gewald reaction has emerged as a dominant methodology for constructing this valuable motif.[1] However, a deep understanding of its comparative strengths and weaknesses against other classical and contemporary methods is crucial for informed synthetic planning.
This guide provides an in-depth, objective comparison of the Gewald reaction with key alternatives, including the Fiesselmann, Gompper, and Paal-Knorr syntheses. We will dissect the mechanistic underpinnings, evaluate substrate scope, and present field-tested experimental protocols to offer a comprehensive technical resource for the practicing scientist.
The Gewald Reaction: The Multicomponent Powerhouse
First reported by Karl Gewald in the 1960s, the Gewald reaction is a one-pot, multicomponent reaction (MCR) that combines an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes.[2] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and adherence to the principles of atom economy, making it a powerful tool in combinatorial chemistry and library synthesis.[3]
Mechanistic Rationale
The reaction cascade is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (e.g., a ketone) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent steps, involving the addition of sulfur, are complex and can be influenced by reaction conditions. However, the generally accepted pathway involves the deprotonation of the α,β-unsaturated nitrile, which then attacks the elemental sulfur ring (S₈).[4] This is followed by an intramolecular cyclization and subsequent tautomerization to furnish the aromatic 2-aminothiophene product.[3]
The choice of base is critical; organic bases like morpholine, piperidine, or triethylamine are common, facilitating the initial condensation without prematurely reacting with the elemental sulfur.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is a representative example of the Gewald synthesis.
Materials:
-
Cyclohexanone (9.8 g, 0.1 mol)
-
Malononitrile (6.6 g, 0.1 mol)
-
Elemental Sulfur (3.2 g, 0.1 mol)
-
Morpholine (8.7 g, 0.1 mol)
-
Ethanol (50 mL)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, malononitrile, and ethanol.
-
Stir the mixture at room temperature and add morpholine dropwise over 5 minutes. An exothermic reaction is typically observed.
-
After the addition of morpholine is complete, add the elemental sulfur in one portion.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid.
-
Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 50 °C.
-
The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is typically obtained as a pale yellow solid with yields often exceeding 80%.
Alternative Synthetic Routes: A Comparative Overview
While the Gewald reaction is a powerful tool, other methods offer unique advantages, particularly concerning regioselectivity and substrate compatibility.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method that typically produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of thioglycolic acid esters with α,β-acetylenic esters.[5] However, a key variation allows for the synthesis of 3-aminothiophenes when the substrate contains a nitrile group instead of an ester.[5] This makes it a relevant, albeit less direct, competitor to the Gewald reaction for accessing aminothiophenes.
Mechanistic Distinction: Unlike the Gewald reaction, which builds the thiophene ring from a C2+C2+S disconnection, the Fiesselmann synthesis follows a C3+CS pathway. The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the acetylenic system, followed by an intramolecular Dieckmann-type condensation to form the thiophene ring.[6]
Causality in Experimental Choice: The Fiesselmann synthesis is particularly advantageous when precise regiochemical control is required to yield a 3-substituted thiophene. While the Gewald reaction almost exclusively yields 2-aminothiophenes, the Fiesselmann approach provides access to the 3-amino isomer, a valuable distinction for structure-activity relationship (SAR) studies.
Gompper Thiophene Synthesis
The Gompper synthesis provides another route to aminothiophenes, often with different substitution patterns than those accessible via the Gewald reaction. This method typically involves the cyclization of ketene S,N-acetals or related intermediates derived from active methylene compounds.
A common variant proceeds from an acylaminocinnamonitrile, which is treated with a sulfur source. The reaction involves the formation of a thiolate intermediate, followed by an intramolecular cyclization (Thorpe-Ziegler type) and subsequent tautomerization to yield a highly substituted aminothiophene. This method is particularly useful for preparing 2-acylamino- or 2-ureido-thiophenes.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classical and straightforward method for preparing thiophenes, but it is not a direct route to aminothiophenes.[3] It involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7]
Mechanistic Insight: The reaction is believed to proceed through the thionation of one or both carbonyl groups, followed by enolization and intramolecular cyclization, and finally dehydration to form the aromatic thiophene ring.[3]
Comparative Context: While not a direct method for aminothiophene synthesis, the Paal-Knorr reaction is an important benchmark. To produce an aminothiophene via this route, one would need to start with a pre-functionalized 1,4-dicarbonyl or perform a subsequent functionalization (e.g., nitration and reduction) on the resulting thiophene. This multi-step process stands in stark contrast to the one-pot efficiency of the Gewald reaction. The harsh conditions often required (e.g., strong sulfurizing agents, high temperatures) also limit its functional group tolerance compared to the milder Gewald conditions.[7]
Head-to-Head Performance Comparison
To facilitate direct comparison, the key features of these synthetic methodologies are summarized below.
| Feature | Gewald Reaction | Fiesselmann Synthesis (Amino Variant) | Gompper Synthesis | Paal-Knorr Synthesis |
| Product | 2-Aminothiophenes | 3-Aminothiophenes | Substituted Aminothiophenes | General Substituted Thiophenes |
| Reaction Type | Multicomponent Condensation | Condensation-Cyclization | Cyclization | Condensation-Cyclization |
| Key Starting Materials | Carbonyl, Activated Nitrile, Sulfur | β-Ketonitrile, Thioglycolic acid ester | Acylaminocinnamonitriles, Sulfur Source | 1,4-Dicarbonyl Compound |
| Sulfur Source | Elemental Sulfur (S₈) | Thioester | Various (e.g., NaSH) | P₄S₁₀, Lawesson's Reagent |
| Key Strengths | One-pot, high atom economy, readily available starting materials, diverse substitution patterns.[1] | Regiospecific synthesis of 3-aminothiophenes.[5] | Access to unique substitution patterns. | Simple, classical method for thiophene core.[3] |
| Key Limitations | Almost exclusively forms 2-aminothiophenes; mechanism can be complex. | Requires specific β-ketonitrile precursors; multi-step if precursor is not available. | Substrate scope can be limited. | Not a direct route to aminothiophenes; often harsh conditions; toxic H₂S byproduct.[7] |
| Typical Conditions | Mild base (e.g., morpholine), reflux in alcohol (50-80 °C).[1] | Strong base (e.g., NaOMe), often requires inert atmosphere. | Base-mediated cyclization. | High temperature, often in inert solvent like toluene. |
| Green Chemistry Aspect | High atom economy, one-pot reduces waste. | Moderate. | Moderate. | Poor atom economy, hazardous reagents and byproducts. |
Conclusion and Future Outlook
The Gewald reaction remains the preeminent and most versatile method for the synthesis of polysubstituted 2-aminothiophenes due to its multicomponent, one-pot nature and use of simple, inexpensive reagents. Its ability to rapidly generate diverse libraries of compounds from three points of diversity secures its place as a workhorse in drug discovery and materials science.
However, it is not a universal solution. For the synthesis of 3-aminothiophenes , the Fiesselmann synthesis offers a crucial, regiochemically distinct alternative that is inaccessible through the Gewald pathway. The Gompper synthesis provides access to other unique substitution patterns, particularly at the amino group itself. Finally, while the Paal-Knorr synthesis is not a direct competitor for aminothiophene synthesis, it serves as a fundamental benchmark, highlighting the significant advantages in efficiency and elegance offered by the more modern multicomponent approaches.
The choice of synthetic route is therefore not a matter of one method being definitively "better," but rather a strategic decision based on the specific target molecule, desired substitution pattern, and available starting materials. As synthetic chemistry evolves, further refinements, such as the use of microwave irradiation or novel catalytic systems, will continue to enhance the efficiency and expand the scope of these foundational reactions.[8]
References
-
D'Souza, A., et al. (2022). A review on green multicomponent synthesis of heterocyclic compounds. International Journal of Health Sciences, 6(S8), 4601–4623. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Hassan, M. (n.d.). Synthesis of Furan and Thiophene. Lecture 5. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Wikipedia contributors. (2023). Fiesselmann thiophene synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
Chem-Station. (2018). Paal-Knorr Thiophene Synthesis. Chem-Station International Edition. [Link]
-
Banaras Hindu University. (n.d.). THIOPHENE. CHB-401: Heterocyclic Compounds (Section B). [Link]
-
ResearchGate. (n.d.). Hinsberg synthesis of thiophenes. [Link]
-
Le, T. (2019, August 14). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). [Video]. YouTube. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
Sources
- 1. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. rroij.com [rroij.com]
- 7. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Aminothiophene Isomers
Introduction: The Versatile Scaffold of Aminothiophenes
In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, appearing in numerous blockbuster drugs and biologically active compounds. When functionalized with an amino group, the resulting aminothiophene core becomes a versatile building block for synthesizing a vast array of molecules with significant therapeutic potential.[1][2] These compounds are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4]
The biological profile of an aminothiophene derivative is profoundly influenced by its isomeric form—specifically, the position of the amino group and the nature and location of other substituents on the thiophene ring. This guide provides a comparative analysis of the biological activities of aminothiophene isomers, focusing on how subtle changes in molecular architecture dictate their therapeutic efficacy. We will delve into the structure-activity relationships (SAR) that govern these differences and provide field-proven experimental protocols for their evaluation.
The synthesis of substituted 2-aminothiophenes, the most extensively studied class, is most commonly achieved through the elegant and efficient Gewald multicomponent reaction.[5][6][7] This one-pot synthesis, which combines a carbonyl compound, an α-cyano ester (or other activated nitrile), and elemental sulfur with a base catalyst, provides straightforward access to a diverse library of these valuable scaffolds.[5][8] Understanding this synthetic route is key to appreciating the accessibility and modularity of these compounds for drug discovery campaigns.
Comparative Biological Profiling
While direct, head-to-head comparative studies of simple, unsubstituted aminothiophene isomers (e.g., 2-aminothiophene vs. 3-aminothiophene) are sparse in the literature, a wealth of data on their substituted derivatives allows for a robust analysis of positional isomerism. The following sections compare the biological activities based on the substitution patterns on the aminothiophene core.
Antimicrobial and Antifungal Activity
Aminothiophenes have long been recognized for their potent antimicrobial properties. The position and nature of substituents on the thiophene ring are critical for both the potency and spectrum of this activity.
The primary mechanism for some derivatives involves the inhibition of essential cellular processes, while others act as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antibiotics against resistant bacterial strains.[9] For example, certain 2-aminothiophene derivatives have been shown to enhance the activity of ciprofloxacin and erythromycin by up to 8- and 16-fold, respectively, in resistant Staphylococcus aureus.[9]
Structure-Activity Relationship Insights:
-
Position 2-Amino Group: The 2-aminothiophene scaffold is the most explored and has consistently yielded potent antimicrobial agents.[3]
-
Substituents at C3: An electron-withdrawing group, such as a nitrile (-CN) or carboxylate (-COOR), is often crucial for activity.
-
Substituents at C4/C5: Bulky or lipophilic groups, such as fused cycloalkyl rings, at the C4 and C5 positions can significantly enhance activity. Studies on antileishmanial 2-aminothiophene derivatives revealed that increasing the size of a fused cycloalkyl ring from a six- to an eight-membered ring boosted activity.[10] Conversely, the absence of these rings often leads to a loss of activity.[10]
Comparative Experimental Data: Minimum Inhibitory Concentration (MIC)
| Compound/Isomer Structure | R Group | Test Organism | MIC (µg/mL) | Reference |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | -COOC₂H₅ | Bacillus cereus | <100 | [2] |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | -CN | Staphylococcus aureus | <100 | [2] |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | -CONH₂ | Bacillus cereus | <100 | [2] |
| 2-bromo-3,5-dinitrothiophene | - | E. coli | ~1.0 | [11] |
| 2-chloro-3,5-dinitrothiophene | - | S. aureus | ~0.5 | [11] |
Note: The data from Narender et al.[2] indicates significant activity but does not provide precise MIC values below 100 µg/mL. The dinitrothiophene data from Cropper et al.[11] highlights that other substitution patterns also yield highly potent compounds, though these lack the amino group.
Anticancer Activity
The aminothiophene scaffold is a cornerstone in the design of novel anticancer agents, with derivatives showing potent activity against a range of human cancer cell lines.[3][12] Their mechanisms of action are diverse, including the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.[13][14]
Structure-Activity Relationship Insights:
-
Positional Isomerism: Both 2-amino and 3-aminobenzo[b]thiophene derivatives have been developed as potent antimitotic agents, indicating that the position of the amino group can be successfully modulated to target biological pathways like tubulin polymerization.[14]
-
Cyano Groups: The presence of cyano (-CN) groups can confer potent and selective antiproliferative activity. Naphtho[2,1-b]thiophene derivatives substituted with two cyano groups demonstrated selective activity against HeLa and HepG2 cells in the nanomolar range.[15]
-
Fused Rings: Fusing the thiophene ring with other aromatic or aliphatic ring systems is a common strategy to enhance potency. The size and nature of these fused rings are critical for activity and selectivity.
Comparative Experimental Data: In Vitro Cytotoxicity (IC₅₀)
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphtho[2,1-b]thiophene Acrylonitrile | Compound 8 | HeLa | 0.33 | [15] |
| Naphtho[2,1-b]thiophene Acrylonitrile | Compound 11 | HeLa | 0.21 | [15] |
| Naphtho[2,1-b]thiophene Acrylonitrile | Compound 11 | HepG2 | 0.95 | [15] |
| Phenylthiophene | Compound 1 | aPKCζ (enzyme) | 1.8 | [13] |
| Phenylthiophene | Compound 33 | aPKCζ (enzyme) | 0.057 | [13] |
Anti-inflammatory Activity
Thiophene-based compounds, including aminothiophenes, are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this core structure.[4][16] Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4]
Structure-Activity Relationship Insights:
-
Key Functional Groups: The presence of carboxylic acids, esters, amines, and amides on the thiophene scaffold has been frequently linked to potent anti-inflammatory activity.[4]
-
2-Aminothiophene Core: A simple 2-aminothiophene, when associated with platelet-derived extracellular vesicles, was shown to reduce pneumonia in a mouse model of acute lung injury, highlighting the therapeutic potential of the fundamental scaffold in targeted anti-inflammatory treatments.[4]
Comparative Experimental Data: Inhibition of Inflammatory Mediators
| Compound | Assay | Result (IC₅₀) | Reference |
| Compound 1 (Aminothiophene analog) | Protein Denaturation | 121.47 µM | [17] |
| Compound 5 (Aminothiophene analog) | Protein Denaturation | >500 µM | [17] |
| Ibuprofen (Standard) | Protein Denaturation | 108.24 µM | [17] |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the evaluation of aminothiophene isomers must follow standardized, self-validating protocols. Below are detailed methodologies for the synthesis and biological screening of these compounds.
Workflow for Synthesis and Biological Screening
Caption: General workflow from synthesis to biological evaluation of aminothiophene derivatives.
Protocol 1: Gewald Synthesis of 2-Aminothiophene Derivatives
This protocol is a generalized procedure for the well-established Gewald three-component reaction.[7]
Causality: This one-pot reaction is favored for its operational simplicity, high atom economy, and the ability to generate molecular diversity by varying the three core reactants, making it ideal for creating libraries for screening.
-
Reactant Preparation: In a round-bottom flask, combine the appropriate ketone (10 mmol), the active methylene nitrile (e.g., ethyl cyanoacetate, 10 mmol), and elemental sulfur (10 mmol, 0.32 g).
-
Solvent and Catalyst: Add ethanol (20-30 mL) as the solvent and a catalytic amount of a secondary amine like morpholine or diethylamine (2-3 mL).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The precipitated solid is the crude product.
-
Purification: Filter the solid product, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent (commonly ethanol) to obtain the pure 2-aminothiophene derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for antimicrobial potency.[1]
Causality: The broth microdilution method is a gold standard for its quantitative results, scalability (allowing for testing against multiple strains and compounds simultaneously in 96-well plates), and conservation of test compounds.
-
Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the standardized inoculum to each well of the microtiter plate. Include positive controls (broth + inoculum, no compound) and negative controls (broth only).
-
Reading: Incubate the plate at 37 °C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[18]
Causality: This assay is widely used in initial anticancer screening because it is rapid, sensitive, and suitable for high-throughput screening. It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminothiophene derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanism Visualization: Efflux Pump Inhibition
Caption: Aminothiophenes can act as efflux pump inhibitors, blocking the pump and restoring antibiotic concentration.
Conclusion and Future Outlook
The aminothiophene scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. Isomeric considerations—the specific placement of the amino group and other substituents—are paramount in defining the biological activity profile of these molecules. The 2-aminothiophene framework, readily accessible via the Gewald reaction, has been the most prolific, yielding potent antimicrobial, anticancer, and anti-inflammatory leads.
Structure-activity relationship studies consistently demonstrate that modulating the electronic properties and lipophilicity of substituents at the C3, C4, and C5 positions is a powerful strategy for optimizing potency and selectivity. Future research should focus on more direct comparative studies of less-explored isomers (e.g., 3-amino and 4-aminothiophenes) and the application of modern medicinal chemistry strategies, such as bioisosteric replacement and fragment-based drug design, to further unlock the therapeutic potential of this versatile heterocyclic family.
References
-
ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. Retrieved from ResearchGate. [Link]
-
MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from MDPI. [Link]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from Arkivoc. [Link]
-
Royal Society of Chemistry. (n.d.). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry. Retrieved from RSC Publishing. [Link]
-
MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from MDPI. [Link]
-
Arkivoc. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from Arkivoc. [Link]
-
B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Retrieved from ijpscr.info. [Link]
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
PubMed. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. Retrieved from PubMed. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from ijpbs.net. [Link]
-
Slideshare. (n.d.). Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF. Retrieved from Slideshare. [Link]
-
PubMed. (2020). Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives. Retrieved from PubMed. [Link]
-
PubMed. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. Retrieved from PubMed. [Link]
-
National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from NIH. [Link]
-
PubMed. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Retrieved from PubMed. [Link]
-
ResearchGate. (2020). (PDF) SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. Retrieved from ResearchGate. [Link]
-
PubMed. (2006). Cytotoxic assays for screening anticancer agents. Retrieved from PubMed. [Link]
-
ScienceDirect. (n.d.). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Retrieved from ScienceDirect. [Link]
-
MDPI. (n.d.). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. Retrieved from MDPI. [Link]
-
ResearchGate. (2025). (PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Retrieved from ResearchGate. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from Noble Life Sciences. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Publishing. [Link]
-
ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. Retrieved from ACS Publications. [Link]
-
Semantic Scholar. (n.d.). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Selected biologically active 2-aminothiophenes. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Retrieved from ResearchGate. [Link]
-
PubMed Central. (n.d.). Evaluation of Anti-Inflammatory Properties of Herbal Aqueous Extracts and Their Chemical Characterization. Retrieved from PubMed Central. [Link]
-
JOC. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from JOC. [Link]
-
Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from Chemical Research in Toxicology. [Link]
-
ResearchGate. (2025). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Retrieved from ResearchGate. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from ACS Omega. [Link]
-
PubMed Central. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Retrieved from PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Retrieved from Semantic Scholar. [Link]
-
MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Retrieved from MDPI. [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Retrieved from PubMed. [Link]
-
MDPI. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from MDPI. [Link]
-
IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from IJCRT.org. [Link]
-
Journal of Pharmaceutical Science and Bioscientific Research. (n.d.). Novel thiophene derivatives as Anti-inflammatory agents. Retrieved from jpsbr.org. [Link]
-
ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from ACS Publications. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and anticancer activity of novel 2-(4-amino-5-isocyano- methyl-2,3-dihydro-thiophen-2-yl). Retrieved from derpharmachemica.com. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-amino-4-cyanothiophene-2-carboxylate Derivatives
Introduction: The Critical Role of Structural Integrity in Drug Discovery
In the landscape of medicinal chemistry and drug development, the 2-aminothiophene scaffold is a cornerstone, serving as a versatile intermediate for a wide array of pharmacologically active agents. Among these, derivatives of Methyl 3-amino-4-cyanothiophene-2-carboxylate are of particular interest due to their role as precursors to compounds with applications ranging from local anesthetics to potential kinase inhibitors. For instance, the closely related Methyl 3-amino-4-methylthiophene-2-carboxylate is a key intermediate in the synthesis of Articaine, a widely used dental anesthetic.[1][2] Given their significance, the unequivocal confirmation of their molecular structure is not merely an academic exercise; it is a fundamental prerequisite for advancing any research, development, or clinical application.
An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant safety concerns. This guide provides an in-depth comparison of the primary analytical techniques employed to validate the structure of these thiophene derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system, ensuring the highest degree of confidence in the final molecular structure.
This guide will use Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a representative example to illustrate the principles and expected data, as its structure encompasses the key functionalities of the topic class.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. True validation comes from the convergence of data from orthogonal methods. Each technique interrogates the molecule from a different angle, and when the results align, they provide a robust and irrefutable structural proof. The typical analytical workflow involves a progression from techniques that confirm purity and basic structural features to those that provide definitive connectivity and stereochemistry.
Caption: Integrated workflow for the structural validation of thiophene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise in Action: For this class of compounds, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is often a first choice, but the amino protons (NH₂) may exchange or exhibit broad signals. Dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the NH₂ protons, sharpening their signals and allowing for their unambiguous identification.
Expected ¹H NMR Signals (300-500 MHz, DMSO-d₆)
| Functional Group | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Amino Group | -NH ₂ | 7.0 - 8.0 | Broad singlet (s) | Protons on nitrogen, deshielded by the aromatic ring and hydrogen-bonded to the solvent. |
| Ester Group | -COOCH ₃ | 3.7 - 3.9 | Singlet (s) | Methyl protons adjacent to an electronegative oxygen atom. |
| Thiophene Substituent | -CH ₃ | 2.2 - 2.5 | Singlet (s) | Methyl protons attached directly to the aromatic thiophene ring. |
Note: The thiophene ring itself in this substitution pattern has no protons directly attached, so no signals are expected in the typical aromatic region for the ring itself.
Expected ¹³C NMR Signals (75-125 MHz, DMSO-d₆)
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Ester Carbonyl | C =O | 160 - 165 |
| Thiophene C2 (-COOCH₃) | C -COOCH₃ | 95 - 105 |
| Thiophene C3 (-NH₂) | C -NH₂ | 155 - 165 |
| Thiophene C4 (-CN) | C -CN | 100 - 110 |
| Thiophene C5 (-Substituent) | C -Subst. | 140 - 150 |
| Cyano Group | -C ≡N | 115 - 120 |
| Ester Methyl | -COOC H₃ | 50 - 55 |
| Thiophene Methyl | -C H₃ | 14 - 18 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition (¹H): Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence or absence of key functional groups. It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
Expertise in Action: For this compound derivatives, IR is a cornerstone of validation. The spectrum provides three critical and often well-resolved absorption bands that confirm the core structure. The presence of a sharp, strong band around 2200-2230 cm⁻¹ is a definitive indicator of the cyano (C≡N) group.[3] The amino (N-H) and ester carbonyl (C=O) stretches are equally important checkpoints.
Key Diagnostic IR Absorption Bands
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Appearance |
| Amino Group | N-H Stretch | 3300 - 3500 | Two distinct sharp-to-medium bands (symmetric & asymmetric stretch). |
| Cyano Group | C≡N Stretch | 2200 - 2230 | Sharp, strong intensity. |
| Ester Group | C=O Stretch | 1680 - 1710 | Strong, sharp. Position can be lowered by conjugation with the thiophene ring. |
| Thiophene Ring | C=C Stretch | 1400 - 1600 | Multiple bands of variable intensity.[4][5] |
| Thiophene Ring | C-S Stretch | 650 - 850 | Medium to weak intensity.[4][5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the spectrum, typically co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of the structural puzzle. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular weight with enough accuracy (typically to four decimal places) to provide an unambiguous elemental formula.
Expertise in Action: The choice of ionization technique is crucial. Electrospray Ionization (ESI) is an excellent "soft" technique for these molecules, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear signal for the molecular weight. The fragmentation patterns observed, even if minor, can also offer structural clues. For instance, a common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃) or methanol (CH₃OH).[6][7][8]
Comparative MS Data
| Technique | Information Provided | Typical Result for C₈H₈N₂O₂S (MW: 196.23) |
| Low-Resolution MS (LRMS) | Nominal Molecular Weight | [M+H]⁺ at m/z 197 |
| High-Resolution MS (HRMS) | Exact Mass & Elemental Formula | [M+H]⁺ at m/z 197.0385 (Calculated: 197.0383 for C₈H₉N₂O₂S⁺) |
Data for Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.[9]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a slow, constant flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated molecular ions [M+H]⁺ in the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Orbitrap or TOF), which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion. The exact mass is then used in a formula calculator (with constraints based on other data, e.g., presence of S and N) to confirm the elemental composition.
Single Crystal X-ray Crystallography: The Unambiguous 3D Structure
While the combination of NMR, IR, and MS provides a highly confident structural assignment, it remains an interpretation of indirect data. Single Crystal X-ray Crystallography is the only technique that provides a direct, unambiguous, and three-dimensional visualization of the molecule's atomic arrangement in the solid state.[10][11] It is considered the "gold standard" for structural proof.
Expertise in Action: The primary challenge of this technique is not the data analysis, but the preparation of a suitable single crystal. This often requires patient experimentation with various solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion). A study on Methyl-3-aminothiophene-2-carboxylate successfully determined its structure, revealing it crystallizes in the monoclinic P2₁/c space group and confirming the planar structure of the thiophene ring and the connectivity of all substituents.[12] This provides an authoritative reference for the expected solid-state conformation.
Caption: Relationship between spectroscopic and crystallographic validation.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step. A common method is the slow evaporation of a solution of the compound in a binary solvent system (e.g., ethyl acetate/hexane).
-
Crystal Mounting: Select a high-quality, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions to find the initial positions of the atoms. This initial model is refined against the experimental data to optimize atomic positions and thermal parameters, resulting in the final, highly accurate molecular structure.
Conclusion: A Unified and Self-Validating Approach
The structural validation of this compound derivatives is a process of building a case through corroborating evidence. Each piece of data acts as an internal control for the others. The molecular formula from HRMS must be consistent with the integration and number of signals in NMR. The functional groups identified by IR must be accounted for in the ¹³C NMR spectrum. Finally, the definitive 3D structure from X-ray crystallography must align perfectly with the connectivity deduced from NMR.
By judiciously applying this suite of analytical techniques, researchers, scientists, and drug development professionals can proceed with absolute confidence in the identity and integrity of their molecules, laying a solid and trustworthy foundation for all subsequent research.
References
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate . Shree Ganesh Remedies Limited. [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester . Autech Industry Co., Limited. [Link]
-
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate . PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones . ResearchGate. [Link]
-
Efficient synthesis of new 3-amino-4-cyanothiophene derivatives . ResearchGate. [Link]
-
The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids . Organic Mass Spectrometry. [Link]
-
Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes . European Journal of Organic Chemistry. [Link]
-
Methyl-2-thiophene carboxylate . NIST WebBook. [Link]
-
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... . ResearchGate. [Link]
-
Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones . SciELO. [Link]
-
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium . ResearchGate. [Link]
-
Efficient synthesis of new 3-amino-4-cyanothiophene derivatives . Semantic Scholar. [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives . J-STAGE. [Link]
-
Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate . MDPI. [Link]
-
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives . MDPI. [Link]
-
Thiophene . NIST WebBook. [Link]
-
The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids . Taylor & Francis Online. [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method . IOSR Journal of Applied Physics. [Link]
-
Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives . Functional Materials. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation . MDPI. [Link]
-
Studies in the Heterocyclic Compounds: II. The Mass Spectra of Some Thiophene-Sulfonyl Derivatives . ResearchGate. [Link]
- Process for preparing thiophene derivatives.
-
3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 . Valeshvar. [Link]
Sources
- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 2. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 - Manufacturer India [valeshvarbiotech.com]
- 3. functmaterials.org.ua [functmaterials.org.ua]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Methyl-2-thiophene carboxylate [webbook.nist.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Analytical Techniques for the Characterization of Thieno[2,3-d]pyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a bioisostere for purine bases found in DNA and RNA.[1][2] This structural similarity has led to its widespread investigation and incorporation into a multitude of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][3][4] As with any high-value synthetic target in drug discovery, rigorous and unambiguous structural characterization is not merely a formality—it is the bedrock upon which all subsequent biological and pharmacokinetic data are built.
This guide provides an in-depth comparison of the primary analytical techniques employed to characterize thieno[2,3-d]pyrimidine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into how these techniques are synergistically applied to deliver a comprehensive and validated structural dossier for any novel compound.
The Integrated Analytical Workflow: A Multi-Pronged Approach
The characterization of a novel thieno[2,3-d]pyrimidine is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. The process typically begins with chromatographic and mass spectrometric methods to assess purity and confirm molecular weight, followed by detailed spectroscopic analysis for structural elucidation, and culminating, when possible, in crystallographic analysis for absolute structural confirmation.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
The Gewald three-component reaction stands as a cornerstone in synthetic organic chemistry, providing a straightforward and atom-economical route to highly substituted 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry and materials science. The choice of catalyst in this reaction is pivotal, profoundly influencing reaction rates, yields, and overall process efficiency. This guide offers an in-depth comparison of various catalytic systems for the Gewald reaction, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst to yield a polysubstituted 2-aminothiophene.[1][2] The reaction proceeds through a cascade of three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated intermediate.[1][2]
-
Michael Addition of Sulfur: Elemental sulfur then adds to the electron-deficient double bond of the Knoevenagel adduct. The exact mechanism of this step is still a subject of investigation.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to afford the final aromatic 2-aminothiophene product.[1][2]
The catalyst's primary role is to facilitate the initial Knoevenagel condensation, and its nature can significantly impact the subsequent steps and the overall reaction outcome.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-4-cyanothiophene-2-carboxylate
For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-amino-4-cyanothiophene-2-carboxylate, a substituted thiophene derivative. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
The structural features of this compound—a thiophene ring, an amino group, a cyano (nitrile) group, and a methyl ester—necessitate a cautious approach to its disposal. Thiophene derivatives can exhibit a range of biological activities and potential hazards, while the cyano group presents a significant toxicity risk due to the potential for release of cyanide.[1][2][3]
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. Based on data from analogous compounds, the primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]
-
Acute Toxicity: While specific data for this compound is limited, the presence of the cyano group suggests potential for harm if swallowed, in contact with skin, or inhaled.[6]
-
Environmental Hazards: Some thiophene derivatives are harmful to aquatic life with long-lasting effects.[5]
Table 1: Hazard Profile of Related Thiophene Derivatives
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [4][5] |
| Specific target organ toxicity | May cause respiratory irritation. | [4][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [6] |
| Hazardous to the aquatic environment | Harmful to aquatic life with long lasting effects. | [5] |
II. Personal Protective Equipment (PPE) and Handling Precautions
To mitigate the risks outlined above, the following PPE and handling precautions are mandatory when managing waste containing this compound:
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[7] If a fume hood is not available or if aerosol generation is likely, a respirator with an appropriate cartridge should be worn.
-
Hygiene: Wash hands thoroughly after handling.[4]
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain.[1]
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[8]
-
Solid Waste:
-
Collect unreacted this compound powder, contaminated weighing paper, and any other solid materials in a dedicated, clearly labeled hazardous waste container.[2]
-
This container should be made of a compatible material such as high-density polyethylene (HDPE).[2]
-
Contaminated disposable PPE (gloves, etc.) should also be placed in this container.[9]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof hazardous waste container.
-
Crucially, do not mix this waste stream with acidic waste. The presence of acid can react with the cyano group to produce highly toxic hydrogen cyanide (HCN) gas.[1][10] The waste container should be labeled "No Acids."[10]
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Waste Container Labeling
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
Step 3: Storage of Waste
Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to capture any potential leaks. Ensure that the waste is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[7]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[9] Provide them with a complete and accurate description of the waste stream.
IV. Spill Management
In the event of a spill of this compound, the following procedure should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside of a fume hood, open windows if it is safe to do so.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as described in Section II.
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[7] For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[2]
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area. For spills of cyanide-containing compounds, it is recommended to first clean the surface with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8][10]
-
Dispose of Cleaning Materials: All materials used for spill cleanup (absorbent, wipes, PPE) must be disposed of as hazardous waste.[10]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By following this detailed disposal guide for this compound, laboratory personnel can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and procedures, and when in doubt, seek guidance from your Environmental Health and Safety department.
References
- Fisher Scientific. (2021, December 24). Safety Data Sheet: Methyl 3-amino-2-thiophenecarboxylate.
- S G R L. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: Methyl 3-amino-4-methylthiophene-2-carboxylate.
- TCI Chemicals. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1.
-
PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
- Valeshvar. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3.
-
PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]
- The University of Manchester. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from The University of Manchester StaffNet.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Hossaini, Z., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford Environmental Health & Safety.
- Ospanova, A., et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Ismail, M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
- Wayne State University. (n.d.). Cyanides SOP.
- Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
-
PubChem. (n.d.). Methyl 4-aminothiophene-3-carboxylate. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Methyl 3-amino-2-thiophenecarboxylate 99% 22288-78-4.
Sources
- 1. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. research.wayne.edu [research.wayne.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
Navigating the Safe Handling of Methyl 3-amino-4-cyanothiophene-2-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and organic synthesis, the introduction of novel chemical entities is a daily reality. Among these, functionalized heterocyclic compounds like Methyl 3-amino-4-cyanothiophene-2-carboxylate are invaluable building blocks. However, with novel structures come the responsibility of rigorous safety assessment. This guide provides immediate, essential safety protocols and logistical plans for handling this compound, grounding every recommendation in established safety principles for related chemical structures.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the GHS classifications of closely related aminothiophene and cyanothiophene derivatives, we can anticipate the primary risks associated with this compound.[1][2][3] The presence of the amino, cyano, and thiophene functionalities suggests a profile of moderate acute toxicity and irritant properties.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement | Causality |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3] | The cyano group (-CN) can be metabolized to release cyanide ions, interfering with cellular respiration. The overall molecule's bioavailability will influence the degree of toxicity. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[3] | Substituted thiophenes can be absorbed through the skin. The cyano and amino groups can contribute to systemic toxicity upon absorption. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] | Aromatic amines and other functional groups can cause local inflammation, redness, and discomfort upon contact with the skin. |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3] | The fine, crystalline nature of the solid and its chemical properties can lead to significant irritation and potential damage to the delicate tissues of the eye. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | May cause respiratory irritation.[1][2][3] | Inhalation of the dust or powder can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |
The core principle of our safety protocol is to interrupt the routes of exposure. The procedural steps outlined below are designed to create a reliable barrier between the researcher and the chemical, mitigating the risks of ingestion, skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a calculated response to the specific hazards identified. For this compound, a multi-layered defense is essential.
| PPE Category | Recommended Equipment | Rationale and Field-Proven Insights |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Nitrile provides a robust barrier against a wide range of chemicals, including the likely solvents used with this compound. Always inspect gloves for tears or pinholes before use. For prolonged handling or when working with larger quantities, consider double-gloving. |
| Eye Protection | Chemical safety goggles or a face shield | Standard safety glasses are insufficient as they do not protect against splashes from all angles. Chemical safety goggles provide a seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2] |
| Body Protection | A flame-resistant lab coat | A lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned. For operations with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved N95 dust mask (at a minimum) | Given the potential for respiratory irritation from airborne powder, an N95 mask is essential when weighing or transferring the solid. All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: From Benchtop to Waste Stream
A self-validating safety protocol extends beyond PPE. It encompasses the entire workflow, from preparation to disposal.
Engineering Controls and Pre-Operational Checks
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and reaction setup, must be performed in a properly functioning chemical fume hood. Verify the hood's certification is current and check the airflow monitor before starting work.
-
Safety Equipment Location: Before handling the compound, confirm the location and operational status of the nearest safety shower and eyewash station.[2]
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible. This should include an absorbent material (like vermiculite or sand), a scoop, and a designated waste bag.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated work area, don your lab coat, followed by safety goggles, and finally, your gloves. If respiratory protection is needed, it should be fit-tested and donned according to your institution's policies.
-
Weighing the Compound:
-
Perform this task in a fume hood or a ventilated balance enclosure.
-
Use a disposable weigh boat to prevent cross-contamination of balances.
-
Handle the container and spatula with care to minimize the generation of airborne dust.
-
-
Solution Preparation and Reaction:
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep all containers capped when not in immediate use.
-
Ensure all reaction glassware is properly secured.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Carefully remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Wash hands thoroughly with soap and water after removing PPE.[1][4]
-
Disposal Plan: A Cradle-to-Grave Responsibility
Improper disposal can have far-reaching consequences. All waste generated from handling this compound is to be considered hazardous.
-
Solid Waste:
-
All contaminated solid waste, including weigh boats, gloves, bench paper, and disposable wipes, must be placed in a clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.[2]
-
-
Container Disposal:
-
The empty container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
Dispose of the rinsed container according to your institution's guidelines for chemically contaminated sharps or glassware.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5]
Visualization of Safety Protocols
To further clarify the procedural logic, the following diagrams illustrate the key decision-making and operational workflows.
PPE Selection Workflow
Caption: PPE selection is directly informed by the identified hazards.
Waste Disposal Pathway
Caption: Segregated and labeled waste streams ensure proper disposal.
By integrating a deep understanding of the potential hazards with meticulous operational and disposal plans, researchers can confidently and safely utilize this compound in their critical work. This proactive approach to safety not only protects the individual but also fosters a culture of responsibility and excellence within the laboratory.
References
-
PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Shree Ganesh Remedies Limited. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Dyreborg, S., Arvin, E., & Broholm, K. (1996). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry, 15(11), 1901-1905. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiophene. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
